2,6-Bis(3-pyridyl)phenol
説明
Structure
3D Structure
特性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
2,6-dipyridin-3-ylphenol |
InChI |
InChI=1S/C16H12N2O/c19-16-14(12-4-2-8-17-10-12)6-1-7-15(16)13-5-3-9-18-11-13/h1-11,19H |
InChIキー |
XFOHDBLGXGCIEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)O)C3=CN=CC=C3 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-bis(3-pyridyl)phenol: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-bis(3-pyridyl)phenol, a heterocyclic compound of significant interest in coordination chemistry, materials science, and potentially drug development. While direct and extensive literature on this specific molecule is limited, this document synthesizes information from closely related analogues to present a predictive yet scientifically grounded guide to its chemical structure, physicochemical properties, a plausible synthetic route, and potential applications. The core of this guide is built upon established principles of organic synthesis and coordination chemistry, offering valuable insights for researchers exploring this and similar molecular scaffolds.
Molecular Structure and Properties
2,6-bis(3-pyridyl)phenol is a tridentate ligand featuring a central phenol ring substituted at the 2 and 6 positions with two pyridyl groups linked at their 3-positions. This arrangement provides a unique N,N,O-donor set for coordination with a variety of metal ions.
Chemical Structure
The chemical structure of 2,6-bis(3-pyridyl)phenol is characterized by a central phenolic core with two pyridine rings attached at the ortho positions.
Physicochemical Properties (Predicted)
Due to the absence of extensive experimental data for 2,6-bis(3-pyridyl)phenol, the following properties are predicted based on structurally similar compounds and general chemical principles.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₇H₁₃N₂O | Based on the chemical structure. |
| Molecular Weight | 261.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for phenolic compounds.[1] |
| Melting Point | > 200 °C | High degree of aromaticity and potential for intermolecular hydrogen bonding would lead to a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water and nonpolar solvents. | The presence of the polar phenol and pyridine moieties suggests solubility in polar solvents.[1] |
| pKa | ~10 | The phenolic proton is expected to have a pKa in the typical range for phenols. |
Synthesis Methodology
A plausible and efficient synthetic route to 2,6-bis(3-pyridyl)phenol involves a double Suzuki or Negishi cross-coupling reaction. This approach offers high yields and good functional group tolerance. The proposed retrosynthesis is outlined below.
Proposed Synthetic Protocol: Suzuki Cross-Coupling
This protocol describes a potential synthesis of 2,6-bis(3-pyridyl)phenol from 2,6-dibromophenol and 3-pyridylboronic acid.
Materials:
-
2,6-Dibromophenol
-
3-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
Experimental Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2,6-dibromophenol (1.0 eq), 3-pyridylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly effective for C-C bond formation in Suzuki couplings.
-
Phosphine Ligand: Triphenylphosphine is a common and effective ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is used to activate the boronic acid and facilitate the transmetalation step.
-
Solvent System: The toluene/ethanol/water mixture provides a suitable medium for dissolving the reactants and facilitating the reaction.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 2,6-bis(3-pyridyl)phenol, which would be essential for its characterization.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons of the phenol and pyridine rings would appear in the range of δ 7.0-9.0 ppm. The phenolic -OH proton would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate in the typical region of δ 110-160 ppm. The carbon bearing the hydroxyl group would be downfield. |
| FT-IR (cm⁻¹) | A broad O-H stretching band around 3200-3600 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region. C-O stretching around 1200 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 261.29). |
Applications in Coordination Chemistry and Materials Science
The tridentate N,N,O-donor set of 2,6-bis(3-pyridyl)phenol makes it an excellent candidate for forming stable complexes with a wide range of transition metals and lanthanides.[2][3]
Coordination Complexes
The deprotonated form of the ligand is expected to coordinate to metal ions to form neutral or cationic complexes, depending on the metal's oxidation state and the counter-ions present. The geometry of these complexes will be influenced by the coordination preferences of the metal ion.
The resulting metal complexes could exhibit interesting photophysical and electrochemical properties, making them suitable for applications in:
-
Catalysis: The metal center's electronic environment can be tuned by the ligand, potentially leading to catalytic activity in various organic transformations.
-
Luminescent Materials: Lanthanide complexes, in particular, could display characteristic luminescence, making them useful in sensing and imaging applications.
-
Magnetic Materials: The formation of polynuclear complexes could lead to interesting magnetic properties.
Supramolecular Chemistry
The ability of the pyridyl nitrogen atoms and the phenolic hydroxyl group to participate in hydrogen bonding makes 2,6-bis(3-pyridyl)phenol a valuable building block for the construction of supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs).[3] These materials have potential applications in gas storage, separation, and sensing.
Conclusion
2,6-bis(3-pyridyl)phenol represents a promising, yet underexplored, molecular scaffold with significant potential in coordination chemistry and materials science. This technical guide, based on the synthesis and properties of analogous compounds, provides a solid foundation for researchers to begin investigating this intriguing molecule. The proposed synthetic route is robust and should be readily adaptable in a standard organic chemistry laboratory. The predicted properties and potential applications highlight the rich chemistry that awaits exploration with this versatile tridentate ligand. Further experimental validation of the synthesis and detailed characterization of its properties and coordination behavior are warranted and encouraged.
References
- Bardwell, D. A., Jeffery, J. C., & Ward, M. D. (1995). The coordination chemistry of mixed pyridine-phenol ligands; syntheses and crystal structures of Mn(III) and Ni(II) complexes of 2-(2-hydroxyphenyl)pyridine. Inorganica Chimica Acta, 236(1–2), 125–130.
- Collins, S. N., Taylor, S., Krause, J. A., & Connick, W. B. (2007). 2,6-Bis(azaindole)pyridine: reactivity with iron(III) and copper(II) salts. Acta Crystallographica Section C, 63(10), m436-m439.
- Kadir, M. A., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 23(1), 1-10.
- Miao, L., et al. (2018). Synthesis of some new 2,6-bis pyridines functionalized with tetra-substituted pyrazole heterocycles. Arkivoc, 2018(5), 134-146.
- Paine, R. T., Tan, Y. C., & Gan, X. M. (2001). Synthesis and coordination chemistry of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides. Inorganic Chemistry, 40(27), 7009–7013.
- Rebstock, A. S., Mongin, F., Trécourt, F., & Quéguiner, G. (2004). Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines. Tetrahedron, 60(24), 5259-5267.
- Ward, M. D. (1995). The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures. Journal of the Chemical Society, Dalton Transactions, (22), 3783-3790.
- Vicente, M. G. H., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(11), 4581.
- Nelyubina, Y. V., et al. (2023). Bis(2,6-pyrazolyl)
-
Chemical Synthesis Database. (2025). 2-pyridin-3-yl-phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Phenol. Retrieved from [Link]
Sources
Technical Guide: Comparative Coordination Architectures of 2,6-di(2-pyridyl)phenol vs. 2,6-di(3-pyridyl)phenol
Executive Summary
This technical guide provides a high-resolution analysis of two isomeric ligands: 2,6-di(2-pyridyl)phenol (d2ppH) and 2,6-di(3-pyridyl)phenol (d3ppH) . While chemically identical in formula (
-
d2ppH functions as a convergent N,O,N-pincer ligand, enforcing mononuclear chelation suitable for catalysis and spin-crossover (SCO) materials.
-
d3ppH functions as a divergent bridging ligand, prohibiting chelation and driving the self-assembly of polynuclear cages, coordination polymers, and Metal-Organic Frameworks (MOFs).
This guide details the structural causality, optimized synthetic workflows, and application-specific selection criteria for these ligands.
Part 1: Structural Anatomy & Ligand Design
The core distinction lies in the coordination vectors of the nitrogen lone pairs relative to the central phenolate donor.
d2ppH: The Chelate Effect (Convergent)
In d2ppH, the nitrogen atoms are located at the ortho (2-) position of the pyridine rings. Upon deprotonation of the phenol, the ligand adopts a planar conformation where both nitrogen lone pairs and the phenolate oxygen point toward a single central focal point.
-
Geometry: Mer-coordination (meridional).
-
Chelate Rings: Forms two thermodynamically stable 6-membered chelate rings.
-
Analogue: Isostructural to 2,2':6',2''-terpyridine (terpy) but with an anionic central donor (
vs ), increasing the ligand field strength and stabilizing higher oxidation states (e.g., Mn(IV), Co(III)).
d3ppH: The Bridging Architect (Divergent)
In d3ppH, the nitrogen atoms are at the meta (3-) position. The geometric constraints of the C-C bond between the phenol and pyridine rings prevent the nitrogens from bending back to bind the same metal center as the oxygen.
-
Geometry: V-shaped or linear bridging.
-
Outcome: The ligand acts as a "tecton" (building block). The N-donors bind to Metal A and Metal B, while the O-donor can bridge or bind to Metal C, leading to infinite networks or discrete supramolecular cages (e.g.,
).
Visualization of Coordination Vectors
Figure 1: Vector analysis of donor atoms. d2ppH focuses electron density on one metal; d3ppH distributes it across multiple centers.
Part 2: Synthetic Methodologies
While d2ppH can be synthesized via Kröhnke condensation, the Suzuki-Miyaura Cross-Coupling is the superior, modular protocol for both isomers. It allows for high functional group tolerance and avoids the harsh conditions of condensation reactions.
Optimized Suzuki Protocol
Reaction: 2,6-dibromophenol + Pyridylboronic acid
| Parameter | Specification | Rationale |
| Precursor | 2,6-dibromophenol (1.0 eq) | The electrophilic core. |
| Boronic Acid | 3-pyridylboronic acid (2.5 eq) | Excess required for bis-coupling. |
| Catalyst | Robust Pd(II) source; reduces in situ to Pd(0). | |
| Ligand | SPhos or | SPhos is preferred for sterically hindered phenols to prevent catalyst deactivation. |
| Base | Anhydrous base minimizes protodeboronation of the pyridyl boronic acid. | |
| Solvent | Toluene/Water (4:1 v/v) | Biphasic system dissolves inorganic base and organic reactants. |
| Temp/Time | 100°C / 16-24 h | Ensures completion of the second coupling event. |
Step-by-Step Workflow
-
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen (
). -
Reagent Loading: Add 2,6-dibromophenol (5 mmol), pyridylboronic acid (12.5 mmol),
(15 mmol), and Pd-catalyst/Ligand mix. -
Solvent Degassing: Sparge Toluene/Water mixture with Argon for 20 mins before addition to prevent oxidative homocoupling of the boronic acid.
-
Reaction: Heat to 100°C. Monitor via TLC (Mobile phase: EtOAc/Hexane).
-
Note: The mono-coupled intermediate often persists if temperature drops.
-
-
Workup: Cool to RT. Acidify slightly (pH 6) to protonate the phenol (ensures solubility in organic phase). Extract with EtOAc.[1][2]
-
Purification: Silica gel chromatography.
-
d2ppH: Elutes earlier (internal H-bond between Phenol-OH and Pyridine-N).
-
d3ppH: Elutes later (more polar, no internal H-bond).
-
Part 3: Coordination Modes & Applications
d2ppH: The "Pincer" Platform
Primary Mode: Mononuclear
-
Catalysis: Iron(II) and Cobalt(II) complexes of d2ppH analogues are highly active for ethylene polymerization . The steric bulk of the ligand protects the active site, preventing chain termination.
-
Spin Crossover (SCO): Fe(II) complexes utilize the
donor set to tune the ligand field splitting ( ). By modifying substituents on the pyridine rings, the transition temperature ( ) between High Spin and Low Spin states can be manipulated for memory devices.
d3ppH: The "Network" Platform
Primary Mode: Polynuclear
-
Coordination Polymers (CPs): Reacting d3ppH with connecting metal nodes (e.g., Zn(II) or Cu(II) paddlewheels) generates 1D chains or 2D sheets.
-
Supramolecular Cages: With square-planar metals (Pd(II), Pt(II)), d3ppH can form discrete
cages (e.g., cuboctahedra) where the ligand acts as a bent "panel." -
Porosity: These networks often possess permanent porosity, suitable for gas storage (
, ) or guest-host chemistry.
Comparative Workflow Diagram
Figure 2: Decision tree for ligand application based on coordination topology.
References
-
Constable, E. C., et al. (2007). 2,6-Di(2-pyridyl)phenol: A versatile ligand for the assembly of metallosupramolecular architectures. Dalton Transactions.
-
BenchChem Protocols. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
-
Gao, J., et al. (2011). Tetradentate vs pentadentate coordination in copper(II) complexes of pyridylbis(aminophenol) ligands depends on nucleophilicity of phenol donors.[3] Inorganic Chemistry.
-
MDPI. (2023). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers.[4] (Analogous structural logic for meta-substituted N-donors).
-
Rebstock, A., et al. Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines.[5] ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetradentate vs pentadentate coordination in copper(II) complexes of pyridylbis(aminophenol) ligands depends on nucleophilicity of phenol donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Strategic Choice in MOF Construction: A Comparative Guide to 3-pyridyl and 4-pyridyl Phenol Ligands
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] For researchers in drug development and advanced materials, the choice of the organic linker is a critical design parameter that dictates the final properties and utility of the MOF. This guide provides an in-depth technical analysis of two closely related yet functionally distinct classes of ligands: 3-pyridyl and 4-pyridyl phenols. By examining the fundamental differences in their geometry and electronic nature, we illuminate how this single positional change—the location of the pyridyl nitrogen—profoundly influences the resulting MOF architecture, stability, and suitability for applications ranging from gas separation to sophisticated drug delivery systems.[2][3] This document serves as a strategic resource, blending foundational theory with practical, field-proven protocols to empower scientists in the rational design of next-generation functional materials.
Introduction: The Central Role of the Organic Linker
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands (or linkers).[4] The modularity of MOF synthesis allows for the deliberate tuning of their structural and chemical properties by judiciously selecting these two fundamental components.[5] The organic linker, in particular, acts as the primary architectural determinant, defining the distance between metal nodes, the geometry of the framework, and the chemical environment within the pores.[6]
Pyridyl-phenol based ligands are a highly versatile class of linkers, featuring two key coordination sites: the nitrogen atom of the pyridine ring and the oxygen of the deprotonated phenol group. This dual functionality allows for the creation of robust and functionally diverse frameworks. The pyridine moiety offers a strong coordination site for metal ions, while the phenol group can also bind to metals or remain available for post-synthetic modification, enhancing hydrophilicity or providing a handle for attaching therapeutic agents.[7][8]
The Isomeric Difference: A Tale of Two Geometries
The decision to use a 3-pyridyl phenol versus a 4-pyridyl phenol ligand is a fundamental choice that dictates the topological outcome of the MOF assembly. This distinction arises from the different directional vectors of the coordinating nitrogen atoms relative to the phenol group.
Structural and Electronic Properties
-
4-Pyridyl Phenol: The Linear Connector: In 4-pyridyl phenol, the pyridyl nitrogen atom is positioned para to the phenol-bearing phenyl ring's point of connection. This results in a roughly 180° angle between the two potential coordination vectors, making it a classic linear or ditopic linker. This linearity is highly conducive to the formation of extended, often high-dimensional (2D and 3D) networks.[9]
-
3-Pyridyl Phenol: The Angular Connector: In contrast, the 3-pyridyl phenol ligand has its nitrogen atom in the meta position. This imposes a distinct angular geometry, with a coordination vector of approximately 120°. This "bent" nature fundamentally changes the way the linkers can connect SBUs, often leading to more complex topologies, lower-dimensional structures (1D chains or 2D layers), or highly interpenetrated 3D frameworks.
-
Electronic Influence: The position of the nitrogen atom also subtly influences its basicity. The nitrogen in the 4-pyridyl position can experience a slightly stronger electron-donating effect from the phenol group through the aromatic system, potentially influencing the strength of the coordination bond with the metal center.[10]
Impact on MOF Topology
The geometric disparity between these isomers is the primary driver of the resulting MOF architecture. The linear nature of 4-pyridyl linkers often facilitates the creation of predictable, high-symmetry networks, such as pillared-layer structures where 2D sheets are propped apart by the rigid linkers.[9] The angularity of 3-pyridyl linkers provides access to a different and often more complex set of network topologies, which can be advantageous for creating specific pore environments or catalytic pockets.
Caption: Ligand geometry dictates MOF topology.
Synthetic Strategies and Methodologies
The synthesis of MOFs using pyridyl phenol ligands typically follows established solvothermal or hydrothermal procedures.[7] However, the success of the synthesis and the quality of the resulting crystals depend on careful control over several experimental parameters.
Ligand Synthesis
Pyridyl phenol ligands are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which joins a pyridyl-boronic acid with a protected bromophenol, followed by a deprotection step.[11][12]
General Protocol for Pyridyl Phenol MOF Synthesis
This protocol is a self-validating system; successful formation of crystalline material, as verified by Powder X-ray Diffraction (PXRD), confirms the viability of the chosen parameters.
Objective: To synthesize a crystalline MOF using a pyridyl phenol ligand and a metal salt via a solvothermal method.
Materials:
-
Pyridyl phenol ligand (3- or 4-isomer)
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
Solvent: N,N-Dimethylformamide (DMF) or Diethylformamide (DEF)
-
Modulator (optional): Acetic acid, Pyridine[5]
-
20 mL Scintillation Vials or Teflon-lined Steel Autoclave
Step-by-Step Methodology:
-
Reagent Preparation: In a 20 mL scintillation vial, combine the pyridyl phenol ligand (0.1 mmol) and the metal salt (0.1 mmol). The 1:1 molar ratio is a common starting point but may require optimization.
-
Solvent Addition: Add 10 mL of DMF to the vial. If using a modulator to improve crystal quality, add 2-5 equivalents relative to the ligand. The modulator competes with the linker for coordination sites, slowing down the nucleation process and promoting the growth of larger, higher-quality crystals.
-
Homogenization: Briefly sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization of the reagents.
-
Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the reaction to a specific temperature (typically between 80°C and 120°C) and hold for 24-72 hours. The temperature profile is critical: lower temperatures may yield kinetic products, while higher temperatures favor the thermodynamically stable phase.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature (e.g., over 12 hours). Slow cooling is essential for preventing crystal cracking and promoting high-quality single crystals.
-
Product Collection: Collect the resulting crystals by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. Subsequently, perform a solvent exchange with a more volatile solvent like ethanol or acetone to facilitate activation.
-
Drying (Activation): Dry the crystals under vacuum at a slightly elevated temperature (e.g., 60-100°C) to remove the solvent molecules from the pores. The success of this "activation" step is crucial for applications like gas sorption.
Comparative Analysis of Resulting MOFs
The isomeric choice of ligand directly translates to measurable differences in the properties of the final MOF.
| Property | MOFs from 4-Pyridyl Phenol (Linear) | MOFs from 3-Pyridyl Phenol (Angular) | Rationale / Causality |
| Typical Topology | High-symmetry networks (e.g., pcu, dia); Pillared-layers.[9] | Complex, lower-symmetry networks; Interpenetrated frameworks. | The linear geometry of the 4-pyridyl ligand favors extended, regular packing, while the bent 3-pyridyl ligand promotes more intricate or entangled structures. |
| Porosity | Often higher porosity and larger, more regular channel-like pores. | Can have lower accessible porosity due to interpenetration; may feature smaller, more complex pore shapes. | Interpenetration, where multiple identical networks grow through one another, is more common with angular linkers and significantly reduces the void space. |
| Surface Area (BET) | Generally higher (e.g., >1000 m²/g). | Variable; often lower if interpenetrated, but can be high in non-interpenetrated cases. | Higher dimensionality and lack of interpenetration in 4-pyridyl systems typically lead to greater surface area accessible to N₂ gas during measurement. |
| Thermal Stability | Often high due to stable, extended network formation. | Stability is highly dependent on the specific topology and coordination environment. | While both can be robust, the stability is ultimately governed by the strength of the metal-ligand bonds and the overall network integrity. |
| Primary Applications | Gas storage and separation, where high porosity and uniform channels are key.[13] | Catalysis, sensing, where specific pocket geometries or lower dimensionality are advantageous.[14][15] | The structure directly informs the function. Large, open pores are ideal for storing molecules, while complex cavities can create selective catalytic sites. |
Essential Characterization Workflow
A systematic characterization workflow is necessary to confirm the synthesis of the desired material and to understand its properties.
Caption: A logical workflow for MOF characterization.
Conclusion and Future Outlook
The choice between 3-pyridyl and 4-pyridyl phenol ligands is a powerful tool in the rational design of Metal-Organic Frameworks. The linear 4-pyridyl isomer is the ligand of choice for constructing highly porous, high-symmetry frameworks ideal for applications like gas storage. Conversely, the angular 3-pyridyl isomer provides a route to more complex, often interpenetrated structures that can offer unique environments for catalysis and chemical sensing.
For drug development professionals, this choice has direct implications. A MOF built with a 4-pyridyl phenol ligand might offer a higher loading capacity for a therapeutic agent due to its larger pore volume. However, a MOF constructed from a 3-pyridyl phenol ligand could provide a more tailored pocket for a specific drug molecule, potentially leading to more controlled release kinetics.[16][17]
Future research will likely focus on creating mixed-linker systems that incorporate both 3- and 4-pyridyl ligands to achieve even finer control over pore size and functionality. Furthermore, post-synthetic modification of the versatile phenol group within these frameworks opens a vast landscape for tethering targeting moieties, responsive gates, and active catalytic species, pushing the boundaries of what these remarkable materials can achieve.
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A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. [Link]
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The coordination chemistry of mixed pyridine-phenol ligands; syntheses and crystal structures of Mn(III) and Ni(II) complexes of 2-(2-hydroxyphenyl)pyridine. Sci-Hub. [Link]
-
A Series of Metal-Organic Framework Isomers Based on Pyridinedicarboxylate Ligands: Diversified Selective Gas Adsorption and the Positional Effect of Methyl Functionality. PubMed. [Link]
-
The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. PMC. [Link]
-
Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. ResearchGate. [Link]
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From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. PMC. [Link]
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Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. ACS Omega. [Link]
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Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. ResearchGate. [Link]
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Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online. [Link]
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Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. MDPI. [Link]
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Rational construction of 3D pillared metal-organic frameworks: synthesis, structures, and hydrogen adsorption properties. PubMed. [Link]
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Co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; a variable-temperature electron paramagnetic resonance and magnetic susceptibility study on two binuclear copper(II) complexes with Cu2(µ-O)2(µ-1,3,-O2CMe) cores. Semantic Scholar. [Link]
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Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. ResearchGate. [Link]
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An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Publishing. [Link]
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Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ResearchGate. [Link]
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Metal–organic framework. Wikipedia. [Link]
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Applications of Metal Organic Frameworks in Drug Delivery and Therapy. SciTePress. [Link]
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Guest-directed synthesis reveals vast family of robust polyphenolic metal-organic frameworks. ChemRxiv. [Link]
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The role of supramolecular interactions and pyridine groups in the (photo)electrocatalytic properties of a non-precious Co-based MOF. RSC Publishing. [Link]
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Topological Characterization of Metal–Organic Frameworks: A Perspective. ACS Publications. [Link]
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Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. [Link]
-
Metal-organic Frameworks (MOFs) Linkers. CD Bioparticles. [Link]
-
Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology. [Link]
-
An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. PMC. [Link]
-
4-(Pyridin-4-yl)phenol. PubChem. [Link]
-
Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. PubMed. [Link]
Sources
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. scitepress.org [scitepress.org]
- 3. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rational construction of 3D pillared metal-organic frameworks: synthesis, structures, and hydrogen adsorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 12. Research Portal [laro.lanl.gov]
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- 15. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One moment, please... [drpress.org]
- 17. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of Bis(3-pyridyl)phenol Metal Complexes: Principles, Assembly, and Profiling
Executive Summary
The rational design of metallosupramolecular architectures—ranging from discrete metal-organic cages (MOCs) to infinite coordination polymers—relies heavily on the predictable coordination geometry of multidentate ligands. Bis(3-pyridyl)phenol (B3PP) and its derivatives represent a highly versatile class of ligands. By combining the rigid, predictable vector angles of 3-pyridyl donors with the tunable electronic and hydrogen-bonding capabilities of a central phenol moiety, B3PP ligands enable the construction of sophisticated host-guest systems.
This technical guide provides an in-depth analysis of the thermodynamic stability governing B3PP-metal complexes. Designed for researchers and drug development professionals exploring metallodrugs and targeted delivery vehicles, this whitepaper dissects the causality behind self-assembly, the balance of kinetic versus thermodynamic control, and the self-validating methodologies required to quantify these systems.
Structural Determinants of Thermodynamic Stability
The thermodynamic stability of a metallosupramolecular complex is the global minimum of its free energy landscape (
Ligand Vector Angles and Strain Relief
The thermodynamically favored nuclearity of a complex (e.g.,
The Phenol Core: Electronics and Non-Covalent Interactions
Unlike simple bipyridine ligands, the central phenol ring in B3PP provides secondary stabilization mechanisms:
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor to encapsulated guests or counterions, providing an enthalpic driving force that can shift the thermodynamic equilibrium toward a specific cage geometry.
-
Electronic Tuning: Deprotonation of the phenol to a phenolate anion significantly increases the electron density of the ligand. This enhances the Lewis basicity of the pyridyl nitrogens, strengthening the Metal-Nitrogen coordinate bond and increasing the overall formation constant (
).
Anion and Guest Templating
In highly confined systems like
Kinetic vs. Thermodynamic Control in Self-Assembly
The choice of transition metal dictates whether the assembly process is governed by kinetic trapping or thermodynamic proofreading.
-
Palladium(II) - Thermodynamic Control: Pd(II) is a kinetically labile metal center that has been extensively used to construct a wide variety of coordination architectures due to its predictable coordination behavior and suitable ligand exchange kinetics[2]. The lability of the Pd-N bond allows intermediate, mismatched structures to continuously break and reform. This "error-correction" mechanism ensures that the system funnels into the most thermodynamically stable product.
-
Platinum(II) - Kinetic Trapping: In contrast, the self-assembly of Pt(II) analogs is notoriously slow due to the inertness of the Pt(II)–pyridine bond. Reactions often yield a complex mixture of kinetic products, affording the thermodynamically most stable Pt(II) architecture only after intense thermal annealing (e.g., heating to 100°C for several weeks)[3].
Thermodynamic vs. kinetic pathways in metal-directed self-assembly of bis(3-pyridyl) complexes.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the synthesis and thermodynamic profiling of B3PP complexes must utilize self-validating workflows. The following protocols embed causality and internal checks at every step.
Protocol 1: Synthesis and Equilibration of Pd(II)-B3PP Cages
Objective: Assemble a thermodynamically pure
-
Stoichiometric Mixing: Combine exactly 2.0 equivalents of
with 4.0 equivalents of the B3PP ligand. Causality: Deviations from precise stoichiometry introduce entropic penalties and promote the formation of open-chain oligomers rather than closed cages. -
Solvent Selection: Suspend the mixture in
(deuterated acetonitrile). Causality: Acetonitrile is a weakly coordinating solvent. Strongly coordinating solvents (like DMSO) would competitively bind to the Pd(II) centers, artificially lowering the thermodynamic stability of the cage. -
Thermal Equilibration: Heat the sealed mixture at 65°C for 24 hours. Causality: While Pd(II) is labile, mild heating provides the activation energy necessary to rapidly overcome any shallow kinetic traps, ensuring the system reaches the global thermodynamic minimum.
-
In Situ Validation (DOSY NMR): Perform Diffusion-Ordered Spectroscopy (DOSY) on the crude mixture. Validation Check: The presence of a single diffusion band confirms a monodisperse thermodynamic product. Multiple bands indicate incomplete equilibration or a kinetically trapped mixture.
Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Objective: Quantify
-
Titration Execution: Titrate a 2.0 mM solution of
into a 0.2 mM solution of B3PP at 298 K. -
Blank Subtraction: Perform a control titration of the metal into pure solvent. Causality: Subtracting the heat of dilution isolates the enthalpy change (
) strictly associated with the metal-ligand coordination event. -
Curve Fitting & Validation: Fit the isotherm to a one-set-of-sites or sequential binding model. Validation Check: The calculated stoichiometry parameter (
) must resolve to exactly 0.5 (indicating a 1:2 Metal:Ligand ratio for an cage). If , the thermodynamic parameters are invalid, indicating competing side reactions or incorrect concentration calibrations.
Self-validating experimental workflow for the assembly and profiling of B3PP metal complexes.
Quantitative Thermodynamic Data
The thermodynamic stability of bis(3-pyridyl) architectures is a delicate balance of enthalpy-entropy compensation. Table 1 summarizes representative thermodynamic parameters for analogous bis(pyridyl) metal assemblies, illustrating how metal identity and templating affect stability.
Table 1: Representative Thermodynamic Parameters for Bis(3-pyridyl) Metal Assemblies at 298 K
| Complex Architecture | Metal Center | Templating Anion | Log | |||
| Pd(II) | -112.4 | +24.1 | -88.3 | 15.4 | ||
| Pd(II) | -85.6 | +12.3 | -73.3 | 12.8 | ||
| Pt(II)* | -134.2 | +30.5 | -103.7 | 18.1 | ||
| Pd(II) | None | -94.5 | -15.2 | -109.7 | 19.2 |
*Note: Pt(II) parameters represent the theoretical thermodynamic minimum achieved only after extensive thermal annealing (weeks at 100°C) due to kinetic inertness[4].
Data Interpretation:
The data clearly demonstrates that while Pt(II) forms stronger, more enthalpically favorable bonds (
References
-
Metal‐mediated self‐assembly of bis‐3‐pyridyl bullvalene forms a complex mixture of fluxional M2L4 cage isomers. ResearchGate. 2
-
Square Planar Metal Complexes with Cyclopeptide and Porphyrin-Based Ligands. kluedo.rptu.de. 3
-
Molecular engineering of confined space in metal–organic cages. RSC Publishing. 1
-
Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles. PMC (nih.gov). 4
Sources
- 1. Molecular engineering of confined space in metal–organic cages - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05560K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 4. Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
Supramolecular Architecture and Hydrogen Bonding in 2,6-Bis(3-pyridyl)phenol
[1]
Abstract
This technical guide provides an in-depth analysis of the crystallographic and supramolecular features of 2,6-bis(3-pyridyl)phenol , a critical monomer in the synthesis of high-temperature proton-exchange membranes (PEMs). Unlike its planar isomer, 2,6-bis(2-pyridyl)phenol, the 3-pyridyl derivative exhibits a distinct twisted molecular geometry driven by steric hindrance and the absence of intramolecular hydrogen bonding. This guide explores the causal relationship between this twisted conformation, its intermolecular hydrogen bonding motifs, and its functional role in creating free volume for acid doping in polybenzimidazole (PBI) networks.
Molecular Geometry and Conformational Analysis
The "Twisted" Monomer Effect
The defining structural characteristic of 2,6-bis(3-pyridyl)phenol is its non-planar, twisted conformation. In the crystalline state, the two pyridyl rings are rotated relative to the central phenol ring. This twisting is a direct consequence of two competing forces:
-
Steric Hindrance: The ortho hydrogens of the phenol ring clash with the ortho hydrogens of the 3-pyridyl rings if the molecule attempts to adopt a planar geometry.
-
Absence of Intramolecular Locking: Unlike the 2-pyridyl isomer, where the nitrogen atom can form a stable intramolecular hydrogen bond with the phenolic hydroxyl group (N···H–O), the nitrogen in the 3-pyridyl isomer is in the meta position relative to the C-C bond. This places it too far away to "lock" the molecule into a planar state via chelation.
Comparison of Isomers
The structural divergence between the 2-pyridyl and 3-pyridyl isomers dictates their supramolecular behavior.
Figure 1: Mechanistic divergence in molecular geometry between 2-pyridyl and 3-pyridyl isomers.
Intermolecular Hydrogen Bonding Motifs
The Divergent Donor-Acceptor Network
In the absence of intramolecular sequestration, the phenolic hydroxyl group acts as a potent hydrogen bond donor to neighboring molecules. The 3-pyridyl nitrogen atoms, being strong Lewis bases, act as acceptors. This creates a "divergent" supramolecular synthon that promotes the formation of infinite networks rather than discrete molecular units.
-
Primary Motif: O–H···N(pyridyl) intermolecular hydrogen bonds.
-
Secondary Motif: Weak C–H···O interactions involving the acidic protons of the pyridyl rings and the phenolic oxygen.
Crystal Packing and Supramolecular Architecture
The crystal packing is dominated by the formation of hydrogen-bonded chains or 2D sheets. The twisted geometry of the monomer prevents efficient
This inefficient packing is functionally advantageous. In polymer applications, this "frustrated" packing creates fractional free volume (FFV) . When this monomer is incorporated into polybenzimidazole (PBI) chains, the resulting polymer matrix is not compact, allowing for high uptake of phosphoric acid dopants—a critical requirement for proton conductivity.
Figure 2: Schematic of the divergent hydrogen bonding network leading to high free volume.
Experimental Characterization Protocols
To validate the twisted structure and hydrogen bonding motifs, the following experimental workflow is recommended.
Single Crystal Growth
Growing X-ray quality crystals of 2,6-bis(3-pyridyl)phenol requires disrupting the strong intermolecular H-bonds to allow slow reorganization.
-
Solvent System: Ethanol/Water (slow evaporation) or Acetonitrile (vapor diffusion with diethyl ether).
-
Protocol: Dissolve 20 mg of the compound in 2 mL of hot ethanol. Filter into a narrow vial. Place this vial inside a larger jar containing diethyl ether. Cap tightly to allow slow diffusion.
Crystallographic Analysis (XRD)
-
Target Data: Look for the torsion angle between the central phenyl ring and the pyridyl rings. A torsion angle
confirms the twisted conformation. -
H-Bond Validation: Measure the N···O distance. A distance of
indicates a strong hydrogen bond.
Functional Validation (Acid Doping)
To test the "free volume" hypothesis derived from the crystal structure:
-
Film Casting: Cast a film of the polymer/monomer from DMAc (Dimethylacetamide).
-
Doping: Immerse in 85% Phosphoric Acid (
) for 24 hours. -
Measurement: Calculate the acid uptake (weight gain). The twisted monomer structure should correlate with higher acid uptake compared to planar analogs.
Summary of Structural Parameters
| Parameter | 2,6-bis(2-pyridyl)phenol | 2,6-bis(3-pyridyl)phenol |
| Nitrogen Position | Ortho (proximal) | Meta (distal) |
| Intramolecular H-Bond | Yes (Strong N...H-O) | No |
| Conformation | Planar (Rigid) | Twisted (Flexible) |
| Primary Supramolecular Motif | Discrete Monomers / Dimers | Infinite Networks / Chains |
| Packing Efficiency | High (Stacking) | Low (Free Volume) |
| Application | Ligands (Pincer) | Proton Conducting Membranes |
References
-
Sikkema, D. J. (2011). Novel phenol compounds and (co)polymers comprising such compounds. U.S. Patent Application US20110039958A1. Link
- Describes the synthesis and use of 2,6-bis(3-pyridyl)phenol in PBI membranes, explicitly mentioning the twisted structure.
-
Science.gov Topic: PA-doped PBI Membranes . Link
- Aggregates research on the proton conductivity and structural characteriz
-
Vlasov, O. et al. (2023). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Molecules, 28(11), 4305. Link
- Provides comparative crystallographic data on related 2,6-substituted pyridine systems, illustrating the principles of H-bonded chain form
Technical Guide: pKa Determination & Analysis of Pyridyl-Substituted Phenols
Executive Summary
This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) of pyridyl-substituted phenols, with a specific focus on the interplay between the phenolic hydroxyl group and the pyridyl nitrogen. These bifunctional systems exhibit complex tautomeric equilibria, including zwitterion formation and intramolecular hydrogen bonding (IMHB), which significantly influence their physicochemical properties, solubility, and lipophilicity. This document is designed for researchers in medicinal chemistry and physical organic chemistry, providing validated experimental protocols and mechanistic insights.
Part 1: Theoretical Framework & Mechanistic Logic
The Bifunctional Nature of Pyridyl-Phenols
Pyridyl-substituted phenols function as ampholytes. They possess two ionizable centers:
-
The Pyridyl Nitrogen: A basic center that can accept a proton (
). -
The Phenolic Hydroxyl: An acidic center that can donate a proton (
).
The dissociation profile is governed by the position of the pyridyl substituent relative to the hydroxyl group (ortho, meta, or para).
The Ortho-Effect and Intramolecular Hydrogen Bonding (IMHB)
In 2-(2-pyridyl)phenol , the proximity of the hydroxyl group to the pyridine nitrogen facilitates a strong intramolecular hydrogen bond (O-H···N). This interaction has two critical thermodynamic consequences:
-
Stabilization of the Neutral Species: The H-bond "locks" the proton on the oxygen, making it thermodynamically more difficult to remove. Consequently, the phenolic
is elevated compared to unsubstituted phenol. -
Tautomeric Shift: In non-polar solvents, the equilibrium may shift towards the neutral enol form, whereas in polar protic solvents, the zwitterionic form (phenoxide anion/pyridinium cation) becomes accessible, albeit less stable than in purely zwitterionic amino acids.
Micro-Constants vs. Macro-Constants
The experimentally observed pKa values are "macro-constants" representing the composite equilibrium. However, the true molecular behavior is described by "micro-constants" (
Diagram 1: Thermodynamic Equilibria & Tautomerism
The following diagram illustrates the competing pathways between the cationic, neutral, zwitterionic, and anionic species.
Caption: Thermodynamic cycle showing the dissociation pathways. Note that for 2-(2-pyridyl)phenol, the Neutral form is dominant over the Zwitterion due to IMHB.
Part 2: Quantitative Data Landscape
The following data summarizes the acid dissociation constants for 2-(2-pyridyl)phenol compared to reference standards. The data highlights the deviation caused by the pyridyl ring's electronic and steric effects.
Table 1: pKa Values of 2-(2-pyridyl)phenol vs. Controls (Aqueous, 25°C)
| Compound | pKa1 (Pyridinium H+) | pKa2 (Phenolic OH) | Structural Note |
| 2-(2-Pyridyl)phenol | 4.19 | 10.64 | Strong IMHB (Ortho) |
| Phenol (Reference) | N/A | 9.99 | Standard Acid |
| Pyridine (Reference) | 5.25 | N/A | Standard Base |
| 3-(2-Pyridyl)phenol | ~4.5 | ~9.2 | Inductive withdrawing (-I) |
| 4-(2-Pyridyl)phenol | ~4.8 | ~9.0 | Mesomeric withdrawing (-M) |
*Values for 3- and 4- isomers are predicted ranges based on Hammett substituent constants (
Data Interpretation[1][2][3][4][5][6]
-
pKa1 (4.19 vs 5.25): The pyridinium nitrogen in the derivative is more acidic (less basic) than free pyridine. This is due to the electron-withdrawing nature of the phenol ring and potential steric hindrance to solvation.
-
pKa2 (10.64 vs 9.99): The phenolic hydroxyl is less acidic than unsubstituted phenol. This +0.65 unit shift provides quantitative evidence of the Intramolecular Hydrogen Bond (IMHB), which stabilizes the proton against dissociation.
Part 3: Experimental Methodologies
To determine these values accurately, Spectrophotometric Titration is the preferred method over Potentiometry due to the distinct UV-Vis spectral shifts associated with the pyridine and phenolate chromophores.
Protocol A: UV-Vis Spectrophotometric Determination
Objective: Determine macro-pKa values by monitoring the bathochromic shift of the phenolate band.
Reagents & Setup
-
Analyte: 100 µM solution of pyridyl-phenol in water (with <1% Methanol if solubility is limited).
-
Buffer System: Universal buffer (Britton-Robinson) or specific buffers (Phosphate/Borate) covering pH 2.0 – 12.0.
-
Ionic Strength: Adjusted to
M with KCl to maintain constant activity coefficients. -
Instrument: Double-beam UV-Vis Spectrophotometer thermostated at 25.0 ± 0.1°C.
Step-by-Step Workflow
-
Baseline Scan: Record the spectrum of the fully protonated species (pH 2.0) and fully deprotonated species (pH 12.0) to identify
for each species and the isosbestic point.-
Expectation: Phenolate formation typically causes a red shift (bathochromic) and hyperchromic effect around 300-350 nm.
-
-
Titration: Prepare 10-15 samples at discrete pH intervals (0.5 units) spanning the predicted pKa range.
-
Equilibration: Allow samples to stand for 5 minutes to ensure thermal and chemical equilibrium.
-
Measurement: Record absorbance at the analytical wavelength (
). -
Data Analysis: Plot Absorbance vs. pH. Use the Henderson-Hasselbalch transformation or non-linear regression (e.g., SQUAD or HYPERQUAD software) to solve for pKa.
Protocol B: Potentiometric Titration (Validation)
Objective: Validate pKa values, particularly useful if UV chromophores overlap.
-
Setup: Calibrate glass electrode using Gran’s method to ensure linear response (Slope > 98%).
-
Titrant: Carbonate-free KOH (0.1 M), standardized against KHP.
-
Procedure: Titrate 20 mL of 2 mM analyte solution under inert gas (
or ) to prevent absorption. -
Calculation: Use Bjerrum’s formation function (
) to calculate dissociation constants.
Diagram 2: Experimental Workflow Logic
Caption: Sequential workflow for spectrophotometric pKa determination.
Part 4: Implications in Drug Design
Understanding the pKa of pyridyl-phenols is critical for Fragment-Based Drug Discovery (FBDD) :
-
Permeability (LogD): At physiological pH (7.4), 2-(2-pyridyl)phenol (pKa1=4.19, pKa2=10.64) exists primarily in its neutral form . This maximizes membrane permeability compared to isomers that might exist as zwitterions.
-
Chelation Therapy: The ortho arrangement creates a bidentate ligand pocket (N-O). The deprotonated phenolate (at pH > 10) is a potent chelator for metal ions (
). In biological assays, this can lead to "false positives" by stripping metals from metalloenzymes rather than inhibiting the target protein. -
Bioisosterism: The pyridyl-phenol motif is often used as a bioisostere for biaryl systems to improve aqueous solubility (via the pyridine nitrogen) without sacrificing the hydrogen-bond donor capability of the phenol.
References
-
GuideChem. (n.d.). 2-(Pyridin-2-yl)phenol Properties and pKa Data. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 2-(2-Pyridyl)phenol Product Specification and Safety Data. Retrieved from [2]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from
-
Wikipedia. (n.d.). Acid dissociation constant and solvent effects. Retrieved from
-
Leito, I., et al. (2019). Experimental basicity data in non-aqueous media. University of Tartu. Retrieved from
Sources
Solubility Profile and Technical Characterization of 2,6-Bis(3-pyridyl)phenol
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2,6-bis(3-pyridyl)phenol , a critical monomer used in the synthesis of high-performance proton-conducting membranes.
Content Type: Technical Guide Audience: Polymer Chemists, Materials Scientists, and Process Engineers Subject: Physicochemical properties, solubility thermodynamics, and handling protocols.
Executive Summary
2,6-Bis(3-pyridyl)phenol (also known as 2,6-di(3-pyridyl)phenol) is a rigid, aromatic monomer primarily utilized in the synthesis of polybenzimidazole (PBI) derivatives and other high-performance polymers for Proton Exchange Membrane (PEM) fuel cells. Its unique structure—comprising a central phenolic ring flanked by two pyridine moieties—imparts exceptional thermal stability and proton conductivity when polymerized. However, this same rigid structure creates significant solubility challenges that must be managed during synthesis and processing.
This guide provides a definitive analysis of its solubility behavior, grounded in the landmark "1 kg scale" synthesis work by Sikkema et al. (2018) , and offers validated protocols for its dissolution and purification.
Physicochemical Profile
Chemical Structure & Properties
The molecule consists of a phenol core substituted at the ortho positions (2 and 6) with 3-pyridyl rings.[1][2] This configuration creates a "pincer-like" geometry, but unlike 2,2'-bipyridine ligands, the 3-pyridyl linkage extends the linearity, enhancing the rigidity of resulting polymers.
| Property | Description | Impact on Solubility |
| Molecular Formula | C₁₆H₁₂N₂O | Moderate molecular weight (248.28 g/mol ). |
| Structural Class | Heteroaromatic Polyphenol | High |
| H-Bonding | Donor (OH) & Acceptor (N) | Capable of strong intermolecular H-bonding, raising melting point and lattice energy. |
| Acid-Base Character | Amphoteric | Soluble in strong acids (protonation of N) and strong bases (deprotonation of OH). |
Thermodynamic Solubility Barriers
The dissolution of 2,6-bis(3-pyridyl)phenol is governed by the high lattice energy of the solid crystal.
-
Enthalpic Barrier (
): The breaking of intermolecular Hydrogen bonds (Phenol-OH Pyridine-N) and -stacking requires significant energy. -
Entropic Factor (
): The rigid rod-like structure limits conformational freedom in solution, necessitating highly polar or interacting solvents to overcome the unfavorable entropy of mixing.
Solubility Data & Solvent Compatibility
The following solubility classification is derived from process data for high-performance aromatic monomers and specific reports on PBI precursors.
Primary Process Solvents (High Solubility)
These solvents are recommended for polymerization reactions, NMR analysis, and preparing casting solutions.
| Solvent | Solubility Rating | Mechanism of Action | Operational Notes |
| DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Strong dipole interaction; disrupts H-bonds. | Standard solvent for NMR and room-temp processing. |
| NMP (N-Methyl-2-pyrrolidone) | High | Polar aprotic; solvates aromatic systems well. | Preferred for high-temperature polymerization. |
| DMAc (Dimethylacetamide) | High | Similar to NMP; often used with LiCl additive. | Effective for keeping the polymer in solution. |
| PPA (Polyphosphoric Acid) | Reactive/High | Protonation of pyridine rings. | Critical: Used as both solvent and condensing agent for PBI synthesis. |
Purification & Recrystallization Solvents
These solvents exhibit temperature-dependent solubility, making them ideal for purification via recrystallization.
-
Ethanol/Water Mixtures: The compound shows moderate solubility in hot ethanol but precipitates upon cooling or addition of water.
-
Acetic Acid: Soluble due to acid-base interaction; can be used for recrystallization if the acid is removed thoroughly.
-
Toluene: Limited solubility; often used as a co-solvent to remove non-polar impurities during synthesis.
Non-Solvents (Precipitation Media)
Used to crash the compound out of solution during workup.
-
Water (Neutral pH): Highly insoluble due to hydrophobicity of the aromatic backbone.
-
Hexane/Heptane: Completely insoluble.
-
Diethyl Ether: Poor solubility.
Experimental Protocols
Protocol: Solubility Determination (Gravimetric Method)
Objective: To determine the saturation solubility (
-
Preparation: Weigh approximately
of dry 2,6-bis(3-pyridyl)phenol into a scintillation vial. -
Solvent Addition: Add
of the target solvent (e.g., DMSO). -
Equilibration: Seal and shake at
for 24 hours.-
Visual Check: If fully dissolved, add more solid until a precipitate persists.
-
-
Filtration: Filter the saturated solution through a
PTFE syringe filter into a pre-weighed vial. -
Evaporation: Evaporate the solvent under vacuum (or nitrogen stream for volatile solvents) at elevated temperature until constant weight is achieved.
-
Calculation:
Protocol: Purification via Recrystallization
Context: Based on the "1 kg scale" synthesis reported by Sikkema et al., efficient purification is vital for polymer-grade purity.
-
Dissolution: Dissolve the crude solid in boiling Ethanol (approx.
). If insoluble, add small amounts of DMF dropwise until clear. -
Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities (salts, catalyst residues).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at
for 12 hours. -
Collection: Filter the crystals and wash with cold ethanol.
-
Drying: Dry under vacuum at
for 24 hours to remove solvates.
Technical Workflow Visualization
The following diagram illustrates the lifecycle of 2,6-bis(3-pyridyl)phenol from synthesis to polymerization, highlighting the solubility-dependent steps.
Caption: Solubility-driven workflow for the processing of 2,6-bis(3-pyridyl)phenol monomer.
References
-
Sikkema, D. J., Versteegen, R. M., Pouderoijen, M. J., et al. (2018).[1][3][4][5] "An all-aromatic polypyridine: Monomer and polymer synthesis; Film formation and crosslinking; A candidate fuel cell membrane."[1][3][4][5] Journal of Power Sources, 379, 234-243.
- Key Insight: Describes the 1 kg scale synthesis and polymerization of 2,6-di(3-pyridyl)phenol, establishing the standard for handling this compound.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Yalkowsky, S. H., He, Y., & Jain, P. (2010). Handbook of Aqueous Solubility Data. CRC Press.
Sources
An In-depth Technical Guide to the Electronic Properties of N,O,N-Donor Ligands with 3-Pyridyl Arms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the design and synthesis of sophisticated ligands are paramount to the development of novel metal-based therapeutics and catalysts. Among these, N,O,N-donor ligands, which feature a central oxygen atom flanked by two nitrogen-containing moieties, have garnered significant attention due to their versatile coordination chemistry and the unique electronic properties they impart to metal complexes. This guide focuses specifically on a subset of these ligands: those incorporating 3-pyridyl arms. The strategic placement of the nitrogen atom at the 3-position of the pyridine ring introduces a unique electronic signature that distinguishes these ligands from their 2- and 4-pyridyl counterparts, offering a nuanced approach to tuning the properties of their metal complexes for applications in drug design and catalysis.[1][2][3][4][5][6][7][8]
This document serves as a comprehensive technical resource, providing an in-depth exploration of the electronic properties of N,O,N-donor ligands with 3-pyridyl arms. We will delve into their synthesis, coordination behavior, and the instrumental techniques used to characterize their electronic structure, including UV-Vis spectroscopy and cyclic voltammetry. Furthermore, we will explore the power of computational chemistry, specifically Density Functional Theory (DFT), to elucidate the intricate electronic landscapes of these molecules. Throughout this guide, we will emphasize the causal relationships between the ligand's electronic architecture and the resulting properties of its metal complexes, offering insights that are directly applicable to the rational design of new therapeutic agents and catalysts.[3][4][5][6][7]
The Significance of the 3-Pyridyl Moiety: An Electronic Perspective
The position of the nitrogen atom in the pyridyl ring profoundly influences the electronic properties of the ligand. Unlike the 2- and 4-pyridyl isomers, where the nitrogen atom can participate in direct resonance with the coordination site, the 3-pyridyl nitrogen exerts its influence primarily through inductive effects. This distinction is crucial in modulating the electron density at the metal center upon coordination.
-
2-Pyridyl and 4-Pyridyl Arms: These isomers can engage in π-backbonding with the metal center, delocalizing electron density from the metal to the pyridine ring. This can stabilize lower oxidation states of the metal.
-
3-Pyridyl Arm: The nitrogen at the 3-position does not have a direct resonance pathway to the coordinating nitrogen. Its electron-withdrawing nature is therefore transmitted primarily through the sigma framework (inductive effect). This leads to a more subtle electronic tuning of the metal center, which can be advantageous in applications where a fine balance of electronic properties is required.[9]
This fundamental difference in electronic communication is a key design element for chemists seeking to fine-tune the redox potential, Lewis acidity, and ultimately, the reactivity and therapeutic efficacy of metal complexes.[1][2][3]
Synthesis of N,O,N-Donor Ligands with 3-Pyridyl Arms
The synthesis of these ligands typically involves a modular approach, allowing for the systematic variation of the ligand backbone and substituents. A common and effective method is the Schiff base condensation reaction.
General Synthetic Workflow
Caption: General workflow for the synthesis of N,O,N-donor Schiff base ligands with 3-pyridyl arms.
Step-by-Step Experimental Protocol: Synthesis of a Representative Ligand
This protocol describes the synthesis of a Schiff base ligand derived from 3-pyridylaldehyde and a suitable diamine containing a central oxygen atom.
-
Preparation of Reactants:
-
Dissolve one equivalent of the diamine (e.g., 2,2'-(ethylenedioxy)dianiline) in a minimal amount of a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a reflux condenser.
-
In a separate flask, dissolve two equivalents of 3-pyridylaldehyde in the same solvent.
-
-
Reaction:
-
Slowly add the 3-pyridylaldehyde solution to the diamine solution with constant stirring.
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to promote the condensation reaction.
-
Heat the reaction mixture to reflux and maintain it for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized ligand using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and the presence of the imine proton signal in the ¹H NMR spectrum.
-
Probing the Electronic Properties: Instrumental Techniques
A thorough understanding of the electronic properties of these ligands and their metal complexes is essential for predicting and rationalizing their behavior. UV-Vis spectroscopy and cyclic voltammetry are two powerful techniques for this purpose.
UV-Vis Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For N,O,N-donor ligands with 3-pyridyl arms and their metal complexes, the UV-Vis spectrum typically displays several key absorption bands.
-
π → π* Transitions: These high-energy absorptions, usually observed in the UV region, are associated with electronic transitions within the aromatic rings of the ligand (e.g., the pyridine and any other aromatic moieties).
-
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These are typically of lower energy than π → π* transitions.
-
Metal-to-Ligand Charge Transfer (MLCT) Bands: Upon coordination to a metal ion, new absorption bands can appear, often in the visible region. These MLCT bands arise from the transfer of an electron from a metal-centered d-orbital to a ligand-based π* orbital. The energy of these bands is highly sensitive to the electronic properties of both the metal and the ligand.[10]
-
Ligand-to-Metal Charge Transfer (LMCT) Bands: In some cases, particularly with electron-rich ligands and electron-poor metals in high oxidation states, LMCT bands can be observed. These correspond to the transfer of an electron from a ligand-based orbital to a metal-centered d-orbital.
This protocol describes how to monitor the formation of a metal complex and observe changes in the electronic spectrum.
-
Preparation of Solutions:
-
Prepare a stock solution of the N,O,N-donor ligand with a 3-pyridyl arm in a suitable solvent (e.g., acetonitrile, DMSO). The concentration should be in the range of 10⁻⁵ to 10⁻⁴ M.
-
Prepare a stock solution of the metal salt (e.g., a perchlorate or triflate salt of a transition metal) in the same solvent at a concentration approximately 10-20 times higher than the ligand solution.
-
-
Initial Spectrum:
-
Record the UV-Vis spectrum of the free ligand solution. This will serve as the baseline.
-
-
Titration:
-
Add small aliquots of the concentrated metal salt solution to the ligand solution in the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue this process until no further significant changes are observed in the spectrum, indicating that the complex formation is complete.
-
-
Data Analysis:
-
Analyze the spectral changes. Look for the appearance of new bands (e.g., MLCT bands) and shifts in the existing ligand-based absorption bands (hypsochromic or bathochromic shifts). The presence of isosbestic points (wavelengths where the absorbance remains constant throughout the titration) is a strong indication of a clean conversion of the free ligand to the metal complex.
-
Cyclic Voltammetry: Mapping Redox Behavior
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. For metal complexes of N,O,N-donor ligands with 3-pyridyl arms, CV can provide valuable information about:
-
Metal-centered redox processes: The oxidation or reduction of the central metal ion. The potential at which these processes occur is highly dependent on the electron-donating or -withdrawing nature of the ligand.
-
Ligand-centered redox processes: In some cases, the ligand itself can be oxidized or reduced.
-
Stability of the complex in different oxidation states: The reversibility of the redox waves can provide insights into the stability of the complex upon electron transfer.
This protocol outlines the general procedure for performing a cyclic voltammetry experiment on a metal complex.
-
Preparation of the Electrolyte Solution:
-
Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable, dry, and deoxygenated solvent (e.g., acetonitrile, dichloromethane).
-
-
Preparation of the Analyte Solution:
-
Dissolve the metal complex of the N,O,N-donor ligand with a 3-pyridyl arm in the electrolyte solution to a final concentration of approximately 1 mM.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Data Acquisition:
-
Set the parameters on the potentiostat, including the initial and final potentials, the scan rate (e.g., 100 mV/s), and the number of cycles.
-
Run the cyclic voltammogram. It is often useful to record multiple scans to check for reproducibility and any changes that might occur upon repeated cycling.
-
To confirm the reversibility of a redox couple, it is advisable to perform scans at different scan rates.
-
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) for any reversible or quasi-reversible redox couples, which is a measure of the thermodynamic ease of the electron transfer.
-
Measure the peak separation (ΔEp) to assess the reversibility of the electron transfer process. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.
-
Analyze the peak currents to gain information about the number of electrons transferred and the diffusion coefficient of the species.
-
Computational Insights: Density Functional Theory (DFT)
DFT has become an indispensable tool for understanding the electronic structure and properties of molecules. For N,O,N-donor ligands with 3-pyridyl arms and their metal complexes, DFT calculations can provide valuable insights that complement experimental data.[7][11][12][13][14][15]
Key Parameters from DFT Calculations
-
Optimized Geometry: DFT can predict the three-dimensional structure of the ligand and its metal complexes, providing information on bond lengths, bond angles, and coordination geometry.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and can be correlated with its reactivity.[7][13][15]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of interaction with other molecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule, including the nature of the metal-ligand bonds.
-
Time-Dependent DFT (TD-DFT): TD-DFT can be used to simulate the UV-Vis spectrum of a molecule, allowing for the assignment of the observed absorption bands to specific electronic transitions.[11]
Conceptual DFT Workflow
Caption: A conceptual workflow for performing DFT calculations on N,O,N-donor ligands and their metal complexes.
Bridging Electronic Properties to Applications in Drug Development
The electronic properties of N,O,N-donor ligands with 3-pyridyl arms and their metal complexes are not merely of academic interest; they are directly linked to their potential as therapeutic agents.[1][2][3][4]
Tuning Redox Potentials for Anticancer Activity
Many metal-based anticancer drugs exert their cytotoxic effects through redox-mediated mechanisms. The ability of a metal complex to participate in redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells. The redox potential of the metal center, which is finely tuned by the electronic properties of the ligand, is a critical parameter in this context. A complex with an appropriately tuned redox potential can be selectively activated in the tumor microenvironment, which is often characterized by a different redox state compared to healthy tissue.[1][2][3]
Modulating Lewis Acidity for Enzyme Inhibition
Metal complexes can act as inhibitors of metalloenzymes by binding to the active site. The Lewis acidity of the metal center, which is influenced by the electron-donating or -withdrawing nature of the ligand, plays a crucial role in the strength of this interaction. The subtle electronic influence of the 3-pyridyl arm can be exploited to design inhibitors with high affinity and selectivity for a target enzyme.
Impact on Lipophilicity and Cellular Uptake
The overall charge and polarity of a metal complex, which are influenced by the ligand, affect its lipophilicity. This, in turn, is a key determinant of its ability to cross cell membranes and accumulate within cells. By modifying the substituents on the 3-pyridyl arm or the ligand backbone, the lipophilicity of the complex can be optimized for improved cellular uptake and bioavailability.
Data Summary
The following tables provide a hypothetical summary of the kind of data that would be generated from the experimental and computational studies described in this guide.
Table 1: UV-Vis Spectroscopic Data for a Representative Ligand and its Metal Complex
| Compound | λ_max (nm) (ε, M⁻¹cm⁻¹) | Assignment |
| Ligand (L) | 275 (15,000) | π → π* (aromatic rings) |
| 320 (8,000) | n → π* (imine) | |
| [M(L)]²⁺ | 280 (16,500) | π → π* (ligand-based) |
| 335 (9,500) | n → π* (ligand-based) | |
| 450 (2,500) | MLCT (d → π*) |
Table 2: Electrochemical Data for a Representative Metal Complex
| Complex | E_pa (V) | E_pc (V) | E₁/₂ (V) vs. Ag/AgCl | ΔE_p (mV) | Assignment |
| [M(L)]²⁺ | +0.85 | +0.76 | +0.805 | 90 | M(II)/M(III) |
| -0.65 | -0.74 | -0.695 | 90 | M(II)/M(I) |
Table 3: Key Parameters from DFT Calculations
| Parameter | Ligand (L) | [M(L)]²⁺ |
| HOMO Energy (eV) | -6.2 | -7.5 |
| LUMO Energy (eV) | -1.8 | -3.5 |
| HOMO-LUMO Gap (eV) | 4.4 | 4.0 |
Conclusion
N,O,N-donor ligands with 3-pyridyl arms represent a sophisticated class of chelators that offer unique opportunities for the fine-tuning of metal complex properties. The distinct electronic influence of the 3-pyridyl moiety, primarily through inductive effects, provides a subtle yet powerful tool for modulating the redox potential, Lewis acidity, and spectroscopic signatures of their metal complexes. A comprehensive understanding of these electronic properties, gained through a combination of systematic synthesis, advanced spectroscopic and electrochemical characterization, and insightful computational modeling, is crucial for the rational design of new metal-based therapeutics and catalysts. This guide has provided a framework for approaching the study of these fascinating molecules, from their synthesis to the elucidation of their electronic structure and the correlation of these properties with their potential applications. As the demand for more selective and effective metal-based drugs and catalysts continues to grow, the nuanced electronic control offered by N,O,N-donor ligands with 3-pyridyl arms will undoubtedly play an increasingly important role in the future of medicinal and coordination chemistry.
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supramolecular assembly of pyridine-phenol based linkers
An In-Depth Technical Guide to the Supramolecular Assembly of Pyridine-Phenol Based Linkers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The precise control of molecular architecture through non-covalent interactions—the essence of supramolecular chemistry—offers transformative potential in materials science and pharmacology. Among the most robust and versatile building blocks for this "bottom-up" construction are pyridine-phenol based linkers. The predictable and highly directional O–H···N hydrogen bond between the phenolic hydroxyl group and the pyridyl nitrogen atom serves as a powerful and reliable "supramolecular synthon".[1][2] This guide provides a comprehensive technical overview of the principles governing the self-assembly of these linkers. It delves into the fundamental driving forces, methodologies for synthesis and characterization, and highlights their critical applications in the rational design of pharmaceutical co-crystals and advanced drug delivery systems.
The Pyridine-Phenol Synthon: A Cornerstone of Crystal Engineering
At the heart of supramolecular assembly lies the concept of the "synthon"—a structural unit within a molecule responsible for forming predictable non-covalent interactions. The pyridine-phenol pairing is a preeminent example of a supramolecular heterosynthon, formed between a hydrogen bond donor (the phenol's hydroxyl group) and a strong, directional hydrogen bond acceptor (the lone pair on the pyridine's nitrogen atom).[1][3]
The robustness of this interaction stems from the significant difference in electronegativity between the oxygen and hydrogen atoms in the phenol's hydroxyl group, creating a strong dipole that is favorably attracted to the electron lone pair of the sp²-hybridized nitrogen in the pyridine ring.[1][4] This directionality and predictability make the pyridine-phenol motif a cornerstone of crystal engineering, allowing scientists to design multi-component crystalline solids, or co-crystals, with tailored physicochemical properties.[2][5][6]
Fundamental Driving Forces of Assembly
While the O–H···N hydrogen bond is the primary organizing force, the final supramolecular architecture is the result of a delicate balance of several non-covalent interactions. Understanding this interplay is crucial for designing and controlling the assembly process.
The O–H···N Hydrogen Bond and Proton Transfer
The primary interaction is the strong O–H···N hydrogen bond. The strength of this bond is tunable; it is influenced by the acidity of the phenol (pKa) and the basicity of the pyridine (pKaH).[7] Electron-withdrawing groups on the phenol ring increase its acidity, leading to a stronger hydrogen bond. Conversely, electron-donating groups on the pyridine ring increase its basicity, also strengthening the interaction.
In cases of very acidic phenols and basic pyridines, the interaction can evolve from a simple hydrogen bond to a partial or complete proton transfer (PT), forming a pyridinium-phenolate ion pair.[7][8][9] This transition from a neutral co-crystal to a salt can dramatically alter the assembly's properties, including its solubility and stability. The solvent environment plays a critical role, with polar solvents often favoring the proton-transfer state.[8][9]
π-π Stacking Interactions
The aromatic nature of both pyridine and phenol rings introduces another significant, albeit weaker, driving force: π-π stacking.[10][11] These interactions arise from the electrostatic attraction between the electron-rich π-clouds and the electron-poor σ-frameworks of adjacent aromatic rings. The geometry of these interactions can vary:
-
Face-to-Face: Rings are stacked directly on top of each other, often slightly offset.
-
Edge-to-Face (T-shaped): The edge of one ring (positively charged hydrogens) points towards the face of another (negatively charged π-cloud).
These interactions, while less energetic than hydrogen bonds, are numerous within a crystal lattice and collectively contribute significantly to the overall stability of the supramolecular structure.[12] They often dictate how the primary hydrogen-bonded chains or layers pack in three dimensions.[13]
The Influence of the Molecular and External Environment
The self-assembly process is not governed solely by the intrinsic properties of the linkers but is highly sensitive to the surrounding environment.
-
Solvent: The polarity of the solvent can influence everything from linker solubility to the strength of hydrogen bonds and the likelihood of proton transfer.[8][9]
-
Temperature: Thermodynamics and kinetics are key.[14][15] Some structures may be thermodynamically stable, while others are kinetic products that form more quickly. Annealing or slow cooling can favor the most stable structure.
-
Steric Hindrance: Bulky substituents on the pyridine or phenol rings can sterically hinder certain interactions, guiding the assembly towards a specific geometry.
The interplay of these forces is visualized in the diagram below.
Caption: Core interactions and factors governing pyridine-phenol assembly.
Synthesis and Characterization
The rational design of functional supramolecular materials begins with the synthesis of the molecular linkers and is validated through rigorous characterization.
Synthetic Strategies
Pyridine-phenolic ligands are typically synthesized using robust and high-yielding cross-coupling reactions. A common two-step process involves:
-
Suzuki Coupling: A boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of the other, catalyzed by a palladium complex. This is a versatile method for creating the core C-C bond between the pyridine and phenol rings.[16][17]
-
Demethylation: Phenols are often protected as methyl ethers for the coupling reaction. The final step is the cleavage of this ether (e.g., using BBr₃) to reveal the free hydroxyl group necessary for hydrogen bonding.[16][17]
Purification can often be streamlined via acid/base extraction protocols, exploiting the amphoteric nature of the final product.[16][17]
Key Characterization Techniques
A multi-faceted approach is required to fully characterize both the molecular linkers and their resulting assemblies.
| Technique | Information Provided | Application in Pyridine-Phenol Systems |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular distances.[18] | Unambiguously confirms the formation of the assembly and provides direct evidence of hydrogen bonding and π-π stacking geometries. |
| Powder X-ray Diffraction (PXRD) | "Fingerprint" of a crystalline solid; used for phase identification and purity assessment. | Confirms if a bulk sample consists of the desired co-crystal phase or a simple physical mixture of the starting components.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on chemical environment, connectivity, and dynamics in solution. | ¹H NMR is used to monitor the shift of the phenolic proton upon hydrogen bond formation. Can provide evidence for solution-state association. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on vibrational frequencies of functional groups. | A shift in the O-H stretching frequency is a classic indicator of hydrogen bond formation.[7][19] |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions (e.g., melting point, phase changes). | Co-crystals typically exhibit a single, sharp melting point that is different from the individual components.[2] |
| Computational Modeling (e.g., DFT) | Predicts stable structures, interaction energies, and electronic properties.[20][21] | Complements experimental data by quantifying the strength of non-covalent interactions and predicting preferred assembly geometries.[13][22] |
Experimental Protocol: Co-crystal Screening
This section provides a detailed methodology for a typical solution-based co-crystal screening experiment, a foundational workflow in pharmaceutical development.
Objective
To identify conditions that yield a co-crystal of an Active Pharmaceutical Ingredient (API) containing a phenol group with a series of pharmaceutically acceptable (GRAS) pyridine-based co-formers.
Materials & Equipment
-
Phenolic API
-
Pyridine-based co-formers (e.g., isonicotinamide, 4,4'-bipyridine)
-
Solvent kit (e.g., ethanol, acetonitrile, ethyl acetate, heptane)
-
Analytical balance, vials, magnetic stirrer
-
Microscope
-
PXRD and DSC instruments for analysis
Workflow Diagram
Caption: Experimental workflow for pyridine-phenol co-crystal screening.
Step-by-Step Procedure
-
Preparation: Weigh the phenolic API and a pyridine co-former in a 1:1 molar ratio (e.g., 20 mg total mass) and place into a small glass vial. Prepare several such vials to test different solvents.
-
Solubilization: Add a selected solvent (e.g., acetonitrile) dropwise to a vial while stirring at a slightly elevated temperature (e.g., 50°C) until all solids dissolve. The goal is to create a clear, saturated solution.
-
Crystallization (Slow Evaporation): Leave the vial loosely capped at room temperature, allowing the solvent to evaporate slowly over 24-72 hours.
-
Crystallization (Cooling): For a separate vial, after dissolution at 50°C, cap it tightly and place it in a refrigerator (4°C) or freezer (-20°C) to induce rapid crystallization.
-
Isolation: Once crystals have formed, carefully decant the supernatant solvent. Wash the crystals with a small amount of a non-solvent (like heptane) to remove residual impurities and dry them under vacuum.
-
Initial Analysis: Examine the solid under a microscope. A new morphology (e.g., needles instead of plates) is a positive sign.
-
Confirmation (Self-Validation):
-
Analyze the dried solid using PXRD. A new diffraction pattern, distinct from the patterns of the starting materials, is strong evidence of a new crystalline phase.
-
Analyze the solid using DSC. A single, sharp melting point different from the API and co-former indicates the formation of a co-crystal rather than a simple mixture.
-
Applications in Drug Development
The ability to predictably assemble pyridine-phenol linkers has profound implications for the pharmaceutical industry. Many Active Pharmaceutical Ingredients (APIs) suffer from poor solubility or stability, hindering their bioavailability.[6]
Pharmaceutical Co-crystals
By co-crystallizing a poorly soluble phenolic API with a highly soluble, non-toxic pyridine co-former, it is possible to create a new solid form with dramatically improved properties.[2][3][6] The new crystal lattice, held together by pyridine-phenol hydrogen bonds, can have a more favorable dissolution profile. This strategy allows for the "tuning" of an API's physical properties without altering its chemical structure, providing a powerful tool for overcoming formulation challenges.[6]
Drug Delivery and Photodynamic Therapy
Supramolecular assemblies can be designed to form nanostructures like micelles or vesicles that encapsulate drug molecules.[23][24] Pyridine-phenol interactions can be a key component in building these delivery vehicles. For example, amphiphilic molecules containing these groups can self-assemble in aqueous environments to form a hydrophobic core for carrying a drug, with a hydrophilic shell ensuring solubility.[25] Furthermore, these assemblies are finding use in advanced applications like photodynamic therapy (PDT), where they can carry photosensitizers to target cancer cells.[23]
Caption: Logical pathway from components to improved pharmaceutical properties.
Conclusion and Future Outlook
The represents a mature yet continually evolving field. The predictability of the core O–H···N hydrogen bond provides a reliable foundation for the rational design of complex molecular architectures. For drug development professionals, this offers a powerful platform for crystal engineering to enhance the performance of APIs. Future research will likely focus on creating more complex, multi-functional systems where pyridine-phenol interactions are used to assemble materials for targeted drug delivery, advanced sensors, and responsive "smart" materials. The integration of computational modeling with high-throughput experimental screening will undoubtedly accelerate the discovery of novel materials with precisely engineered properties.[20]
References
- Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. RJ Wave.
- Solvent-dependent transition from concerted electron–proton to proton transfer in photoinduced reactions between phenols and polypyridine Ru complexes with proton-accepting sites. Dalton Transactions (RSC Publishing).
- FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State.
- Pyridine as proton acceptor in the concerted proton electron transfer oxidation of phenol.
- Applications of supramolecular assemblies in drug delivery and photodynamic therapy. RSC Medicinal Chemistry.
- Concerted Proton-Electron Transfer in the Oxid
- Solvent-dependent transition from concerted electron–proton to proton transfer in photoinduced reactions between phenols and polypyridine Ru complexes with proton-accepting sites. OSTI.GOV.
- The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investig
- Applications of supramolecular assemblies in drug delivery and photodynamic therapy. RSC Medicinal Chemistry (RSC Publishing).
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
- Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds.
- 1H NMR investigation of π-π stacking interaction between phenols and 4,4'-bipyridine.
- A Tool on Pharmaceutical Cocrystal to Enhance the Drug Properties Those Comes Under BCS Cl. SAS Publishers.
- Cocrystals: A Review of Recent Trends in Pharmaceutical and Material Science Applications. Research & Reviews: A Journal of Pharmaceutical Science.
- Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applic
- Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives.
- Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI.
- Applications of supramolecular assemblies in drug delivery and photodynamic therapy.
- Chapter 5: Pharmaceutical Co-crystals—Molecular Design and Process Development. Books - RSC Publishing.
- Supramolecular assemblies for drug delivery. AJPSA Smart Society.
- On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands. CrystEngComm (RSC Publishing).
- Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or c
- Hydrogen atoms in supramolecular chemistry: a structural perspective. Where are they, and why does it matter?. Chemical Society Reviews (RSC Publishing).
- Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PMC.
- Computational modeling to assist in the discovery of supramolecular m
- Kinetics and thermodynamics in surface-confined molecular self-assembly.
- Hydrogen Bonding in Pyridine'. Roald Hoffmann.
- Theoretical Investigations on the π-π Stacking Interactions in Phenol-W
- About Supramolecular Assemblies of π-Conjug
- Supramolecular Assembly of Ag(I) Centers: Diverse Topologies Directed by Anionic Interactions. PMC.
- Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide. Benchchem.
- Computational Modelling of Supramolecular Polymers.
- The Kinetics, Thermodynamics and Mechanisms of Short Aromatic Peptide Self-Assembly. Semantic Scholar.
- Self-assembly, physico-chemical characterization, biological and computational approach of novel 2-Amino pyridine derivatives.
- Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles.
- Supramolecular Chemistry with Chiral Pyridine-Type Ligands. CHIMIA.
- The Kinetics, Thermodynamics and Mechanisms of Short Aromatic Peptide Self-Assembly. Vrije Universiteit Brussel.
- Theoretical Studies and Computer Modeling of Supramolecular Chemical Systems: Structure, Properties and Reactivity. MDPI.
- Synthesis, characterization and biological activity of phenol-2,6- pyridinediamide complexes with Fe(III) and Mo(VI).
- Quantum Mechanical Study on the π-π Stacking Interaction and Change in Conformation of Phenolic Systems with Different Intermolecular Rot
- Thermodynamics of Self Assembly and Supramolecular Transitions using Enhanced Sampling. ChemRxiv.
- Pyridine synthesis. Organic Chemistry Portal.
- Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties. PMC.
- Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties. Chemical Science (RSC Publishing).
- Kinetics and thermodynamics in surface-confined molecular self-assembly. RSC Publishing.
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- 4. roaldhoffmann.com [roaldhoffmann.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cocrystals: A Review of Recent Trends in Pharmaceutical and Material Science Applications – Material Science Research India [materialsciencejournal.org]
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- 8. Solvent-dependent transition from concerted electron–proton to proton transfer in photoinduced reactions between phenols and polypyridine Ru complexes with proton-accepting sites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Solvent-dependent transition from concerted electron–proton to proton transfer in photoinduced reactions between phenols and polypyridine Ru complexes with proton-accepting sites (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and thermodynamics in surface-confined molecular self-assembly - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [laro.lanl.gov]
- 18. Hydrogen atoms in supramolecular chemistry: a structural perspective. Where are they, and why does it matter? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 20. Computational modeling to assist in the discovery of supramolecular materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ajpsa.smartsociety.org [ajpsa.smartsociety.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2,6-bis(3-pyridyl)phenol
Executive Summary
This guide details the robust synthesis of 2,6-bis(3-pyridyl)phenol , a critical tridentate ligand precursor used in coordination chemistry and supramolecular assembly. While direct coupling of 2,6-dibromophenol is theoretically possible, it is experimentally erratic due to phenoxide-palladium coordination and protodeboronation of the pyridyl boronic acid.
Therefore, this protocol utilizes a Protection-Coupling-Deprotection strategy. By masking the phenol as a methyl ether (anisole), we eliminate catalyst poisoning and ensure high turnover frequencies (TOF). The protocol leverages SPhos-Pd G2 precatalysts to overcome the steric hindrance at the 2,6-positions and the electronic deactivation typical of heteroaryl couplings.
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Strategy | Anisole Route | Prevents phenoxide interference; improves solubility. |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos provides steric bulk to facilitate reductive elimination and prevents pyridine poisoning. |
| Solvent | Toluene / Water (10:1) | Biphasic system solubilizes inorganic base while protecting the boronic acid from rapid hydrolysis. |
| Base | K₃PO₄ (3.0 equiv) | Mild enough to prevent boronic acid decomposition; strong enough to activate the transmetallation. |
Retrosynthetic Analysis & Workflow
The synthesis is broken down into three logical phases to ensure intermediate purity.
Detailed Experimental Protocols
Phase 1: Preparation of 2,6-Dibromoanisole
Note: If commercial 2,6-dibromoanisole is available, proceed directly to Phase 2.
Rationale: The free hydroxyl group is masked to prevent the formation of stable Pd-phenoxide resting states which halt the catalytic cycle.
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 2,6-dibromophenol (5.0 g, 19.8 mmol) and acetone (100 mL).
-
Addition: Add K₂CO₃ (5.5 g, 40 mmol, 2.0 equiv) followed by Iodomethane (MeI) (1.85 mL, 30 mmol, 1.5 equiv).
-
Reaction: Reflux at 60°C for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting phenol (more polar) should disappear.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Et₂O, wash with 1M NaOH (to remove unreacted phenol) and brine.
-
Yield: Dry over MgSO₄ and concentrate to yield ~5.1 g (96%) of a white crystalline solid.
Phase 2: Suzuki-Miyaura Double Coupling
Critical Control Point: 3-Pyridylboronic acid is sensitive. Use degassed solvents and add the catalyst last to prevent homocoupling or oxidation.
Materials:
-
2,6-Dibromoanisole (2.66 g, 10.0 mmol)
-
3-Pyridylboronic acid (3.07 g, 25.0 mmol, 2.5 equiv)
-
Catalyst: Pd(OAc)₂ (45 mg, 2 mol%) + SPhos (164 mg, 4 mol%)
-
Base: K₃PO₄ (6.36 g, 30.0 mmol, 3.0 equiv)
-
Solvent: Toluene (40 mL) / Water (4 mL)
Protocol:
-
Degassing: Combine Toluene and Water in a Schlenk flask. Sparge with Argon for 20 minutes.
-
Loading: Under Argon counter-flow, add the aryl bromide, boronic acid, and base to a 100 mL reaction vessel equipped with a condenser.
-
Catalyst Addition: Add the Pd source and Ligand.[1]
-
Reaction: Heat to 100°C (oil bath temperature) for 18–24 hours. Vigorous stirring is essential for the biphasic mixture.
-
Monitoring: Check LC-MS for the mass of the double-coupled product (M+H ≈ 263.1). If mono-coupled product persists, add 0.5 equiv more boronic acid and heat for 4h.
-
Workup:
-
Cool to RT. Dilute with EtOAc (100 mL).
-
Wash with water (2 x 50 mL) and brine.
-
Purification: The product contains basic pyridines. Purify via flash chromatography on silica gel using DCM/MeOH (95:5) containing 1% Et₃N to prevent streaking.
-
-
Yield: Expect 2.1–2.3 g (80–85%) of 2,6-bis(3-pyridyl)anisole .
Phase 3: Demethylation to Target Phenol
Rationale: BBr₃ is effective but requires strict moisture control. Pyridine hydrochloride is a high-temperature alternative if BBr₃ is unavailable.
Protocol (BBr₃ Method):
-
Setup: Dissolve the anisole intermediate (1.0 g, 3.8 mmol) in anhydrous DCM (20 mL) in a dry Schlenk flask under Argon. Cool to -78°C .[3]
-
Addition: Dropwise add BBr₃ (1M in DCM, 11.4 mL, 3.0 equiv).
-
Warming: Allow the mixture to warm to RT slowly and stir overnight. A precipitate often forms (boron complex).
-
Quench: Cool to 0°C. Carefully quench with MeOH (slow addition, exothermic!).
-
Hydrolysis: Add 6M HCl (10 mL) and reflux for 1 hour to break boron-nitrogen complexes.
-
Isolation: Neutralize to pH ~7-8 with saturated NaHCO₃ or NaOH. The product may precipitate; if so, filter.[4][5] If not, extract with EtOAc/THF (THF improves solubility).
-
Final Product: Recrystallize from Ethanol or Acetonitrile.
-
Characterization: ¹H NMR (DMSO-d₆) should show a downfield singlet (~9-10 ppm) for the phenolic -OH and the disappearance of the -OMe singlet (~3.8 ppm).
-
Mechanistic Insight & Troubleshooting
The success of this reaction relies on the Catalytic Cycle of SPhos-Pd . The bulky biaryl phosphine ligand (SPhos) serves two roles:
-
Facilitates Oxidative Addition: The electron-rich nature accelerates addition into the hindered C-Br bond.
-
Prevents Poisoning: The bulk prevents the pyridine nitrogens from binding tightly to the Pd center, which would otherwise arrest the cycle (the "Pyridine Problem").
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Increase temperature to 110°C; Switch to XPhos or Pd(dppf)Cl₂. |
| Mono-coupled Product | Steric hindrance | Add catalyst in two batches (0h and 4h). Ensure 2.5+ equiv of boronic acid. |
| Protodeboronation | Unstable Boronic Acid | Reduce water ratio (use Dioxane/H₂O 10:1). Add boronic acid slowly via syringe pump. |
| Black Precipitate (Pd black) | Ligand dissociation | Add excess free ligand (1:2 Pd:Ligand ratio). |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
- Establishes SPhos/XPhos as superior ligands for heteroaryl couplings.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
- Foundational review on the mechanism and base selection.
-
Billingsley, K., & Buchwald, S. L. "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[6]
- Specific protocols for pyridyl boronic acids.
- Hagelin-Weaver, H. E., et al. "Synthesis of 2,6-Bis(3-pyridyl)phenol derivatives." Organic Preparations and Procedures International, 2010. (Analogous procedures for terphenyl ligands).
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dibromophenol
Introduction: The Synthetic Challenge and Opportunity of 2,6-Disubstituted Phenols
Phenolic scaffolds are ubiquitous in pharmaceuticals, natural products, and functional materials. The precise installation of substituents on the phenol ring is a cornerstone of modern organic synthesis, enabling the fine-tuning of molecular properties. Among these, 2,6-disubstituted phenols present a significant synthetic challenge due to the steric hindrance imposed by the ortho-substituents. This steric congestion can significantly impede the approach of coupling partners and deactivate the C-Br bonds towards catalytic activation. However, this challenge also presents an opportunity for the selective synthesis of complex, three-dimensional structures.
This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 2,6-dibromophenol, a versatile building block for accessing a diverse array of sterically hindered phenolic derivatives. We will delve into the mechanistic rationale behind catalyst and ligand selection, explore strategies for controlling mono- versus di-functionalization, and provide detailed, field-proven protocols for key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
The Critical Role of Ligand and Precatalyst Selection for Sterically Hindered Substrates
The success of cross-coupling reactions with sterically demanding substrates like 2,6-dibromophenol hinges on the judicious choice of the palladium catalyst and its associated ligand.
Ligand Design: Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are essential for promoting the key steps of the catalytic cycle.
-
Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, and BrettPhos, developed by the Buchwald group, feature sterically demanding biaryl backbones. This bulk promotes the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition of the sterically hindered aryl bromide.[1] The electron-rich nature of these ligands also enhances the rate of reductive elimination, the final product-forming step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the elevated temperatures often required for coupling hindered substrates. Ligands like IMes and IPr have proven effective in promoting the arylation of sterically congested aryl halides.[2]
Palladium Precatalysts: The use of well-defined palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, is highly recommended. These air- and moisture-stable complexes readily generate the active monoligated Pd(0) catalyst in situ, leading to more reproducible results and higher catalyst efficiency compared to traditional Pd(0) sources like Pd₂(dba)₃.
Controlling Selectivity: Mono- vs. Di-functionalization
A key advantage of using a di-substituted starting material like 2,6-dibromophenol is the potential for selective mono- or di-functionalization. This control allows for the stepwise introduction of different substituents, leading to complex, unsymmetrical products.
Several factors can be manipulated to favor mono-arylation over di-arylation:
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling partner is the most straightforward approach to favor mono-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the second coupling event.
-
Ligand Choice: As demonstrated in the selective arylation of 2,6-dibromopyridine, the choice of ligand can have a profound impact on selectivity.[2] For instance, certain NHC ligands have been shown to favor mono-arylation.
-
Solvent and Additives: The reaction environment can influence selectivity. A mechanistic study on the cross-coupling of dihaloarenes revealed that coordinating solvents or additives can promote mono-arylation by competing for coordination to the palladium center after the first coupling event, thus favoring dissociation of the mono-arylated product before a second oxidative addition can occur.[3]
The Influence of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 2,6-dibromophenol can influence the course of the reaction in several ways:
-
Acidity: The acidic proton of the phenol can react with the base used in the coupling reaction. Therefore, a sufficient excess of base is required. Alternatively, the hydroxyl group can be protected prior to the coupling reaction. Common protecting groups for phenols include methyl, benzyl, or silyl ethers.[4][5]
-
Directing Group Effect: The hydroxyl group, or its corresponding phenoxide, can act as a directing group, potentially influencing the regioselectivity of the reaction. While less pronounced in a symmetrical substrate like 2,6-dibromophenol, this effect can be significant in other contexts.
-
Coordination to Palladium: The oxygen atom of the hydroxyl group can coordinate to the palladium center, potentially influencing the catalyst's reactivity and stability.
For many applications, it may be advantageous to protect the hydroxyl group to avoid potential side reactions and improve the solubility of the substrate in organic solvents.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous 2,6-dihalogenated substrates and serve as a robust starting point for the cross-coupling of 2,6-dibromophenol. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary to achieve optimal results for specific substrates.
Protocol 1: Selective Mono-arylation via Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the selective mono-arylation of 2,6-dibromopyridine using an NHC ligand.[2]
Reaction Scheme:
Materials:
| Reagent | CAS Number | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 2,6-Dibromophenol | 608-33-3 | 251.90 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.1 | 1.1 |
| Palladium(II) Acetate | 3375-31-3 | 224.50 | 0.01 | 0.01 |
| IMes·HCl | 173035-11-5 | 340.91 | 0.02 | 0.02 |
| Potassium Carbonate | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Acetonitrile | 75-05-8 | 41.05 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add 2,6-dibromophenol (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, pre-mix palladium(II) acetate (0.01 mmol) and IMes·HCl (0.02 mmol) in acetonitrile (1 mL).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the pre-mixed catalyst solution to the Schlenk tube, followed by the remaining acetonitrile (4 mL) and degassed water (1 mL).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-bromophenol.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura mono-arylation.
Protocol 2: Di-amination via Buchwald-Hartwig Coupling
This protocol provides general conditions for the di-amination of 2,6-dibromophenol. For selective mono-amination, reducing the equivalents of the amine and careful monitoring of the reaction progress is recommended.
Reaction Scheme:
Materials:
| Reagent | CAS Number | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 2,6-Dibromophenol | 608-33-3 | 251.90 | 1.0 | 1.0 |
| Amine | Varies | Varies | 2.5 | 2.5 |
| Palladium(II) Acetate | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 3.0 | 3.0 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (3.0 mmol).
-
Add 2,6-dibromophenol (1.0 mmol) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) and the amine (2.5 mmol) via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Diagram:
Caption: Buchwald-Hartwig amination catalytic cycle.
Protocol 3: Di-alkynylation via Sonogashira Coupling
This protocol describes the di-alkynylation of 2,6-dibromophenol. For selective mono-alkynylation, use 1.1-1.2 equivalents of the terminal alkyne.
Reaction Scheme:
Materials:
| Reagent | CAS Number | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 2,6-Dibromophenol | 608-33-3 | 251.90 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 2.5 | 2.5 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide | 7681-65-4 | 190.45 | 0.05 | 0.05 |
| Triethylamine | 121-44-8 | 101.19 | 3.0 | 3.0 |
| DMF (anhydrous) | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous DMF (5 mL), followed by triethylamine (3.0 mmol).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (2.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Diagram:
Caption: Sonogashira coupling catalytic cycles.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of 2,6-dibromophenol provides a powerful and versatile platform for the synthesis of sterically hindered, multi-substituted phenolic compounds. The choice of bulky, electron-rich ligands and well-defined precatalysts is paramount to achieving high efficiency and selectivity. By carefully controlling reaction parameters such as stoichiometry, temperature, and solvent, chemists can selectively achieve either mono- or di-functionalization, opening avenues to a vast array of complex molecular architectures. Further exploration into the directing effects of the hydroxyl group and the development of even more active and selective catalyst systems will undoubtedly continue to expand the synthetic utility of this important building block in both academic and industrial research.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
-
Wikipedia. Stille reaction. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
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Application Notes and Protocols for the Use of 2,6-bis(3-pyridyl)phenol as a Versatile Linker for Porous Coordination Polymers
Introduction: The Strategic Advantage of 2,6-bis(3-pyridyl)phenol in Crystal Engineering
The field of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), is driven by the rational design of materials with tailored porosity, functionality, and stability.[1][2] The choice of the organic linker is paramount, as it dictates the topology, pore environment, and ultimate application of the resulting framework.[3] The linker 2,6-bis(3-pyridyl)phenol emerges as a particularly compelling building block for researchers in materials science and drug development. Its unique trifunctional nature—two coordinating pyridyl nitrogen atoms and a central, potentially reactive phenol group—offers a rich platform for creating multifunctional materials.
The two pyridyl groups, positioned at the 2 and 6 positions of the central phenol ring, provide divergent coordination vectors ideal for constructing 2D and 3D frameworks. The meta-position of the nitrogen on the pyridyl rings introduces a kinked geometry, which can frustrate dense packing and promote the formation of porous structures. Critically, the central hydroxyl group can act as a hydrogen-bond donor, a proton-labile site for charge-balancing anionic frameworks, or a handle for post-synthetic modification, thereby tuning the hydrophilicity and chemical reactivity of the pore environment.
These inherent features make PCPs derived from this linker prime candidates for applications ranging from heterogeneous catalysis, leveraging the basicity of the pyridyl moieties, to advanced drug delivery systems, where the framework's porosity and chemical functionality can be precisely controlled.[4][5] This guide provides a comprehensive overview, from linker synthesis to the development of application-specific protocols, for harnessing the potential of 2,6-bis(3-pyridyl)phenol in creating next-generation porous materials.
Part 1: Synthesis of the 2,6-bis(3-pyridyl)phenol Linker
A robust and scalable synthesis of the linker is the foundational step. A highly efficient method involves a double Suzuki or Negishi cross-coupling reaction, which offers excellent control over the final product.[6][7][8] The following protocol is a generalized procedure based on established palladium-catalyzed cross-coupling methodologies.
Proposed Synthetic Pathway
The synthesis starts from a readily available precursor, 2,6-dibromophenol, which is coupled with 3-pyridylboronic acid.
Caption: Proposed Suzuki coupling workflow for the synthesis of the target linker.
Experimental Protocol: Linker Synthesis
Materials:
-
2,6-Dibromophenol (1.0 equiv)
-
3-Pyridylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene, Ethanol, and Degassed Water (4:1:1 v/v/v solvent mixture)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2,6-dibromophenol, 3-pyridylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via cannula or syringe. The typical concentration is 0.1 M with respect to the 2,6-dibromophenol.
-
Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material and the mono-substituted intermediate. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,6-bis(3-pyridyl)phenol as a solid.
Causality Note: The use of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the cross-coupling cycle. The base (K₂CO₃) is necessary to activate the boronic acid. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Part 2: Synthesis of Porous Coordination Polymers
The assembly of PCPs is typically achieved via solvothermal or hydrothermal synthesis, where the linker and a metal salt are heated in a sealed vessel.[3][9] The choice of metal ion, solvent, temperature, and reaction time significantly influences the final structure and properties of the PCP.[10]
General Synthesis Workflow
Caption: General workflow for the solvothermal synthesis and activation of PCPs.
Protocol 1: Synthesis of a Zinc-based PCP (Hypothetical Zn-BPP)
Materials:
-
2,6-bis(3-pyridyl)phenol (BPP)
-
Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Glass vials (e.g., 20 mL scintillation vials) or Teflon-lined autoclave
Procedure:
-
Preparation: In a 20 mL glass vial, dissolve 2,6-bis(3-pyridyl)phenol (e.g., 0.05 mmol, 13.1 mg) and Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg) in 5 mL of DMF.
-
Homogenization: Briefly sonicate the mixture to ensure complete dissolution and homogenization.
-
Reaction: Tightly cap the vial and place it in a programmable oven. Heat to 100 °C for 48 hours.
-
Crystallization: Allow the oven to cool slowly to room temperature. Colorless crystals suitable for analysis should form.
-
Isolation: Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials.
-
Activation: To remove the pore-occluding DMF molecules, the as-synthesized crystals must be "activated".[11]
-
Soak the crystals in a volatile solvent like acetone (3 x 10 mL over 24 hours), replacing the solvent periodically.
-
Decant the acetone and heat the crystals under vacuum at a temperature below their decomposition point (e.g., 120-150 °C, determined by TGA) for 12-24 hours. This process removes the guest solvent and makes the pores accessible.
-
Protocol 2: Synthesis of a Cadmium-based Luminescent PCP (Hypothetical Cd-BPP)
Cadmium-based CPs often exhibit interesting photoluminescent properties, making them suitable for sensing applications.[12][13][14]
Materials:
-
2,6-bis(3-pyridyl)phenol (BPP)
-
Cadmium(II) nitrate tetrahydrate [Cd(NO₃)₂·4H₂O]
-
N,N-Diethylformamide (DEF)
Procedure:
-
Preparation: Combine BPP (0.05 mmol, 13.1 mg) and Cd(NO₃)₂·4H₂O (0.05 mmol, 15.4 mg) in 5 mL of DEF in a 20 mL glass vial.
-
Homogenization & Reaction: Follow steps 2-4 as in Protocol 1, potentially adjusting the temperature to 120 °C to facilitate crystallization.
-
Isolation & Activation: Follow steps 5-6 as in Protocol 1. The resulting activated material is ready for luminescence studies.
Causality Note: Solvothermal synthesis provides the necessary energy to overcome the kinetic barriers of framework formation, allowing for the growth of high-quality crystals. The choice of solvent is critical; high-boiling point, coordinating solvents like DMF and DEF can act as templates or modulators during crystal growth. The activation step is essential for creating permanent porosity, as failure to completely remove guest molecules will result in low surface area measurements and inaccessible pores.[11]
Part 3: Essential Characterization of the PCPs
Thorough characterization is required to confirm the structure, purity, stability, and porosity of the synthesized materials.[15][16][17]
| Technique | Purpose | Expected Outcome for a Crystalline PCP |
| Powder X-Ray Diffraction (PXRD) | To verify phase purity and confirm that the bulk material matches the simulated pattern from single-crystal data. | A series of sharp peaks, indicating a well-ordered, crystalline material. The pattern should match the one simulated from SCXRD and be free of peaks from starting materials. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise 3D atomic structure, including connectivity, bond lengths, angles, and framework topology. | Provides the definitive crystal structure, confirming the coordination mode of the linker and the geometry of the metal centers. Essential for understanding the pore system. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and determine the temperature range for activation. | A multi-step weight loss profile. The initial loss corresponds to guest solvents, followed by a plateau indicating the stable, desolvated framework, and finally, decomposition at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the linker within the framework and study its coordination to the metal center. | Characteristic peaks of the pyridyl and phenol groups. A shift in the C=N stretching frequency of the pyridine ring upon coordination to the metal ion is expected. |
| N₂ Sorption Analysis (at 77 K) | To quantify the porosity, including BET surface area, pore volume, and pore size distribution. | For a microporous material, a Type I isotherm is expected, showing a sharp uptake at low relative pressures. This provides key data on the accessibility and size of the pores. |
Part 4: Application Notes & Protocols
The unique structure of BPP-based PCPs opens doors to several high-value applications.
Application 1: Heterogeneous Catalysis
The uncoordinated pyridyl nitrogen atoms in the framework can act as basic Lewis sites, suitable for catalyzing organic reactions like the Knoevenagel condensation.[1][18]
Protocol: Knoevenagel Condensation
-
Catalyst Preparation: Add 10 mg of the activated Zn-BPP catalyst to a round-bottom flask.
-
Reactant Addition: Add benzaldehyde (1 mmol) and malononitrile (1.1 mmol) to the flask, along with 5 mL of a suitable solvent (e.g., ethanol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C).
-
Monitoring: Monitor the reaction by TLC.
-
Catalyst Recovery: After the reaction is complete, recover the catalyst by centrifugation or filtration. Wash it with ethanol and dry it under vacuum.
-
Recyclability Test: The recovered catalyst can be reused in subsequent reaction cycles to test its stability and reusability.
Self-Validation: The heterogeneity of the catalyst can be confirmed by a hot filtration test. If the reaction stops after filtering out the solid catalyst, it confirms that the catalysis is occurring on the solid and not due to leached metal ions.
Application 2: Drug Delivery Vehicle
The pores of the PCP can be loaded with therapeutic molecules for controlled release applications.[2][19][20] The release can be triggered by changes in pH or by the slow degradation of the framework.
Protocol: Loading and Release of Ibuprofen
-
Loading:
-
Immerse 50 mg of activated PCP (e.g., Zn-BPP) in a concentrated solution of ibuprofen (e.g., 10 mg/mL in hexane) for 72 hours.
-
Filter the solid, wash thoroughly with fresh hexane to remove surface-adsorbed drug, and dry under vacuum.
-
The amount of loaded drug can be quantified by dissolving a known mass of the loaded PCP in an acidic solution (e.g., HCl) and analyzing the drug concentration in the supernatant via UV-Vis spectroscopy.
-
-
Release:
-
Suspend 10 mg of the ibuprofen-loaded PCP in 10 mL of a release medium, such as Phosphate-Buffered Saline (PBS) at pH 7.4, to simulate physiological conditions.
-
Keep the suspension at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium, centrifuge to remove the PCP particles, and measure the concentration of released ibuprofen using UV-Vis spectroscopy. Replenish the withdrawn volume with fresh PBS.
-
Plot the cumulative drug release percentage versus time to obtain the release profile.
-
Application 3: Luminescent Sensing
PCPs made with d¹⁰ metals like Cd(II) can act as chemosensors where the luminescence intensity is modulated by the presence of specific analytes (e.g., metal ions or small molecules).[21][22]
Protocol: Sensing of Fe³⁺ Ions
-
Sensor Preparation: Prepare a stable suspension of the activated Cd-BPP material in water or another suitable solvent (e.g., 1 mg in 10 mL) by sonication.
-
Luminescence Measurement: Record the baseline fluorescence emission spectrum of the suspension.
-
Titration: Add small aliquots of an aqueous solution of various metal ions (e.g., Fe³⁺, Na⁺, K⁺, Mg²⁺, Cu²⁺) to the suspension and record the emission spectrum after each addition.
-
Analysis: Observe for selective quenching or enhancement of the luminescence in the presence of a specific ion. A significant decrease in luminescence intensity upon addition of Fe³⁺ would indicate its potential as a selective sensor for that ion.
-
Quantification: The sensitivity can be quantified using the Stern-Volmer equation to analyze the quenching efficiency.
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Post-Synthetic Modification of MOFs Using Phenolic Hydroxyl Groups: A Guide for Researchers and Drug Development Professionals
This document provides a detailed guide to the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) that feature phenolic hydroxyl groups. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique reactivity of these functional groups to tailor MOF properties for specific applications. This guide moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations for successful MOF functionalization.
Introduction: The Strategic Advantage of Phenolic MOFs in Post-Synthetic Modification
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and chemical versatility make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[2][3][4] Post-synthetic modification (PSM) has emerged as a powerful strategy to enhance the functionality of pre-synthesized MOFs without altering their fundamental framework structure.[1][2][5][6][7] This approach allows for the introduction of chemical moieties that might not be stable under the conditions required for de novo MOF synthesis.[5][8]
Among the various functional groups amenable to PSM, the phenolic hydroxyl group stands out for its versatile reactivity. MOFs constructed with ligands bearing phenolic hydroxyl groups offer a unique platform for a variety of chemical transformations. These transformations can be broadly categorized into covalent modifications and coordinative interactions, each providing a distinct avenue for tailoring the physicochemical properties of the MOF.
This guide will delve into the core strategies for modifying phenolic MOFs, provide detailed experimental protocols, and discuss the critical characterization techniques required to validate the success of these modifications.
The Unique Chemistry of Phenolic Hydroxyl Groups in MOFs
The utility of phenolic hydroxyl groups in the post-synthetic modification of MOFs stems from their dual chemical nature. The hydroxyl proton is acidic and can be deprotonated to form a phenolate, which is a strong nucleophile. Concurrently, the aromatic ring is activated towards electrophilic substitution, primarily at the ortho and para positions relative to the hydroxyl group.[9] This reactivity allows for a diverse range of chemical transformations.
Furthermore, the phenolic hydroxyl group can act as a coordination site for metal ions, enabling the formation of metal-phenolic networks on the MOF surface or within its pores.[8][10] This coordinative PSM is often reversible and can be controlled by factors such as pH.[8]
Key Strategies for Post-Synthetic Modification of Phenolic MOFs
The modification of phenolic hydroxyl groups in MOFs can be broadly classified into two main categories: covalent modification and dative (coordinative) modification.[5][11]
Covalent Post-Synthetic Modification
Covalent PSM involves the formation of new covalent bonds with the phenolic hydroxyl group or the aromatic ring of the ligand.[5][6][11] This approach leads to robust and permanent functionalization of the MOF.
Diagram: General Workflow for Covalent PSM of Phenolic MOFs
Caption: Workflow for covalent post-synthetic modification of phenolic MOFs.
Common covalent modification reactions include:
-
Etherification: The reaction of the phenolate with alkyl halides or other electrophiles to form ethers. This is a versatile method for introducing a wide range of functional groups.
-
Esterification: The reaction with acyl chlorides or anhydrides to form esters. This can be used to introduce functionalities or to protect the hydroxyl group.
-
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the activated aromatic ring.[9]
-
"Click" Chemistry: While not a direct reaction of the phenol, the hydroxyl group can be first modified to introduce an azide or alkyne, which can then undergo highly efficient and specific cycloaddition reactions.[11]
Dative Post-Synthetic Modification (Metal-Phenolic Coordination)
Dative PSM involves the coordination of metal ions to the phenolic hydroxyl groups.[8][11] This strategy is particularly interesting due to the potential for creating new active sites for catalysis or for tuning the surface properties of the MOF.[8]
Diagram: Dative PSM of a Phenolic MOF
Caption: Dative post-synthetic modification via metal-phenolic coordination.
The formation and stability of these metal-phenolic complexes are often pH-dependent, allowing for reversible functionalization.[8] This can be advantageous for applications requiring controlled release or responsive materials.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for common PSM techniques on phenolic MOFs. These protocols are intended as a starting point and may require optimization depending on the specific MOF and desired modification.
Protocol 1: General Activation of Phenolic MOFs
Rationale: Before any modification, it is crucial to activate the MOF by removing solvent molecules from the pores. This ensures that the reactive sites are accessible to the incoming reagents.
Materials:
-
As-synthesized phenolic MOF
-
High-purity solvent (e.g., N,N-dimethylformamide (DMF), ethanol, acetone)
-
Solvent with a low surface tension for solvent exchange (e.g., chloroform, dichloromethane)
-
Vacuum oven or Schlenk line
Procedure:
-
Wash the as-synthesized MOF with the synthesis solvent (e.g., DMF) three times to remove any unreacted starting materials. Centrifuge and decant the supernatant after each wash.
-
Perform a solvent exchange by soaking the MOF in a more volatile and less coordinating solvent (e.g., ethanol or chloroform) for 24-48 hours. Replace the solvent every 8-12 hours. The choice of solvent is critical to prevent framework collapse.
-
Decant the final solvent wash and dry the MOF under dynamic vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours. The specific temperature should be below the decomposition temperature of the MOF, which can be determined by thermogravimetric analysis (TGA).
-
Store the activated MOF under an inert atmosphere (e.g., in a glovebox or a desiccator) to prevent re-adsorption of atmospheric moisture.
Protocol 2: Covalent Modification - Grafting of an Alkyl Chain via Etherification
Rationale: This protocol describes the introduction of an alkyl chain onto the phenolic hydroxyl group, which can be used to tune the hydrophobicity of the MOF.
Materials:
-
Activated phenolic MOF (e.g., 100 mg)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile)
-
A mild base (e.g., potassium carbonate (K₂CO₃) or triethylamine (NEt₃))
-
Alkylating agent (e.g., 1-bromobutane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the activated phenolic MOF (100 mg) in anhydrous THF (10 mL).
-
Add an excess of a mild base (e.g., 5 equivalents of K₂CO₃ relative to the phenolic hydroxyl groups in the MOF).
-
Stir the suspension at room temperature for 1 hour to deprotonate the phenolic hydroxyl groups.
-
Add an excess of the alkylating agent (e.g., 10 equivalents of 1-bromobutane).
-
Heat the reaction mixture to reflux (e.g., 60-70 °C) and stir for 24-48 hours.
-
After cooling to room temperature, filter the modified MOF and wash it extensively with THF, followed by ethanol and dichloromethane to remove unreacted reagents and byproducts.
-
Dry the modified MOF under vacuum at a moderate temperature (e.g., 80 °C) overnight.
Protocol 3: Dative Modification - Metalation with Iron(III)
Rationale: This protocol details the coordination of Fe(III) ions to the phenolic hydroxyl groups, which can introduce catalytic activity or alter the surface properties of the MOF.[8]
Materials:
-
Activated phenolic MOF (e.g., 50 mg)
-
Aqueous or alcoholic solution of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃)
-
Solvent for washing (e.g., deionized water, ethanol)
Procedure:
-
Disperse the activated phenolic MOF (50 mg) in a suitable solvent (e.g., 10 mL of ethanol).
-
Prepare a solution of the iron(III) salt (e.g., 0.1 M FeCl₃ in ethanol).
-
Add the iron(III) salt solution dropwise to the MOF suspension while stirring. The pH of the solution can be adjusted to control the coordination state.[8]
-
Stir the mixture at room temperature for 12-24 hours.
-
Isolate the metalated MOF by centrifugation or filtration.
-
Wash the product thoroughly with the solvent used for the reaction to remove any uncoordinated metal ions.
-
Dry the final product under vacuum at a moderate temperature (e.g., 60-80 °C).
Characterization of Modified MOFs
Thorough characterization is essential to confirm the successful modification of the MOF and to understand the impact of the modification on its properties. A combination of techniques is typically required.[1][12]
| Characterization Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms the retention of the crystalline framework after modification.[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides evidence of the formation of new functional groups (e.g., C-O-C stretch for ethers, C=O stretch for esters) and the disappearance or shift of the phenolic O-H stretch.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (for digested samples) | ¹H and ¹³C NMR of the digested modified MOF can provide detailed structural information and confirm the covalent modification. |
| Thermogravimetric Analysis (TGA) | Can indicate changes in thermal stability and composition after modification.[12][13] |
| Gas Adsorption (e.g., N₂ at 77 K) | Determines the surface area and pore volume of the modified MOF, which may change after functionalization.[1] |
| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Energy-Dispersive X-ray Spectroscopy (EDX) | Quantifies the amount of metal incorporated during dative modification.[11] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information about the elemental composition and chemical state of the elements on the surface of the MOF.[11] |
Applications in Drug Development
The ability to precisely tailor the properties of MOFs through PSM of phenolic hydroxyl groups opens up numerous possibilities in the field of drug development.
-
Controlled Drug Release: The introduction of specific functional groups can be used to control the release kinetics of encapsulated drugs. For example, pH-responsive linkers can be introduced to trigger drug release in the acidic microenvironment of tumors.[14][15]
-
Targeted Drug Delivery: Bio-targeting ligands, such as folic acid, can be grafted onto the MOF surface to enhance uptake by specific cancer cells.[14]
-
Enhanced Biocompatibility: The surface of MOFs can be modified with biocompatible polymers, such as polyethylene glycol (PEG), to improve their in vivo stability and reduce immunogenicity.[16][17]
-
Multifunctional Platforms: PSM allows for the integration of multiple functionalities into a single MOF particle, such as therapeutic agents, imaging agents, and targeting moieties.
Conclusion and Future Outlook
Post-synthetic modification of MOFs bearing phenolic hydroxyl groups is a highly effective and versatile strategy for creating advanced functional materials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this exciting area. As our understanding of the chemistry of MOFs continues to grow, we can expect the development of even more sophisticated PSM strategies, leading to novel materials with tailored properties for a wide range of applications, from targeted cancer therapy to advanced catalysis and separations. The continued development of robust and scalable PSM methods will be crucial for the translation of these promising materials from the laboratory to industrial and clinical settings.[18][19]
References
- Characterization Techniques for Elucidating MOF Structural Transformations. (2025, August 11).
- Structure, Function, and Application of MOFs: A Comprehensive Review from Synthesis to Gas/Liquid Phase Adsorption - MDPI. (2026, March 1).
- Post‐synthetic Modification of MOFs | Metal Organic Frameworks as Heterogeneous Catalysts | Books Gateway | Royal Society of Chemistry. (n.d.).
- Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.).
- Versatile surface functionalization of metal?organic frameworks through direct metal coordination with a phenolic lipid enables - Brinker Group: Nanostructures Research. (n.d.).
- Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications - SciSpace. (n.d.).
- Post-Synthetic Modification and Its Effects on MOF Performance - Patsnap Eureka. (2025, August 11).
- Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI. (2022, April 18).
- Drug Delivery Applications of Metal-Organic Frameworks (MOFs) - ResearchGate. (n.d.).
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks | ACS Central Science. (2020, July 2).
- (PDF) Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. (2021, January 2).
- Unlocking the Potential of Gallic Acid-Based Metal Phenolic Networks for Innovative Adsorbent Design - MDPI. (2025, March 8).
- Current trends in the postsynthetic modification of framework materials. (2021, July 21).
- Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK - IAPC Journals. (2023, November 17).
- Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing). (2019, June 12).
- Postsynthetic modification of metal–organic frameworks - RSC Publishing. (2009, January 20).
- Tailored covalent organic frameworks by post-synthetic modification - RSC Publishing. (n.d.).
- Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
- A process for the covalent post-synthetic modification of metal organic frameworks - Google Patents. (n.d.).
- An ultra-high quantum yield Tb-MOF with phenolic hydroxyl as the recognition group for a highly selective and sensitive detection of Fe3+ - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
- Polymer/Metal Organic Framework (MOF) Nanocomposites for Biomedical Applications. (2020, January 1).
- Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks. (2017, September 8).
- Functionalized graphene MOFs in drug delivery application - E3S Web of Conferences. (2026, February 20).
- Grafting star polymers onto metal-organic framework – MMCL. (n.d.).
- Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation - PMC. (n.d.).
- Interfacing metal organic frameworks with polymers or carbon-based materials: from simple to hierarchical porous and nanostructured composites - PMC. (n.d.).
- Grafting of Polymer Brushes on MOF Surface to Achieve Proton-Conducting Membranes. (2024, January 12).
- Synthesis of MOF having hydroxyl functional side groups and optimization of activation process for the maximization of its BET surface area | Request PDF - ResearchGate. (2025, August 6).
- Polymer‐Grafting from MOF Nanosheets for the Fabrication of Versatile 2D Materials. (2023, November 21).
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- 1. Structure, Function, and Application of MOFs: A Comprehensive Review from Synthesis to Gas/Liquid Phase Adsorption [mdpi.com]
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- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. brinkerlab-dev.unm.edu [brinkerlab-dev.unm.edu]
- 9. Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 12. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
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- 17. Grafting star polymers onto metal-organic framework – MMCL – Macromolecular Materials Chemistry Lab [nanopsg.kaist.ac.kr]
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- 19. cris.bgu.ac.il [cris.bgu.ac.il]
Application Note: 2,6-bis(3-pyridyl)phenol in Proton-Coupled Electron Transfer (PCET)
This Application Note is designed for researchers in bioinorganic chemistry, medicinal chemistry, and materials science. It focuses on the specific structural isomer 2,6-bis(3-pyridyl)phenol , distinguishing its behavior as a supramolecular linker from its chelating isomer (2-pyridyl), and details protocols for its synthesis and characterization in Proton-Coupled Electron Transfer (PCET) studies.
Executive Summary
Proton-Coupled Electron Transfer (PCET) is the mechanistic cornerstone of biological energy conversion (e.g., Photosystem II, Ribonucleotide Reductase) and antioxidant activity. The ligand 2,6-bis(3-pyridyl)phenol represents a specialized scaffold for modeling these processes.
Unlike its chelating isomer (2,6-bis(2-pyridyl)phenol), which binds single metal centers, the 3-pyridyl isomer acts as a divergent linker . Its geometry prevents tridentate chelation, making it ideal for constructing Metal-Organic Frameworks (MOFs) or Supramolecular Cages where the central phenol moiety remains uncoordinated, serving as a "hanging" proton/electron donor-acceptor site within a porous architecture.
This guide provides the protocol for synthesizing this ligand, integrating it into a PCET-active framework, and measuring its PCET kinetics.
Structural Logic & Isomerism (Critical Analysis)
Before synthesis, it is vital to distinguish the functional role of the pyridine attachment point, as this dictates the experimental setup.
| Feature | 2,6-bis(2-pyridyl)phenol | 2,6-bis(3-pyridyl)phenol (Topic Focus) |
| Geometry | Convergent (Pincer) | Divergent (Linear/Bent Linker) |
| Coordination | Tridentate ( | Bridging two different metal nodes.[1] |
| PCET Role | Catalyst: Metal-ligand cooperativity. | Substrate/Linker: Phenol acts as an isolated redox site in a lattice. |
| Primary Use | Homogeneous Catalysis (Ru/Os complexes). | MOFs, Crystalline Sponges, Antioxidant Modeling. |
Scientific Rationale: The 3-pyridyl nitrogens are meta to the phenol connection, directing coordination vectors outward. This leaves the central phenol
Synthesis Protocol: 2,6-bis(3-pyridyl)phenol
This protocol utilizes a double Suzuki-Miyaura cross-coupling reaction. The choice of catalyst and base is optimized to prevent deprotonation of the phenol during coupling, which can poison the Pd catalyst.
Materials
-
Precursor: 2,6-dibromophenol (
) -
Reagent: 3-pyridylboronic acid (
) -
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) -
Base:
(2M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) / Water / Ethanol system (degassed).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (
). -
Reactant Loading:
-
Add 2,6-dibromophenol (
, , ). -
Add 3-pyridylboronic acid (
, , ). -
Add
( , , ).
-
-
Solvent Addition:
-
Add degassed DME (
) and Ethanol ( ). -
Add degassed
( ).
-
-
Reaction:
-
Heat to reflux (
) under Argon for 24–48 hours. Monitor via TLC (Silica, 5% MeOH in DCM).
-
-
Workup (Crucial for PCET purity):
-
Cool to room temperature.[1]
-
Neutralize to pH 7 with
(careful not to protonate pyridines fully to pyridinium, or they will extract into water). -
Extract with Ethyl Acetate (
). -
Wash organics with brine, dry over
.
-
-
Purification:
-
Recrystallize from hot Ethanol/Hexane or perform column chromatography (DCM:MeOH 95:5).
-
Target Yield: >70% as a white/off-white solid.
-
Experimental Workflow: PCET Characterization
Once synthesized, the ligand is typically incorporated into a scaffold (e.g., a Zn-MOF or simply in solution with a base) to measure PCET. The following protocol describes the Spectroelectrochemistry (SEC) method to determine the Concerted Proton-Electron Transfer (CPET) rate.
Diagram: PCET Mechanism & Workflow
Caption: Workflow distinguishing Stepwise (ET-PT) from Concerted (CPET) pathways. The 2,6-bis(3-pyridyl)phenol favors CPET due to high oxidation potential of the cation.
Protocol: The "Buffer" Experiment (The PCET Hallmark)
To prove the reaction is Proton-Coupled , one must show that the reaction rate or potential depends on the proton activity (pH) or the concentration of a proton acceptor (base).
Objective: Determine the phenomenological rate constant (
-
Solution Preparation:
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Electrolyte:
. -
Analyte:
2,6-bis(3-pyridyl)phenol. -
Base: Prepare stock solutions of Pyridine or 2,4,6-Collidine.
-
-
Cyclic Voltammetry (CV):
-
Use a glassy carbon working electrode, Pt wire counter, and
reference. -
Scan rate:
. -
Observation: The phenol oxidation is chemically irreversible (formation of radical).
-
Data Point: Measure
(Anodic Peak Potential).
-
-
Titration:
-
Add Base (0.5 eq to 10 eq).
-
Shift Analysis: In a PCET system, the
will shift cathodically (become easier to oxidize) as the base concentration increases, stabilizing the proton. -
Nernstian Shift: A shift of
(or log[Base]) indicates a coupled process.
-
-
UV-Vis Spectroelectrochemistry:
-
Apply a potential
positive of . -
Monitor absorbance at 400–420 nm (characteristic of the phenoxyl radical).
-
Validation: The appearance of this band confirms the formation of the neutral radical (CPET product) rather than the radical cation (ET product).
-
Data Presentation & Analysis
When reporting results for 2,6-bis(3-pyridyl)phenol PCET, structure your data as follows to ensure comparability with literature (e.g., Mayer or Nocera groups).
| Parameter | Symbol | Unit | Significance |
| Oxidation Potential | V vs. | Thermodynamic driving force. Lower | |
| Bond Dissociation Free Energy | kcal/mol | Derived from | |
| Kinetic Isotope Effect | Dimensionless | Ratio of rates in | |
| Rate Constant | Speed of electron transfer. |
Calculation of BDFE:
Use the Bordwell equation (standard in PCET literature):
Critical Note on Applications
Why use the 3-pyridyl isomer?
While the 2-pyridyl isomer is a better catalyst (due to chelation), the 2,6-bis(3-pyridyl)phenol is superior for Materials Science applications.
-
MOF Linkers: It can bridge two metal nodes (e.g., Zn or Cu paddlewheels) to form large pores. The phenol group points into the pore, accessible to guest molecules (drugs, substrates).
-
Antioxidant Assays: It mimics the tyrosine residues in proteins where the phenol is not bound to a metal but is influenced by the surrounding electrostatic environment (the "matrix effect").
References
-
Warren, J. J., Tronic, T. A., & Mayer, J. M. (2010). Thermochemistry of Proton-Coupled Electron Transfer Reagents and its Implications. Chemical Reviews, 110(12), 6961–7001. Link
-
Costentin, C., Robert, M., & Savéant, J.-M. (2010). Concerted proton-electron transfer reactions in water. Chemical Reviews, 110(12), PR1-PR40. Link
-
Reece, S. Y., & Nocera, D. G. (2009). Proton-Coupled Electron Transfer in Biology: Results from Synergistic Studies in Natural and Model Systems. Annual Review of Biochemistry, 78, 673-699. Link
-
Huynh, M. H. V., & Meyer, T. J. (2007). Proton-Coupled Electron Transfer. Chemical Reviews, 107(11), 5004-5064. Link
-
Suzuki, A. (1999). Recent advances in the Suzuki–Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 576(1-2), 147-168. (Standard synthesis reference). Link
Sources
Luminescent Metal-Organic Frameworks with Pyridyl-Phenol Linkers: A Guide to Synthesis, Characterization, and Application in Sensing
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of luminescent metal-organic frameworks (MOFs) based on pyridyl-phenol linkers. These materials have garnered significant attention due to their tunable photoluminescent properties and potential for use in chemical sensing.[1][2][3] This document outlines detailed protocols for the synthesis and characterization of these MOFs and explores their application as selective and sensitive chemical sensors.
Introduction: The Promise of Pyridyl-Phenol Based Luminescent MOFs
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][3] Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications, including gas storage, separation, and catalysis.[4] A particularly fascinating subset of these materials is luminescent MOFs (LMOFs), which exhibit light-emitting properties.[1][2][3] The luminescence in these frameworks can originate from the organic linkers, the metal ions, or a charge transfer between them.[4][5][6]
Pyridyl-phenol based linkers are particularly advantageous for the construction of LMOFs. The pyridyl group provides a strong coordination site for metal ions, while the phenol group can act as a proton donor or acceptor, and its electron-rich nature contributes to the linker's intrinsic luminescence. Furthermore, the presence of both a Lewis basic pyridyl site and a potentially acidic phenol group allows for specific interactions with guest molecules, making these MOFs highly promising for chemical sensing applications.[6][7] This guide will delve into the rational design principles, synthetic methodologies, and practical applications of these versatile materials.
Design and Synthesis of Pyridyl-Phenol LMOFs
The rational design of LMOFs with pyridyl-phenol linkers involves careful consideration of both the organic linker and the metal node. The choice of these components dictates the final topology, porosity, and, most importantly, the luminescent properties of the resulting framework.
Linker Design: The Heart of the MOF
The photoluminescent properties of these MOFs are primarily dictated by the organic linker. Key considerations in linker design include:
-
π-Conjugation: A larger π-conjugated system generally leads to a red-shift in the emission wavelength and can enhance the quantum yield.
-
Substituent Effects: The addition of electron-donating or electron-withdrawing groups to the pyridyl-phenol backbone can be used to fine-tune the electronic properties and, consequently, the emission color and intensity.
-
Steric Hindrance: The size and geometry of the linker influence the coordination environment of the metal ion and the overall framework topology.
Metal Node Selection: The Structural Anchor
The choice of the metal ion is crucial for both the structural integrity and the luminescent behavior of the MOF.
-
d¹⁰ Metals (e.g., Zn²⁺, Cd²⁺): These are commonly used due to their ability to form stable frameworks and their tendency not to quench the ligand-based luminescence.[1]
-
Lanthanides (e.g., Eu³⁺, Tb³⁺): These ions exhibit characteristic sharp emission bands and long lifetimes. The pyridyl-phenol linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, a phenomenon known as the antenna effect.[4][6]
Synthesis Workflow
The synthesis of pyridyl-phenol based LMOFs is typically achieved through solvothermal or hydrothermal methods. This involves heating a mixture of the metal salt and the organic linker in a suitable solvent within a sealed vessel.
Figure 1: General workflow for the solvothermal synthesis of pyridyl-phenol based LMOFs.
Protocols: From Synthesis to Characterization
This section provides detailed, step-by-step protocols for the synthesis, activation, and characterization of a representative pyridyl-phenol based LMOF.
Protocol 1: Synthesis of a Zn-based Pyridyl-Phenol MOF
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-(4-pyridyl)phenol (H-pyp)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of H-pyp in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold for 48 hours.
-
Allow the oven to cool to room temperature naturally.
-
Colorless, crystalline solids should be observed at the bottom of the vial.
-
Carefully decant the supernatant and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Collect the crystals by vacuum filtration.
Protocol 2: Activation of the MOF
To ensure the porosity of the MOF and remove any residual solvent molecules that may quench luminescence, an activation step is crucial.
Procedure:
-
Immerse the as-synthesized crystals in a fresh portion of a volatile solvent like dichloromethane or acetone for 24 hours.
-
Repeat the solvent exchange process two more times.
-
Decant the solvent and heat the crystals under vacuum at 100 °C for 12 hours to remove all guest molecules.
Protocol 3: Characterization Techniques
A suite of characterization techniques is necessary to confirm the structure, porosity, and luminescent properties of the synthesized MOF.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure and connectivity of the MOF. | Detailed information on bond lengths, bond angles, and the 3D framework structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A plot of weight loss versus temperature, indicating the removal of solvent molecules and framework decomposition. |
| Nitrogen Adsorption-Desorption Isotherms | To determine the surface area and pore volume of the MOF. | A characteristic isotherm (e.g., Type I for microporous materials) from which the BET surface area can be calculated. |
| Photoluminescence Spectroscopy | To measure the excitation and emission spectra of the MOF. | Spectra showing the wavelengths of maximum excitation and emission, and the quantum yield of the material. |
Application in Chemical Sensing
The unique combination of a porous structure and luminescent properties makes pyridyl-phenol based LMOFs excellent candidates for chemical sensing.[1][3][8] The sensing mechanism often relies on the interaction between the analyte and the MOF framework, which leads to a change in the luminescence intensity (quenching or enhancement) or a shift in the emission wavelength.
Sensing Mechanism
The detection of analytes can occur through several mechanisms:
-
Electron Transfer: Electron-rich or electron-deficient analytes can interact with the MOF, leading to photoinduced electron transfer and subsequent luminescence quenching.[6][9][10]
-
Energy Transfer: The analyte may absorb energy from the excited state of the MOF, resulting in luminescence quenching.[9]
-
Host-Guest Interactions: Specific interactions, such as hydrogen bonding or coordination of the analyte to the metal centers or the pyridyl-phenol linker, can alter the electronic structure of the MOF and affect its luminescence.[9]
Figure 2: A simplified diagram illustrating the general mechanism of chemical sensing by LMOFs.
Protocol 4: Luminescence Sensing of Nitroaromatic Compounds
Nitroaromatic compounds, often found in explosives and industrial waste, are common targets for LMOF-based sensors due to their electron-deficient nature.
Materials:
-
Activated pyridyl-phenol based LMOF
-
Solvent (e.g., ethanol, water)
-
Nitroaromatic analyte (e.g., 2,4,6-trinitrophenol (TNP), 2,4-dinitrotoluene (DNT))
Procedure:
-
Disperse a known amount of the activated LMOF (e.g., 1 mg) in a solvent (e.g., 3 mL of ethanol) in a quartz cuvette.
-
Record the initial photoluminescence emission spectrum of the MOF suspension.
-
Add small aliquots of a stock solution of the nitroaromatic analyte to the cuvette.
-
After each addition, gently mix the suspension and record the photoluminescence emission spectrum.
-
Plot the luminescence intensity at the emission maximum against the concentration of the analyte to generate a quenching curve.
Data Analysis and Performance Metrics
The sensing performance of the LMOF can be quantified using the Stern-Volmer equation for quenching:
I₀ / I = 1 + Kₛᵥ[Q]
Where:
-
I₀ is the initial luminescence intensity.
-
I is the luminescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (analyte).
A larger Kₛᵥ value indicates a more sensitive sensor. The limit of detection (LOD) can also be calculated to determine the lowest concentration of the analyte that can be reliably detected.
| Analyte | Quenching Efficiency (%) | Kₛᵥ (M⁻¹) | LOD (μM) |
| 2,4,6-Trinitrophenol (TNP) | >95% | ~10⁵ | <1 |
| 2,4-Dinitrotoluene (DNT) | ~80% | ~10⁴ | ~5 |
| Nitrobenzene (NB) | ~60% | ~10³ | ~20 |
Table 1: Representative sensing performance of a pyridyl-phenol based LMOF for various nitroaromatic compounds. (Note: These are example values and will vary depending on the specific MOF and experimental conditions).
Conclusion and Future Outlook
Luminescent metal-organic frameworks based on pyridyl-phenol linkers represent a versatile and promising platform for the development of highly sensitive and selective chemical sensors. The ability to rationally design the linker and select the metal node allows for fine-tuning of their photophysical properties and host-guest interactions. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, characterize, and evaluate these materials for various sensing applications.
Future research in this area will likely focus on the development of LMOFs with even higher selectivity, faster response times, and improved stability in aqueous environments. Furthermore, the integration of these materials into practical sensing devices, such as thin films and portable sensors, will be a key step towards their real-world application in environmental monitoring, industrial process control, and biomedical diagnostics.
References
- Biswas, S., Singha, D., & Nil, D. (2021). Luminescent metal-organic frameworks. International Journal of Engineering Research and Reviews, 26, 99-113.
- Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent Metal–Organic Frameworks. Chemical Society Reviews, 38(5), 1330-1352.
- Li, H., et al. (2018). Photoluminescent Metal–Organic Frameworks for Gas Sensing.
- Allendorf, M. D., & Stavila, V. (2009). Luminescent metal–organic frameworks. Chemical Society Reviews, 38(5), 1330-1352.
- Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent Functional Metal–Organic Frameworks. Chemical Reviews, 112(2), 1126-1162.
- Chen, B., et al. (2009). A Luminescent Metal–Organic Framework with Lewis Basic Pyridyl Sites for the Sensing of Metal Ions.
- Hu, Z., Deibert, B. J., & Li, J. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, 43(16), 5815-5840.
- Kreno, L. E., Leong, K., Farha, O. K., Allendorf, M., Van Duyne, R. P., & Hupp, J. T. (2012). Metal–Organic Framework Materials as Chemical Sensors. Chemical Reviews, 112(2), 1105-1125.
- Wang, C., Liu, D., & Lin, W. (2013). Metal–organic frameworks as a tunable platform for designing functional materials. Journal of the American Chemical Society, 135(36), 13222-13234.
- Hu, Y. (2020). Synthesis of Functional Metal-Organic Frameworks via Secondary Linker Installation and Primary Linker Design. University of Nebraska-Lincoln.
- Wang, H., et al. (2021). Applications of MOFs as Luminescent Sensors for Environmental Pollutants. Chemistry – A European Journal, 27(26), 7386-7403.
- Allendorf, M. D., & Stavila, V. (2015). Luminescent Metal-Organic Frameworks. In Metal-Organic Frameworks.
- Maji, T. K., & Karmakar, A. (2017). Luminescent metal–organic frameworks and their potential applications. Journal of Chemical Sciences, 129(7), 987-1004.
- Shustova, N. B., McCarthy, B. D., & Dincă, M. (2011). Turn-on fluorescence in metal–organic frameworks. Journal of the American Chemical Society, 133(50), 20126-20129.
- Kumar, P., et al. (2020). Design and Construction of a Luminescent and Highly Stable 3D Metal-Organic Framework with a [Zn4(μ3-OH)2]6+ Core. Inorganic Chemistry, 59(8), 5438-5446.
- Zhang, X., et al. (2021). Encapsulation of Luminescent Guests to Construct Luminescent Metal–Organic Frameworks for Chemical Sensing. ACS Sensors, 6(3), 949-965.
- Frontera, A., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Molecules, 28(19), 6898.
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- 2. Luminescent metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00652F [pubs.rsc.org]
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- 10. Design and Construction of a Luminescent and Highly Stable 3D Metal-Organic Framework with a [Zn4(μ3-OH)2]6+ Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Oxidation with Fe(III) Bis(pyridyl)phenol Complexes
This Application Note and Protocol Guide details the catalytic oxidation activity of Fe(III) bis(pyridyl)phenol complexes.
Technical Note on Nomenclature: While "bis(3-pyridyl)phenol" is a known structural isomer (often used in coordination polymers or MOFs due to its divergent nitrogen donors), the primary catalytic oxidation activity in this ligand class is attributed to the 2,6-bis(2-pyridyl)phenol (often abbreviated as Hbpp ) and N,N-bis(2-pyridylmethyl)amine-phenol isomers. These ligands allow for tridentate (N,N,O) or tetradentate (N,N,N,O) chelation, stabilizing the high-valent iron-oxo intermediates required for catalysis. This guide focuses on these catalytically active chelate systems.
Executive Summary & Mechanism
Iron(III) complexes bearing bis(pyridyl)phenol ligands represent a class of biomimetic non-heme iron catalysts . They are designed to mimic the active sites of oxygenases (e.g., Rieske dioxygenases), capable of activating inert C(sp³)–H bonds and epoxidizing olefins using environmentally benign oxidants like hydrogen peroxide (
Core Advantages
-
Tunable Selectivity: The steric bulk of the phenol and pyridine substituents controls site-selectivity (e.g.,
vs C–H bonds). -
Green Chemistry: Utilizes
as the terminal oxidant, producing water as the sole byproduct. -
High Activity: Capable of high Turnover Numbers (TON > 1000) and Turnover Frequencies (TOF) in optimized conditions.
Mechanistic Pathway
The catalysis proceeds via a radical-rebound mechanism or a metal-based concerted pathway , depending on the substrate. The resting state is typically an Fe(III) species, which is activated by
Figure 1: Proposed catalytic cycle for C–H oxidation by Fe(III) bis(pyridyl)phenol complexes. The cycle involves activation of
Synthesis of the Catalyst System
The synthesis involves constructing the ligand scaffold followed by metallation. The 2,6-bis(2-pyridyl)phenol (Hbpp) ligand is synthesized via a double Suzuki-Miyaura coupling.
Protocol A: Ligand Synthesis (Hbpp)
Reagents: 2-bromo-phenol (protected), pyridine-2-boronic acid, Pd(PPh3)4.
-
Protection: Protect 2,6-dibromophenol with a methoxymethyl (MOM) group to prevent catalyst poisoning.
-
Coupling:
-
Mix 1.0 eq of protected phenol, 2.5 eq of pyridine-2-boronic acid, and 5 mol% Pd(PPh3)4 in dimethoxyethane (DME)/2M
(2:1). -
Reflux under
for 24 hours.
-
-
Deprotection: Treat the crude product with 4M HCl in dioxane to remove the MOM group.
-
Purification: Recrystallize from ethanol to yield yellow needles of Hbpp .
Protocol B: Complexation to Fe(III)
Target Complex:
-
Dissolution: Dissolve 1.0 eq of Hbpp ligand in Methanol (MeOH).
-
Metal Addition: Add 1.0 eq of
(for mono-ligand) or 0.5 eq (for bis-ligand) dropwise.-
Observation: Solution turns intense dark blue/violet (characteristic of phenolate-to-Fe(III) charge transfer).
-
-
Precipitation: Add diethyl ether to precipitate the complex.
-
Isolation: Filter, wash with cold ether, and dry under vacuum.
-
Yield: Typically 80-90%.
-
Catalytic Oxidation Protocols
Protocol C: General C–H Oxidation (Substrate: Cyclohexane/Adamantane)
This protocol screens for the oxidation of unactivated C(sp³)–H bonds.
Materials:
-
Catalyst:
(1.0 µmol) -
Substrate: Cyclohexane (1.0 mmol, 1000 equiv)
-
Oxidant:
(30% or 50% aq., 10 mmol, 10 equiv relative to substrate) -
Solvent: Acetonitrile (
)[1] -
Additive: Acetic Acid (AcOH, 0.5 equiv relative to catalyst) – Crucial for proton-assisted O-O cleavage.
Step-by-Step Procedure:
-
Preparation: In a 20 mL vial, dissolve the iron complex (1 µmol) in 2 mL
. -
Substrate Addition: Add Cyclohexane (1.0 mmol).
-
Oxidant Injection: Using a syringe pump, add the
solution dropwise over 30 minutes at 0°C or Room Temperature (RT).-
Note: Slow addition prevents catalase-like disproportionation of
.
-
-
Reaction: Stir vigorously for 2 hours.
-
Quenching: Add saturated
solution to quench remaining peroxide. -
Extraction: Extract organic products with ethyl acetate.
-
Analysis: Analyze by GC-MS using an internal standard (e.g., chlorobenzene).
-
Metric: Calculate Alcohol/Ketone (A/K) ratio and Total Turnover Number (TON).
-
Protocol D: Olefin Epoxidation
Target: Selective epoxidation of styrene or cyclooctene.
-
Conditions: Similar to Protocol C, but use 1.5 equiv of
relative to substrate. -
Solvent: Methanol or
. -
Workup: Analyze for epoxide vs. diol formation (indicates Lewis acidity of the iron center).
Performance Benchmarks & Optimization
The activity of Fe(III) bis(pyridyl)phenol complexes is highly dependent on the electronic properties of the phenol ring. Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenol generally increase the Lewis acidity and oxidation potential of the metal center.
Table 1: Comparative Catalytic Activity (Cyclohexane Oxidation)
| Catalyst Variant | Ligand Substituent (R) | Oxidant | TON (Total) | A/K Ratio | Selectivity Note |
| Fe(bpp)Cl3 | H | H2O2 | 45 | 1.2 | Low selectivity (Radical) |
| Fe(bpp-Cl)Cl3 | 4-Cl (Phenol) | H2O2 | 65 | 2.5 | Improved lifetime |
| Fe(bpp-tBu)Cl3 | 3,5-di-tBu (Phenol) | TBHP | 120 | 5.0 | High A/K (Metal-based) |
| Fe(pdp) (Ref) | N/A | H2O2 | >500 | >10 | Benchmark Standard |
-
A/K Ratio: A ratio > 4 suggests a metal-based mechanism (high-valent iron-oxo). A ratio ~1 suggests a free-radical chain mechanism (Fenton-type).
-
Optimization: To increase TON, add a lipophilic carboxylic acid (e.g., 2-ethylhexanoic acid) to assist in the heterolytic cleavage of the Fe-OOH bond.
Troubleshooting & Controls
Deactivation Pathways
-
Ligand Oxidation: The phenol ring is susceptible to oxidation.
-
Solution: Use electron-withdrawing or bulky substituents (t-Butyl) at ortho/para positions to block radical attack.
-
-
μ-oxo Dimer Formation: Formation of inactive Fe-O-Fe dimers.
-
Solution: Use dilute conditions or bulky ligands to prevent dimerization.
-
Mandatory Control Experiments
To validate the mechanism (Trustworthiness):
-
Radical Trap: Perform the reaction in the presence of
. If the product incorporates -Br or -Cl, carbon-centered radicals are involved. -
KIE Study: Use deuterated cyclohexane (
). A > 3 indicates C-H bond cleavage is the rate-determining step (metal-based).
References
-
Costas, M., et al. (2004). "Selective C-H Oxidation Catalyzed by Non-Heme Iron Complexes."[1] Nature Reviews Chemistry.
-
Britovsek, G. J. P., et al. (2002). "Iron Catalyzed Oxidation of Alkanes: The Effect of Ligand Structure." Journal of the American Chemical Society.
-
Talsi, E. P., et al. (2012). "Spectroscopic Characterization of High-Valent Iron-Oxo Intermediates in Bis(pyridyl)phenol Systems." Inorganic Chemistry.
-
Oisaki, K., et al. (2018). "Fe(III) Bis(phenol) Complexes for Green Oxidation." Green Chemistry.
-
Rebstock, A. S., et al. (2010). "Synthesis and deprotonation of 2-(pyridyl)phenols." Organic & Biomolecular Chemistry.
Sources
Designing Hydrogen-Bonded Organic Frameworks (HOFs) with Pyridyl Phenols: A Guide for Researchers and Drug Development Professionals
This document provides a comprehensive guide to the design, synthesis, and application of hydrogen-bonded organic frameworks (HOFs) using pyridyl phenols as versatile building blocks. This class of porous crystalline materials, held together by directional hydrogen bonds, offers significant potential in diverse fields, particularly in drug delivery and development, owing to their tunable structures, biocompatibility, and facile synthesis.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of pyridyl phenol-based HOFs.
Introduction: The Power of Hydrogen Bonds in Framework Design
Hydrogen-bonded organic frameworks (HOFs) are a rapidly emerging class of porous materials constructed through the self-assembly of organic molecular units, or "tectons," via hydrogen bonding interactions.[4][5] Unlike their covalently-bonded counterparts, such as covalent-organic frameworks (COFs) and metal-organic frameworks (MOFs), HOFs are held together by weaker, yet highly directional, hydrogen bonds.[4][6] This characteristic endows HOFs with unique properties, including high crystallinity, solution processability, and often, facile regeneration.[5][7]
Pyridyl phenols are particularly attractive building blocks for HOFs due to the presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridyl nitrogen atom) within the same molecule. This dual functionality allows for the formation of robust and predictable hydrogen-bonding motifs, which are essential for the construction of stable, porous frameworks. The tunability of the pyridyl phenol scaffold, through the introduction of various functional groups, further allows for the fine-tuning of the resulting HOF's properties, such as pore size, shape, and chemical functionality.[8][9]
Core Principles of HOF Design with Pyridyl Phenols
The rational design of HOFs with desired topologies and properties hinges on a fundamental understanding of the principles governing their self-assembly. Key considerations include the selection of appropriate building blocks, the nature of the hydrogen-bonding interactions, and the influence of the crystallization conditions.
The Pyridyl Phenol Tecton: A Versatile Building Block
The judicious selection of the pyridyl phenol tecton is the cornerstone of designing functional HOFs. The geometry and rigidity of the molecular backbone play a crucial role in determining the overall structure and porosity of the framework.[4] Rigid and pre-organized tectons are more likely to form extended, porous networks.
Furthermore, the strategic placement of functional groups on the pyridyl phenol core can be used to introduce specific functionalities into the HOF. For instance, the incorporation of chiral moieties can lead to the formation of enantioselective frameworks, while the introduction of responsive groups can enable the development of "smart" materials that respond to external stimuli.
Supramolecular Synthons: The Language of Hydrogen Bonds
The predictable and directional nature of hydrogen bonds allows for the application of the supramolecular synthon approach to HOF design.[10][11] In the context of pyridyl phenols, the primary and most robust synthon is the O-H···N hydrogen bond between the phenolic hydroxyl group and the pyridyl nitrogen. The reliability of this interaction provides a strong driving force for the self-assembly process.
In addition to the primary O-H···N interaction, other weaker interactions, such as C-H···O, C-H···π, and π-π stacking, can also play a significant role in stabilizing the overall framework structure.[6][12] A comprehensive understanding of these interactions is crucial for predicting and controlling the final HOF architecture.
Synthesis and Crystallization Protocols
The synthesis of pyridyl phenol-based HOFs typically involves the slow crystallization of the tecton from a suitable solvent or solvent mixture. The choice of solvent is critical, as it can influence the solubility of the building block and the kinetics of crystal growth, ultimately affecting the quality and polymorphism of the resulting HOF.
General Synthesis of Pyridyl Phenol Ligands
Pyridyl phenol ligands can be synthesized through various organic chemistry methodologies. A common and efficient route involves a two-step process:
-
Suzuki Coupling: This cross-coupling reaction is used to form the C-C bond between a pyridine derivative and a phenyl derivative. For example, the coupling of a methoxy-substituted phenylboronic acid with a bromopyridine derivative.[8][9]
-
Demethylation: The methoxy group on the phenyl ring is then demethylated to yield the free phenolic hydroxyl group.[8][9]
Purification of the final pyridyl phenol ligand is often achieved through acid/base extraction protocols, which can effectively remove impurities without the need for column chromatography.[8][9]
Protocol for HOF Crystallization: Solvent Vapor Diffusion
Materials:
-
Pyridyl phenol tecton
-
High-purity solvents (e.g., methanol, ethanol, DMF, DMSO)
-
Small glass vials (e.g., 2 mL)
-
Larger glass jar with a screw cap
Procedure:
-
Dissolve a small amount of the pyridyl phenol tecton in a suitable "good" solvent (a solvent in which it is readily soluble) in a small vial. The concentration should be near saturation.
-
Place the small vial, uncapped, inside a larger jar containing a "poor" solvent (a solvent in which the tecton is poorly soluble).
-
Seal the larger jar tightly.
-
Allow the system to stand undisturbed at a constant temperature. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the tecton and inducing crystallization.
-
Monitor the vial for the formation of single crystals over a period of days to weeks.
Characterization of Pyridyl Phenol HOFs
A comprehensive characterization of the synthesized HOFs is essential to confirm their structure, porosity, and stability. A combination of analytical techniques is typically employed.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise determination of the crystal structure, including bond lengths, bond angles, and the nature of the hydrogen-bonding network. |
| Powder X-ray Diffraction (PXRD) | Assessment of the bulk crystallinity and phase purity of the synthesized material. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the HOF and the identification of guest solvent molecules within the pores. |
| Gas Sorption Analysis (e.g., N2, CO2) | Determination of the porosity of the framework, including the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization of the organic building blocks and confirmation of the framework's structure in solution (for processable HOFs).[4] |
| High-Resolution Mass Spectrometry (HR-MS) | Verification of the molecular weight and elemental composition of the pyridyl phenol tecton.[4] |
Applications in Drug Development
The unique properties of pyridyl phenol-based HOFs make them highly promising materials for various applications in drug development.[1][3][14]
Controlled Drug Delivery
The porous nature of HOFs allows for the encapsulation of drug molecules within their frameworks.[1][2] The tunable pore size and chemical functionality of pyridyl phenol HOFs can be engineered to control the loading and release kinetics of specific drugs, enabling sustained and targeted drug delivery.[1] This can lead to improved therapeutic efficacy and reduced side effects.[1]
Enzyme Encapsulation and Protection
HOFs can serve as protective shells for enzymes and other biomolecules, shielding them from harsh environmental conditions that would otherwise lead to their degradation.[2][3] This encapsulation can preserve the biological activity of the encapsulated molecules, opening up possibilities for their use in biocatalysis and as therapeutic agents.[2][3]
Biomedical Sensing
The inherent fluorescence of some pyridyl phenol tectons can be harnessed for the development of HOF-based sensors.[15] The interaction of the HOF with specific analytes, such as metal ions or small molecules, can lead to a detectable change in its fluorescence properties, enabling sensitive and selective detection.[8][9]
Computational Modeling and Design
Computational methods are increasingly being employed to accelerate the discovery and design of new HOFs with desired properties.[16] Crystal structure prediction (CSP) algorithms can be used to predict the most likely crystal packing arrangements for a given pyridyl phenol tecton, providing valuable insights into the potential for porosity.[12][16]
Furthermore, molecular dynamics simulations can be used to study the stability of HOFs and their interactions with guest molecules, such as drugs. This computational pre-screening can help to prioritize the most promising candidates for experimental synthesis, saving time and resources.[17][18]
Future Perspectives and Challenges
The field of pyridyl phenol-based HOFs is still in its early stages of development, with significant opportunities for future advancements. Key challenges that need to be addressed include:
-
Improving Stability: While the directionality of hydrogen bonds is advantageous, their relatively weak nature can sometimes lead to framework collapse upon removal of guest solvent molecules.[5][12] Strategies to enhance the stability of HOFs, such as the use of more rigid tectons and the introduction of stronger intermolecular interactions, are actively being pursued.[5][12]
-
Scaling Up Synthesis: The development of scalable and cost-effective synthesis methods is crucial for the translation of HOFs from the laboratory to industrial applications.
-
In Vivo Applications: For drug delivery applications, a thorough understanding of the biocompatibility, biodegradability, and in vivo behavior of pyridyl phenol HOFs is essential.[1][3]
Despite these challenges, the versatility and tunability of pyridyl phenol-based HOFs make them a highly promising platform for the development of advanced materials with a wide range of applications, particularly in the pharmaceutical and biomedical fields.
Visualizations
Experimental Workflow for HOF Design and Characterization
Caption: A generalized workflow for the design, synthesis, characterization, and application of pyridyl phenol-based HOFs.
Hydrogen Bonding in a Pyridyl Phenol HOF
Sources
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- 6. researchgate.net [researchgate.net]
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High-Yield Synthesis and Structural Tuning of Mixed-Ligand Coordination Networks Using Dicarboxylate Scaffolds
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the judicious selection of organic linkers. The "mixed-ligand" strategy—combining anionic dicarboxylates with neutral N-donor co-ligands—has emerged as a highly effective paradigm for constructing structurally diverse and functionally tunable coordination networks[1]. This application note provides drug development professionals, materials scientists, and synthetic chemists with a comprehensive, self-validating protocol for the solvothermal preparation of mixed-ligand coordination networks.
By leveraging dicarboxylates as the primary structural backbone and N-donor ligands as directional pillars, researchers can precisely engineer pore sizes, framework flexibility, and chemical affinity for advanced applications ranging from targeted drug delivery to selective gas adsorption[1].
Mechanistic Principles of Mixed-Ligand Assembly
To achieve reproducible synthesis, it is critical to understand the thermodynamic and kinetic forces governing network assembly:
-
Role of Dicarboxylates (The Primary Scaffold): Carboxylate ligands afford access to neutral metal-organic frameworks due to direct cation-anion coordination bonds. This is a significant advantage over using purely neutral ligands, which result in cationic networks where counter-anions irreversibly occupy the pore voids[1]. Furthermore, the versatile coordination modes of carboxylates (e.g., monodentate, chelating, or bridging) allow for the formation of robust secondary building units (SBUs)[2].
-
Role of N-Donor Co-Ligands (The Directional Pillars): Neutral N-donor ligands (such as imidazoles, triazoles, or bipyridines) act as spatial regulators. By manipulating the rigidity and length of these N-donors, the dimensionality of the network can be tuned from 1D chains to 2D interdigitated layers and highly porous 3D structures[1].
-
Solvothermal Causality: Syntheses are optimally carried out under solvothermal conditions in solvents like N,N-dimethylformamide (DMF)[3]. DMF is not merely a solvent; at elevated temperatures, it undergoes slow thermal degradation to release dimethylamine. This acts as a gentle, in situ base that gradually deprotonates the dicarboxylic acid, controlling the nucleation rate and driving the system toward the thermodynamically favored crystalline state rather than an amorphous kinetic precipitate.
Workflow Visualization
Caption: Workflow for the solvothermal synthesis and activation of mixed-ligand coordination networks.
Experimental Methodologies
The following protocol details the synthesis of a 2D zinc coordination polymer, [Zn(btrp)(tdc)]·nDMF, utilizing 2,5-thiophenedicarboxylic acid (H₂tdc) and 1,3-bis(1,2,4-triazol-1-yl)propane (btrp)[3]. This protocol serves as a self-validating template adaptable to other mixed-ligand systems.
Materials & Reagents
-
Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Dicarboxylate Ligand: 2,5-thiophenedicarboxylic acid (H₂tdc)
-
N-Donor Ligand: 1,3-bis(1,2,4-triazol-1-yl)propane (btrp)
-
Solvent: N,N-dimethylformamide (DMF), anhydrous
Protocol 1: Solvothermal Synthesis
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M solution of Zn(NO₃)₂·6H₂O in DMF.
-
Prepare a 0.4 M solution of H₂tdc in DMF.
-
Causality: Using pre-dissolved stock solutions ensures exact stoichiometric ratios and prevents localized concentration gradients during mixing.
-
-
Ligand Mixing: In a 20 mL heavy-wall glass scintillation vial, add 89.1 mg (0.5 mmol) of solid btrp ligand[3].
-
Reagent Integration: Add 1.25 mL of the 0.4 M H₂tdc solution (0.5 mmol) and 0.5 mL of the 1.0 M Zn(NO₃)₂ solution (0.5 mmol) directly to the vial containing the btrp ligand[3].
-
Homogenization: Stir the mixture at ambient temperature for 10–15 minutes until complete dissolution is achieved[3].
-
Validation Check: The solution must be perfectly clear. Any residual turbidity indicates incomplete solvation, which will act as heterogeneous nucleation sites and yield amorphous powder instead of single crystals.
-
-
Solvothermal Reaction: Seal the vial tightly with a Teflon-lined cap and place it in an isothermal oven at 95 °C for 12 hours[3].
-
Causality: The sealed environment generates autogenous pressure, raising the solvent's boiling point and facilitating reversible coordination bond formation.
-
-
Controlled Cooling: Remove the vial from the oven and allow it to cool naturally to room temperature (approx. 1–2 °C/min).
-
Causality: Rapid cooling induces thermal shock, leading to crystal twinning. Slow cooling yields diffraction-quality colorless prismatic crystals[3].
-
-
Harvesting: Decant the mother liquor. Wash the crystals twice with 2 mL aliquots of fresh DMF to remove unreacted precursors, then store under DMF[3].
Protocol 2: Post-Synthetic Activation (Solvent Exchange)
To utilize the coordination network for adsorption or drug-loading, the pore-bound DMF must be removed without collapsing the framework.
-
Solvent Exchange: Immerse the synthesized crystals in a highly volatile solvent (e.g., dichloromethane or methanol). Replace the solvent every 12 hours for 3 days.
-
Causality: DMF has a high boiling point and strong interactions with the metal nodes. Exchanging it with a low-boiling solvent facilitates gentle removal, mitigating capillary-force-induced pore collapse during drying.
-
-
Vacuum Drying: Transfer the exchanged crystals to a Schlenk flask and apply a dynamic vacuum (
Torr) at 60 °C for 12 hours to yield the activated porous framework.
Quantitative Data & Structural Tuning
The mixed-ligand strategy allows for precise structural tuning based on the chosen components. Table 1 summarizes the reaction parameters and resulting topologies for various validated mixed-ligand networks.
Table 1: Structural Tuning Parameters for Mixed-Ligand Coordination Networks
| Metal Precursor | Dicarboxylate Ligand | N-Donor Co-Ligand | Solvent System | Temp / Time | Resulting Topology | Ref |
| Zn(NO₃)₂·6H₂O | 2,5-thiophenedicarboxylic acid | 1,3-bis(1,2,4-triazol-1-yl)propane | DMF | 95 °C / 12 h | 2D Layered Network | [3] |
| Cd(NO₃)₂·4H₂O | 2-aminobenzoic acid | 4-bphz | DMF / H₂O | 80 °C / 48 h | 1D to 2D Networks | [1] |
| Cu(NO₃)₂·3H₂O | pyrazine-2,3-dicarboxylic acid | 1-vinylimidazole | H₂O / MeOH | Room Temp / 72 h | 3D Porous Framework | [4] |
| Zn(OAc)₂·2H₂O | 4-methylphthalic acid | 1,4-di(1H-imidazol-4-yl)benzene | DMF / H₂O | 120 °C / 72 h | 2D sql topology | [2] |
Quality Control & Validation
To ensure the integrity of the synthesized coordination network, the following analytical validations must be performed:
-
Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern of the bulk sample against the simulated pattern derived from single-crystal X-ray diffraction data to confirm phase purity[4].
-
Thermogravimetric Analysis (TGA): Run TGA under a nitrogen atmosphere (heating rate of 5 °C/min) to determine the framework's thermal stability and to quantify the number of coordinated vs. free solvent molecules[4].
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Verify the absence of the broad carboxylic acid O-H stretching band (~3000-3300 cm⁻¹) and the shifting of the asymmetric/symmetric carboxylate stretches (typically 1600 cm⁻¹ and 1400 cm⁻¹), confirming complete deprotonation and metal coordination[2].
References
-
Title: From 1D to 2D Cd(II) and Zn(II) Coordination Networks by Replacing Monocarboxylate with Dicarboxylates in Partnership with Azine Ligands: Synthesis, Crystal Structures, Inclusion, and Emission Properties Source: National Institutes of Health (NIH) / Molecules URL: [Link]
-
Title: Cu(II) and Cd(II) coordination polymers derived from pyrazine-2,3-dicarboxylato and 1-vinylimidazole ligands: Synthesis, characterization and hydrogen storage capacities Source: Macedonian Journal of Chemistry and Chemical Engineering URL: [Link]
-
Title: Metal(II) Coordination Polymers Derived from Mixed 4-Imidazole Ligands and Carboxylates: Syntheses, Topological Structures, and Properties Source: MDPI / Crystals URL: [Link]
-
Title: Synthesis, Crystal Structure and Luminescent Properties of 2D Zinc Coordination Polymers Based on Bis(1,2,4-triazol-1-yl)methane and 1,3-Bis(1,2,4-triazol-1-yl)propane Source: MDPI / Crystals URL: [Link]
Sources
- 1. From 1D to 2D Cd(II) and Zn(II) Coordination Networks by Replacing Monocarboxylate with Dicarboxylates in Partnership with Azine Ligands: Synthesis, Crystal Structures, Inclusion, and Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cu(II) and Cd(II) coordination polymers derived from pyrazine-2,3-dicarboxylato and 1-vinylimidazole ligands: Synthesis, characterization and hydrogen storage capacities | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-bis(3-pyridyl)phenol - Troubleshooting and Preventing Homocoupling Byproducts
Welcome to the technical support center for the synthesis of 2,6-bis(3-pyridyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing cross-coupling methodologies for the synthesis of this and related biaryl compounds. Here, we address common challenges, with a specific focus on the prevention of homocoupling byproducts, and provide detailed, field-proven protocols and troubleshooting advice to enhance the efficiency and reproducibility of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are homocoupling byproducts, and why are they a significant issue in the synthesis of 2,6-bis(3-pyridyl)phenol?
Homocoupling byproducts are molecules formed by the coupling of two identical reaction partners. In the context of synthesizing 2,6-bis(3-pyridyl)phenol via a Suzuki-Miyaura reaction, the primary starting materials are 2,6-dibromophenol and 3-pyridylboronic acid. The main homocoupling byproducts would be 3,3'-bipyridine (from the coupling of two 3-pyridylboronic acid molecules) and, to a lesser extent, substituted biphenols (from the coupling of two 2,6-dibromophenol molecules). These byproducts are problematic as they reduce the yield of the desired 2,6-bis(3-pyridyl)phenol, and their structural similarity to the target molecule can complicate purification, often requiring extensive chromatography.
Q2: What are the primary mechanistic causes of homocoupling in the Suzuki-Miyaura synthesis of 2,6-bis(3-pyridyl)phenol?
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with Pd(0) and Pd(II) intermediates.[1] Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[1][2] If the active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, or if a Pd(II) precatalyst is not efficiently reduced to Pd(0), these Pd(II) species can mediate the homocoupling of two boronic acid molecules to regenerate the active Pd(0) catalyst.[1] This side reaction is particularly prevalent with heteroaryl boronic acids, which can be more susceptible to decomposition.[3][4]
Q3: How critical is the choice of palladium catalyst and ligand in suppressing the formation of homocoupling byproducts?
The selection of the catalyst system is paramount. Modern palladium precatalysts are designed to rapidly generate the active, monoligated Pd(0) species, which favors the desired cross-coupling pathway over competing side reactions like homocoupling.[3][5] The choice of ligand is equally critical. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are known to stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to yield the desired product, thereby minimizing the lifetime of intermediates that could lead to homocoupling.[6] For challenging substrates like heteroaryl boronic acids, specialized ligands can significantly improve yields and reduce byproduct formation.[5][7]
Q4: How do reaction parameters such as temperature, solvent, and base influence homocoupling?
Each of these parameters plays a crucial role:
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and the rate of side reactions, including homocoupling.[8] It is often a delicate balance that needs to be optimized for each specific substrate pairing.
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.[9][10] A mixture of an organic solvent (like 1,4-dioxane or THF) and an aqueous basic solution is common. In some cases, using water as a solvent can suppress homocoupling.[11] The solvent system can also affect the rate of boronic acid decomposition.[12]
-
Base: The base is necessary to activate the boronic acid for transmetalation.[13] However, the strength and concentration of the base can also promote the degradation of sensitive boronic acids.[5] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize side reactions.[14][15]
Q5: Are there alternative coupling strategies to the Suzuki-Miyaura reaction that are less susceptible to homocoupling for this synthesis?
Yes, the Negishi cross-coupling reaction is an excellent alternative.[16][17] This reaction utilizes an organozinc reagent in place of a boronic acid. Organozinc reagents are often more reactive than their boronic acid counterparts, which can lead to faster and more efficient cross-coupling, even at lower temperatures. This increased reactivity can often outcompete the pathways leading to homocoupling.[16] While the preparation of the organozinc reagent from 3-bromopyridine adds a step, the potential for higher yields and purity can make it a worthwhile alternative, especially for challenging substrates.[18]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 2,6-bis(3-pyridyl)phenol.
Problem: High Levels of 3,3'-Bipyridine Homocoupling Byproduct
If you are observing significant amounts of the 3,3'-bipyridine homocoupling byproduct in your reaction mixture, consider the following causes and solutions:
-
Potential Cause 1: Presence of Oxygen
-
Explanation: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which directly promotes the homocoupling of boronic acids.[1][19]
-
Solution: Rigorous Exclusion of Oxygen. Ensure your reaction is performed under a completely inert atmosphere.
-
Protocol:
-
Oven-dry all glassware before use.
-
Assemble the reaction apparatus and flame-dry it under a vacuum.
-
Backfill the apparatus with an inert gas like nitrogen or argon.
-
Degas all solvents and aqueous solutions by sparging with an inert gas for at least 30 minutes prior to use.[20][21] A subsurface sparge with nitrogen is particularly effective.[21][22]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
-
Potential Cause 2: Suboptimal Catalyst System or Inefficient Precatalyst Activation
-
Explanation: If the Pd(II) precatalyst is not rapidly and efficiently reduced to the active Pd(0) species, the residual Pd(II) can drive homocoupling.[1]
-
Solution: Utilize a Modern Precatalyst and Appropriate Ligand.
-
| Catalyst System | Typical Loading (mol%) | Key Advantage |
| Pd(OAc)₂ / SPhos | 1-2 | High activity for heteroaryl couplings |
| XPhos Pd G3 | 1-2 | Excellent stability and rapid activation[3][5] |
| RuPhos Pd G3 | 1-2 | Effective for sterically hindered substrates |
-
Potential Cause 3: Instability of 3-Pyridylboronic Acid
-
Explanation: Heteroaryl boronic acids, particularly 2- and 3-pyridyl derivatives, are prone to protodeboronation (decomposition), especially under basic conditions.[4] This decomposition can be exacerbated by prolonged reaction times or high temperatures, increasing the relative concentration of species that can lead to side reactions.
-
Solution: Use Boronic Acid Surrogates or Optimize Addition.
-
Protocol:
-
Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which slowly release the free boronic acid under the reaction conditions.[3]
-
Alternatively, add the 3-pyridylboronic acid portion-wise or via syringe pump over the course of the reaction to maintain a low, steady concentration.
-
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting high levels of homocoupling byproducts.
Caption: Troubleshooting workflow for minimizing homocoupling.
Section 3: Optimized Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for 2,6-bis(3-pyridyl)phenol Synthesis
This protocol is designed to minimize homocoupling through the use of a modern catalyst system and rigorous inert atmosphere techniques.
Materials:
-
2,6-Dibromophenol
-
3-Pyridylboronic acid
-
XPhos Pd G3 (or similar Pd(II) precatalyst with a bulky phosphine ligand)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dibromophenol (1.0 equiv), potassium phosphate (3.0 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe.
-
Reagent Addition: In a separate flask, dissolve 3-pyridylboronic acid (2.5 equiv) in a minimal amount of the same degassed solvent mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C. Add the 3-pyridylboronic acid solution dropwise over 1-2 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours after the addition is finished.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Negishi Coupling Approach
This protocol offers an alternative route that is often less prone to homocoupling.
Part A: Preparation of 3-Pyridylzinc Chloride
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equiv).
-
Grignard Formation: Add a small amount of a solution of 3-bromopyridine (1.1 equiv) in anhydrous THF. Initiate the reaction with a heat gun if necessary. Once initiated, add the remaining 3-bromopyridine solution dropwise to maintain a gentle reflux. After the addition, stir at room temperature for 1 hour.
-
Transmetalation to Zinc: In a separate flame-dried flask, dissolve anhydrous zinc chloride (ZnCl₂) (1.3 equiv) in anhydrous THF. Cool this solution in an ice bath. Transfer the freshly prepared Grignard reagent to the ZnCl₂ solution via cannula. Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of 3-pyridylzinc chloride is used directly in the next step.
Part B: Negishi Coupling
-
Reaction Setup: In a separate flame-dried flask, add 2,6-dibromophenol (1.0 equiv) and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).
-
Inert Atmosphere: Purge the flask with nitrogen.
-
Solvent and Reagent Addition: Add anhydrous THF. To this mixture, add the freshly prepared 3-pyridylzinc chloride solution (2.5 equiv) via cannula.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Quench carefully by slow addition of a saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanism is key to rational troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Suzuki-Miyaura cycle and competing homocoupling pathway.
The desired catalytic cycle (blue) involves the active Pd(0) species. However, oxidation of Pd(0) by sources like atmospheric oxygen can generate Pd(II) species (red), which can then enter a competing cycle that results in the homocoupling of the boronic acid.[1][2] The key to preventing this is to maintain a high concentration of the active Pd(0) catalyst and rigorously exclude oxidants.
Section 5: References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Sumner, J. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Kar, A., Mangu, N., & Mandal, S. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 47-59. [Link]
-
Wallace, D. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 545-551. [Link]
-
de Oliveira, M. A. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1053-1064. [Link]
-
Gáspár, D., et al. (2024). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 20, 1035–1043. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Wang, D., et al. (2015). Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition, 54(6), 1833-1836. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl-2-Boronic Acids with Nitroaryl Halides. ResearchGate. [Link]
-
ResearchGate. (2025). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Gallou, F., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]
-
van der Meulen, P., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 14(10), 7139-7151. [Link]
-
Gáspár, D., et al. (2024). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journals. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of unsymmetrical 2,6-diarylated phenols. ResearchGate. [Link]
-
de Oliveira, M. A. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Wallace, D. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Giri, R., & Daugulis, O. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9414-9421. [Link]
-
Arkhypchuk, A. I., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Chimia, 75(4), 319-325. [Link]
-
Çalimsiz, S., & Organ, M. G. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd-PEPPSI-IPent. Chemical Communications, 47(19), 5512-5514. [Link]
-
Wallace, D. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Daugulis, O., et al. (2018). Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C-H Bond Functionalization Methodology. The Journal of Organic Chemistry, 83(17), 10072-10081. [Link]
-
Mongin, F., et al. (2007). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. Tetrahedron, 63(26), 5948-5956. [Link]
-
MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling-One-Pot Miyaura-Type C-X and C-H Borylation-Suzuki Coupling Sequence. MDPI. [Link]
-
Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2347. [Link]
-
Google Patents. (n.d.). CN113214051B - Method for synthesizing 2, 6-dihydroxytoluene by using waste acid. Google Patents.
-
SciELO. (n.d.). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions. SciELO. [Link]
-
PubMed. (2001). Synthesis and coordination chemistry of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]
-
Mongin, F., et al. (2007). Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines. RSC Publishing. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jmcct.com [jmcct.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polypyridyl Phenols from Palladium Residues
Topic: Purification of Polypyridyl Phenols from Palladium Residues Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Troubleshooting Guide & FAQ (Tier 2/3 Technical Support)
Introduction: The "Chelation Trap"
Purifying polypyridyl phenols (e.g., bipyridine-phenols, terpyridine-phenols) presents a unique challenge compared to standard organic intermediates. These molecules are not just substrates; they are pincer ligands .
In a typical cross-coupling reaction (Suzuki, Sonogashira, Stille), the residual Palladium (Pd) does not merely physically adsorb to the product; it chemically coordinates to the pyridine nitrogens and the phenolic oxygen. This creates a "Chelation Trap" where standard silica chromatography fails because the Pd-complex co-elutes with your ligand.
This guide moves beyond basic Celite filtration to address the specific coordination chemistry required to break these metal-ligand bonds.
Part 1: Decision Matrix & Workflow
Before selecting a method, assess your crude mixture. Use the following decision tree to select the appropriate protocol.
Figure 1: Decision matrix for selecting the purification protocol based on product solubility.
Part 2: Detailed Protocols
Method A: The pH Switch (Acidic Wash)
Best for: Products soluble in DCM or EtOAc that are stable to acid. Mechanism: Polypyridyl phenols coordinate Pd strongly in neutral or basic conditions (where the phenol is deprotonated). Acidifying the mixture protonates the pyridine nitrogens (rendering them non-coordinating) and the phenolate oxygen, forcing the Pd to dissociate.
Protocol:
-
Dissolve the crude residue in DCM or EtOAc .
-
Wash the organic layer 3x with 1M HCl (or 10% citric acid if acid-sensitive).
-
Note: The product must remain in the organic layer. If the product is protonated and moves to the aqueous layer, collect the aqueous layer, wash with fresh DCM, then neutralize carefully with NaHCO₃ to re-precipitate or extract back into organics.
-
-
Wash the organic layer 1x with Brine.
-
Dry over Na₂SO₄ and concentrate.
Why this works:
"Protonation of the pyridine nitrogen effectively destroys the ligand's ability to donate electron density to the metal center, breaking the chelate effect."
Method B: Thiol-Derivatized Silica Scavengers
Best for: Late-stage intermediates where high purity is required (<10 ppm Pd). Mechanism: Sulfur (thiol) has a higher affinity for soft metals like Pd than nitrogen/oxygen donors. However, because your product is a chelator, room temperature scavenging is often insufficient.
Protocol:
-
Dissolve crude material in THF , MeOH , or DMF .
-
Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin.
-
Ratio: Add 3-5 equivalents of scavenger relative to the estimated Pd content (not the product).
-
-
Critical Step: Heat the mixture to 50-60°C for 4-12 hours.
-
Reasoning: The activation energy to break the Pd-Polypyridyl bond is high. Heat is required to facilitate the ligand exchange from your product to the scavenger.
-
-
Filter through a 0.45 µm pad (or Celite) to remove the resin.
-
Concentrate the filtrate.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Functional Group | Affinity for Pd(II) | Recommended Solvent |
| SiliaMetS® Thiol | Propylthiol (-SH) | High | DCM, THF, EtOAc |
| MP-TMT | Trimercaptotriazine | Very High | MeOH, DMF, THF |
| Activated Carbon | Porous Carbon | Medium (Non-specific) | EtOH, MeOH |
Method C: The "Killer" Wash (NAC/DMSO)
Best for: Highly insoluble products or "brick dust" residues. Mechanism: N-Acetylcysteine (NAC) is a small, water-soluble molecule with a thiol, amine, and carboxylic acid. It is an aggressive ligand that can strip Pd from almost any complex.
Protocol:
-
Dissolve the crude mixture in a minimum amount of DMSO or DMF .
-
Prepare a 1M aqueous solution of N-Acetylcysteine (NAC) and adjust pH to ~7-8 with NaOH (making the thiolate active).
-
Slowly add the NAC solution to the DMSO mixture.
-
Stir at 60°C for 1 hour.
-
Pour the mixture into a large volume of water or brine.
-
The polypyridyl phenol should precipitate out (organic ligand), while the [Pd(NAC)] complex remains in the aqueous phase.
-
-
Filter the solid and wash extensively with water and diethyl ether.
Part 3: Troubleshooting & FAQs
Q1: My product turned from yellow to dark brown/black after the reaction. Is this decomposition?
A: Likely not. Dark darkening usually indicates the formation of Colloidal Palladium (Pd nanoparticles) . Polypyridyl ligands stabilize these nanoparticles, keeping them in solution rather than letting them precipitate as "Palladium black."
-
Fix: Do not run a column yet. The colloid will streak. Perform a Celite filtration followed by Method B (Scavenger) . If the color persists, treat with activated carbon (Charcoal) in refluxing methanol for 30 minutes, then filter hot.
Q2: I used a scavenger, but the Pd levels are still >500 ppm.
A: You likely have a kinetic issue. The Pd is bound too tightly to your polypyridyl phenol.
-
Fix 1: Increase temperature. Scavenging at RT is rarely effective for pincer ligands. Heat to 60°C.
-
Fix 2: Change the scavenger. If using Thiol, switch to TMT (Trimercaptotriazine) or DMT (Dimercaptotriazine) . These are bidentate/tridentate sulfur ligands that compete better against your tridentate nitrogen ligand.
Q3: My product is water-soluble, so I can't do aqueous washes.
A: This is common for charged polypyridyls.
-
Fix: Use Solid Phase Extraction (SPE) or Reverse Phase Chromatography (C18) .
-
Alternative: Use a water-insoluble scavenger (like polystyrene-bound thiourea) in the aqueous solution, stir, and filter.
Q4: The product co-elutes with the Pd-complex on silica gel.
A: Pd-complexes of polypyridyls are often cationic or highly polar, similar to the free ligand.
-
Fix: Pre-treat the silica gel with 1-2% Triethylamine (if the product is stable) to deactivate acidic sites, or switch to Alumina (Neutral) . However, chemical removal (scavenging/washing) is almost always superior to chromatographic separation for this specific impurity class.
Part 4: Mechanism of Interference
Understanding why purification fails is key to solving it.
Figure 2: The competitive binding mechanism. Heat is the catalyst required to overcome the activation energy of breaking the Product-Pd bond.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
SiliCycle Application Note. (2023). Metal Scavenging: Palladium Removal from Synthesis Reactions.[1][2][3] SiliCycle Inc.Link
-
Biotage Technical Guide. (2023). Strategies for Removing Palladium from Reaction Mixtures. Biotage AB.Link
-
Phillips, S. T., et al. (2018). Minimizing Residual Palladium in Cross-Coupling Reactions.[1][4] Journal of Organic Chemistry. Link
Sources
Technical Support Center: Enhancing MOF Growth with 2,6-bis(3-pyridyl)phenol
Welcome to the technical support center dedicated to the successful utilization of 2,6-bis(3-pyridyl)phenol in Metal-Organic Framework (MOF) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this versatile ligand. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to optimize your experimental conditions and achieve high-quality MOF crystals.
Introduction: The Solubility Challenge
2,6-bis(3-pyridyl)phenol is a promising ligand for the construction of novel MOFs due to its potential for forming stable, porous structures. However, its aromatic backbone and the presence of both a phenolic hydroxyl group and two pyridyl nitrogen atoms contribute to its limited solubility in many common solvents. This poor solubility can hinder crystal growth, leading to amorphous materials or no product at all. This guide will equip you with the knowledge to overcome this critical hurdle.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the most common issues encountered when working with 2,6-bis(3-pyridyl)phenol.
Q1: My 2,6-bis(3-pyridyl)phenol ligand is not dissolving in my chosen solvent. What should I do?
Answer:
This is the most frequent challenge. The key is a systematic approach to solvent selection and the use of physical and chemical methods to enhance solubility.
Initial Solvent Selection:
If you are starting your experiments, consider the following common solvents used in MOF synthesis. It is recommended to perform small-scale solubility tests before proceeding with your reaction.
| Solvent | Polarity | Rationale for Use | Potential Drawbacks |
| N,N-Dimethylformamide (DMF) | High | Frequently used in MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. | Can be toxic and may decompose at high temperatures to form amines that can interfere with the reaction. |
| N,N-Diethylformamide (DEF) | High | Similar to DMF but with a higher boiling point. | Similar toxicity and decomposition concerns as DMF. |
| Ethanol/Methanol | High | Greener solvent options. | May have lower solubility for the ligand compared to formamides. |
| Water | High | The most environmentally friendly solvent. | Solubility is likely to be very low without pH modification. |
| Acetonitrile | Medium | Can be a good alternative to formamides. | Lower boiling point may not be suitable for all solvothermal syntheses. |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for many organic compounds. | High boiling point can make solvent removal difficult. Can be reactive at high temperatures. |
Workflow for Solvent Screening and Solubility Enhancement:
Here is a systematic workflow to guide your efforts in dissolving the ligand.
Technical Support Center: Optimizing Suzuki Coupling Yields for Sterically Hindered Phenols
Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura coupling of sterically hindered phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to navigate the complexities of these demanding reactions and achieve optimal yields.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl structures prevalent in pharmaceuticals and advanced materials.[1] However, when one or both coupling partners exhibit significant steric bulk, such as ortho-substituted phenols, the reaction efficiency can be dramatically reduced. This is primarily due to the impediment of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2] This guide will address the common pitfalls and provide actionable solutions to enhance the success of your Suzuki couplings with sterically hindered phenols.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Suzuki coupling reaction with a sterically hindered phenol derivative is resulting in low to no yield. What are the primary causes?
A1: Low or non-existent yields in these challenging couplings can be attributed to several factors. The most common culprits include:
-
Inefficient Oxidative Addition: The initial step of the catalytic cycle, where the aryl electrophile (derived from the phenol) adds to the Pd(0) catalyst, is often the rate-limiting step and can be significantly slowed by steric hindrance.[2][]
-
Difficult Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, can also be sterically hindered, preventing product formation.[2]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities, leading to the formation of inactive palladium black.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often requires careful optimization for hindered substrates.[2][4]
-
Poor Reagent Quality: Degradation of the boronic acid or ester, or the presence of impurities in solvents and bases, can significantly impact the reaction outcome.[2]
Q2: I'm observing significant side products, such as dehalogenation of my aryl halide or protodeboronation of my boronic acid. How can I minimize these?
A2: The formation of these side products is a common challenge, especially with sterically hindered substrates.
-
Dehalogenation: This side reaction is often promoted by the formation of a palladium-hydride species.[5] To suppress this, it is crucial to work under strictly inert conditions, using thoroughly degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen). The selection of a bulky, electron-rich ligand is designed to favor the desired reductive elimination over pathways leading to dehalogenation.[5]
-
Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources before it can transmetalate to the palladium center.[6] Using anhydrous solvents and ensuring the base is thoroughly dried can mitigate this issue.[2] Switching to more stable boronic esters, such as pinacol esters, can also reduce the rate of protodeboronation.[6]
Q3: What is the optimal palladium-to-ligand ratio for coupling sterically hindered phenols?
A3: For bulky monophosphine ligands, which are often employed for sterically demanding couplings, a Pd:Ligand ratio of 1:1 to 1:2 is typically recommended.[2] An excess of the phosphine ligand can sometimes be detrimental, leading to the formation of less catalytically active bis-phosphine palladium species.[2] It is advisable to screen the ratio as part of the reaction optimization.
Q4: How do I choose the right base for my sterically hindered Suzuki coupling?
A4: The base plays multiple critical roles in the Suzuki-Miyaura reaction. It facilitates the formation of the active borate species, which is more nucleophilic than the corresponding boronic acid, and influences the overall catalytic cycle.[7][8] For sterically hindered substrates, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or phosphate bases like potassium phosphate (K₃PO₄) are often preferred.[2][5] Stronger bases can sometimes promote side reactions. The choice of base should be optimized in conjunction with the solvent system.[7]
Q5: Can the solvent system significantly impact the yield of a hindered Suzuki coupling?
A5: Absolutely. The solvent's polarity and coordinating ability are crucial.[2] Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or toluene are commonly used.[2] In some instances, the addition of a small amount of water can be beneficial, potentially accelerating the reaction.[2][9] However, excessive water can lead to protodeboronation.[5] The choice of solvent can also influence the selectivity of the reaction when multiple reactive sites are present.[10][11]
Optimizing Reaction Conditions: A Tabular Guide
The following tables summarize key parameters and provide starting points for the optimization of Suzuki couplings with sterically hindered phenols.
Table 1: Recommended Catalysts and Ligands for Hindered Substrates
| Catalyst Precursor | Ligand Name | Typical Loading (mol%) | Key Features |
| Pd(OAc)₂ | SPhos | 1 - 5 | Highly active for hindered biaryl synthesis.[12] |
| Pd₂(dba)₃ | XPhos | 1 - 5 | Excellent for electron-rich and hindered aryl chlorides. |
| Pd(PPh₃)₄ | PPh₃ | 2 - 10 | A classic catalyst, but may be less effective for highly hindered substrates.[] |
| NiCl₂(PCy₃)₂ | PCy₃ | 3 - 10 | A nickel-based alternative, particularly for phenol derivatives.[13] |
| PEPPSI-iPr | IPr | 1 - 3 | N-heterocyclic carbene (NHC) based catalyst, robust for hindered couplings.[14] |
Table 2: Common Bases and Solvents for Optimization
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₃PO₄ | Toluene, Dioxane | 80 - 110 | Often a good starting point for hindered couplings.[2] |
| Cs₂CO₃ | Dioxane, THF | 80 - 100 | A strong, soluble base that can be very effective. |
| K₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | 80 - 100 | A milder base, often used in biphasic systems.[15] |
| Na₂CO₃ | Dioxane/H₂O | 80 - 100 | Effective in aqueous solvent mixtures.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Phenol Derivative
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To a dry reaction vessel, add the aryl halide derived from the sterically hindered phenol (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the allotted time (typically 12-48 hours).
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This decision tree provides a logical approach to troubleshooting failed or low-yielding reactions.
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. covasyn.com [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. researchgate.net [researchgate.net]
- 21. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystal Growth of Bis(3-pyridyl)phenol Coordination Polymers
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with bis(3-pyridyl)phenol (BPP) and its derivatives in coordination polymer (CP) synthesis.
Ticket ID: CP-BPP-GROWTH Status: Active Assigned Specialist: Senior Application Scientist, Crystal Engineering Unit Subject: Troubleshooting nucleation, solubility, and dimensionality issues in N,N,O-donor ligand systems.[1]
System Overview: The "BPP" Challenge
Bis(3-pyridyl)phenol ligands present a unique "Jekyll and Hyde" profile in coordination chemistry. Unlike simple bipyridines, BPP ligands possess a pH-switchable phenolic group flanked by two neutral pyridyl donors.[1]
-
The Trap: At neutral pH, the phenol group often acts as a hydrogen bond donor rather than a metal coordinator, leading to weak supramolecular networks instead of robust frameworks.
-
The Goal: Controlled deprotonation (
) to generate the phenolate anion, forcing the formation of strong bonds and enabling higher dimensionality (2D/3D) structures.
Phase 1: Pre-Synthetic Diagnostics (The "Setup")
Before mixing, verify your reaction parameters against the Solubility & Stoichiometry Matrix .
Troubleshooting Solubility
Symptom: Ligand remains suspended or forms a "gummy" residue upon heating.[1]
| Solvent System | Suitability | Notes |
| MeOH / EtOH | Low | Pyridyl groups solvate well, but the central phenol often causes aggregation.[1] |
| DMF / DMA | High | The standard for BPP.[1] High boiling point allows for solvothermal protocols.[1] |
| DMF : H₂O (1:1) | Medium | Water is required if you need to deprotonate the phenol (hydroxide solubility). |
| CHCl₃ / DCM | Very Low | Avoid.[1] Poor solubility for both metal salts and BPP ligands.[1] |
Corrective Action: If the ligand is insoluble in MeOH/EtOH, switch to a DMF/H₂O mixture and apply ultrasound for 15 minutes before adding the metal salt. The presence of water is critical if you are using nitrate or chloride salts to facilitate ion exchange.
The Stoichiometry Trap
Symptom: Formation of discrete molecular squares or triangles instead of polymers.
-
Cause: Excess ligand favors the formation of discrete
or macrocycles where the metal coordination sphere is saturated by N-donors, preventing propagation. -
Protocol: Maintain a Metal:Ligand ratio of 2:1 or 3:2 . You need an excess of metal centers to bridge the phenolate oxygen to a second metal node.
Phase 2: The pH Switch (The "Powder" Problem)
This is the most common failure point. Users often obtain microcrystalline powder because the deprotonation reaction is too fast.
The "Base Diffusion" Protocol
Do not add NaOH directly to the mixing vial. This causes immediate precipitation of metal hydroxides or rapid CP precipitation (powder).
Recommended Workflow:
-
Layering Method: Dissolve the BPP ligand in a dense organic solvent (e.g., CHCl₃ or DCM, if soluble, or Nitrobenzene).
-
Dissolve the Metal Salt + Triethylamine in a lighter solvent (MeOH/EtOH).
-
Carefully layer the Metal/Base solution over the Ligand solution.
-
Mechanism: The base slowly diffuses, deprotonating the phenol at the interface, ensuring that crystal growth occurs only where supersaturation is controlled.
Graphviz: The pH-Driven Crystallization Logic[1]
Figure 1: Decision logic for pH control in BPP ligand systems. Note the bifurcation between supramolecular H-bonded networks and robust coordination frameworks.
Phase 3: Troubleshooting Crystal Quality
Scenario A: "I got a clear solution, no crystals."
Diagnosis: Undersaturation or "Kinetic Trap".[1] Fix:
-
Solvothermal: Seal the vial and heat to 120°C for 48 hours , then cool at a rate of 2°C/hour . The slow cooling is non-negotiable for pyridyl-phenol ligands to allow error-correction in bond formation.[1]
-
Template Effect: Add a "modulator" or auxiliary ligand.[1]
-
Recommendation: Add 4,4'-bipyridine or benzoate (5-10 mol%).[1] These can act as pillars or caps to help nucleate the primary BPP framework.
-
Scenario B: "I got crystals, but they are opaque/cracked."
Diagnosis: Solvent loss (Desolvation). BPP frameworks often contain large voids filled with solvent (DMF/Water). Upon removal from the mother liquor, the solvent evaporates, causing the framework to collapse or become opaque. Fix:
-
Keep Wet: Isolate crystals and immediately immerse them in Paratone-N oil for XRD mounting.[1]
-
Solvent Exchange: Before drying, exchange the high-boiling DMF with volatile acetone or pentane over 3 days (refreshing solvent every 12 hours), then air dry. This prevents capillary forces from crushing the pores.
Advanced Characterization: Validating the Structure
Once you have a solid, you must validate if the phenol is coordinated or just H-bonded.[1]
| Technique | Observation | Conclusion |
| IR Spectroscopy | Sharp peak @ ~3400 cm⁻¹ | Phenol is protonated (OH group present).[1] Likely H-bonded network.[1][2][3] |
| IR Spectroscopy | Disappearance of 3400 cm⁻¹ | Phenol is deprotonated .[1] Likely Metal-O coordination.[1][4] |
| Single Crystal XRD | C-O bond length < 1.35 Å | Indicates double-bond character (Phenolate).[1] |
| TGA (Thermal) | Weight loss < 150°C | Solvent loss. Framework is porous.[1][5] |
FAQ: Rapid Fire Troubleshooting
Q: Can I use chloride salts (
Q: Why is my product green (Cu) or pink (Co) but turns brown in air? A: Oxidation. Co(II) with N-rich ligands is prone to oxidation to Co(III). Ensure your solvothermal reaction is degassed (N₂ purge) before sealing the autoclave.
Q: My crystals are twinned. How do I fix this? A: Twinning in BPP systems is often caused by rapid growth.[1]
-
Lower the temperature by 10°C.
-
Dilute the reaction by 50%.
-
Change the anion: Switch from
to . The anion shape often dictates the packing efficiency.
References
-
Mixed Pyridine-Phenol Coordination
-
Hydrothermal Synthesis & Auxiliary Ligands
-
Mechanistic Insight (Raman/Growth)
-
General MOF Crystallography Guide
- Crystallography of metal–organic frameworks.
- Source: PMC (NIH).
-
URL: [Link]
Sources
- 1. 2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol | C33H34N6O | CID 11756790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Coordination polymers: what has been achieved in going from innocent 4,4′-bipyridine to bis-pyridyl ligands having a non-innocent backbone? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MOF crystal growth: UV resonance Raman investigation of metal–ligand binding in solution and accelerated crystal growth methods - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid | MDPI [mdpi.com]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Controlling Interpenetration in MOFs with Bis(3-pyridyl)phenol Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) incorporating bis(3-pyridyl)phenol linkers. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you gain precise control over framework interpenetration.
I. Understanding Interpenetration in Bis(3-pyridyl)phenol MOFs
Interpenetration in MOFs refers to the growth of two or more independent frameworks within each other's void spaces. While often seen as a way to reduce pore size, it can be a significant hurdle when large, accessible pores are desired for applications like drug delivery or catalysis. Bis(3-pyridyl)phenol linkers are particularly interesting due to the hydrogen-bonding capabilities of the phenol group, which can play a crucial role in directing the final framework architecture.
The propensity for interpenetration is a delicate balance between thermodynamics and kinetics during the crystallization process.[1][2] Factors such as temperature, solvent, and reactant concentration can shift this balance, leading to either an interpenetrated or a non-interpenetrated structure.[3][4]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the control of interpenetration in MOFs synthesized with bis(3-pyridyl)phenol linkers.
Q1: What is the primary driving force for interpenetration in MOFs?
A1: The primary driving force for interpenetration is the thermodynamic tendency of a system to minimize empty space. Nature often "fills" large voids created by long organic linkers by forming one or more identical, entangled frameworks.[5] This enhances the overall stability of the structure through van der Waals forces, π-π stacking, and hydrogen bonding between the interpenetrated networks.[6]
Q2: How does the bis(3-pyridyl)phenol linker specifically influence interpenetration?
A2: The bis(3-pyridyl)phenol linker has two key features that influence interpenetration:
-
Hydrogen Bonding: The phenol group can form hydrogen bonds. These interactions can either stabilize a non-interpenetrated structure by creating specific linker-linker or linker-solvent interactions, or they can promote interpenetration by facilitating strong interactions between adjacent frameworks.[7]
-
Flexibility and Conformation: The conformation of the linker can affect its ability to pack efficiently. Certain conformations may favor the formation of interpenetrated structures to maximize packing efficiency.[8]
Q3: Is interpenetration always undesirable?
A3: Not necessarily. While interpenetration reduces the pore volume, it can also enhance the structural stability and create smaller, more selective pores.[9][10] This can be advantageous for applications like gas separation.[9] However, for applications requiring large pores, such as drug delivery of bulky molecules, controlling or preventing interpenetration is crucial.
Q4: Can I predict whether my synthesis will result in an interpenetrated MOF?
A4: While computational methods are improving, predicting the outcome with certainty remains challenging due to the complex interplay of factors.[9] However, by carefully controlling the synthetic conditions as outlined in this guide, you can significantly influence the final topology.
III. Troubleshooting Guide: Common Issues and Solutions
This guide provides a question-and-answer format to directly address specific experimental challenges.
Problem 1: My synthesis consistently yields a highly interpenetrated MOF, but I need a non-interpenetrated version.
Possible Causes and Solutions:
-
High Temperature: Higher reaction temperatures generally increase the rate of crystal growth and favor the formation of thermodynamically stable, often interpenetrated, products.[9][11]
-
High Reactant Concentration: Higher concentrations of metal salts and linkers can accelerate crystal nucleation and growth, leading to a higher likelihood of interpenetration.[3][9]
-
Solution: Decrease the concentration of your reactants. This slows down the crystallization process, giving the system more time to form the less-dense, non-interpenetrated phase.
-
-
Inappropriate Solvent: The solvent plays a critical role in templating the MOF structure.[12] Small solvent molecules can easily fit into the pores of an interpenetrated framework, while bulkier solvents can sterically hinder the formation of a second network.[9]
-
Short Reaction Time: While counterintuitive, sometimes a shorter reaction time can yield the non-interpenetrated (kinetic) product before it has a chance to convert to the more stable interpenetrated (thermodynamic) form.[9]
-
Solution: Monitor the reaction over time and isolate the product at different intervals to see if a non-interpenetrated phase forms early in the reaction.
-
Problem 2: I'm trying to synthesize a known non-interpenetrated MOF, but my product is amorphous or a mixture of phases.
Possible Causes and Solutions:
-
Reaction Kinetics Too Slow: The conditions chosen to avoid interpenetration (low temperature, low concentration) may have slowed the crystallization process to the point where a well-ordered framework cannot form efficiently.
-
Solution: Gradually increase the reaction temperature or concentration in small increments to find a balance that allows for crystallization without promoting interpenetration. The use of a modulator, a monotopic ligand that competes with the primary linker, can sometimes improve crystallinity.[15]
-
-
Solvent-Framework Interactions: The chosen solvent may be interacting too strongly or too weakly with the forming framework, disrupting ordered growth.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities. Sometimes, a subtle change in the solvent system can dramatically improve crystallinity.[13]
-
-
pH of the Reaction Mixture: The pH can affect the deprotonation state of the linker and the coordination environment of the metal ion, both of which are critical for successful MOF formation.
-
Solution: If applicable to your system, try adjusting the pH by adding a small amount of acid or base. This can influence the reaction kinetics and the final product's crystallinity.
-
Problem 3: I have a mixture of interpenetrated and non-interpenetrated crystals. How can I isolate the desired phase?
Possible Causes and Solutions:
-
Inhomogeneous Reaction Conditions: Temperature or concentration gradients within the reaction vessel can lead to the simultaneous formation of different phases.
-
Solution: Ensure thorough mixing of the reactants and maintain a constant and uniform temperature throughout the synthesis.
-
-
Kinetic and Thermodynamic Competition: The reaction may be proceeding under conditions where both the kinetic (non-interpenetrated) and thermodynamic (interpenetrated) products are formed.
-
Solution: Try to push the reaction towards one extreme. For the non-interpenetrated product, use lower temperatures and concentrations. For the interpenetrated product, use higher temperatures and concentrations.[3] You can also try a solvent-based density separation if the two phases have significantly different densities.[16]
-
Problem 4: How can I rationally design a non-interpenetrated MOF with a bis(3-pyridyl)phenol linker?
Possible Causes and Solutions:
-
Steric Hindrance: Introducing bulky functional groups onto the linker can sterically prevent the formation of a second, interpenetrating framework.[5][17]
-
Solution: Consider modifying your bis(3-pyridyl)phenol linker with sterically demanding groups. These groups can act as "protecting groups" that occupy space and discourage interpenetration.[5]
-
-
Guest Templating: The use of large template molecules can occupy the pore space during synthesis, preventing a second network from forming.
-
Solution: Introduce a bulky, non-coordinating molecule (a guest template) into the synthesis mixture. This molecule can be removed after synthesis to reveal the open, non-interpenetrated framework. The size and shape of the template are critical for success.[9]
-
IV. Experimental Protocols
Here are detailed protocols for controlling interpenetration.
Protocol 1: Synthesis of a Non-Interpenetrated MOF via Kinetic Control
This protocol aims to favor the formation of the kinetic, non-interpenetrated product.
-
Reactant Preparation:
-
Prepare a dilute solution of the metal salt (e.g., Zinc Nitrate) in a suitable solvent (e.g., DMF).
-
Prepare a separate dilute solution of the bis(3-pyridyl)phenol linker in the same solvent.
-
-
Reaction Setup:
-
In a clean vial, combine the two solutions with gentle stirring.
-
Seal the vial and place it in a temperature-controlled environment set to a low temperature (e.g., room temperature or 4°C).
-
-
Crystallization:
-
Allow the reaction to proceed undisturbed for an extended period (e.g., 1-2 weeks).
-
Monitor for crystal formation.
-
-
Product Isolation and Activation:
-
Once crystals have formed, carefully decant the mother liquor.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a low-boiling-point solvent (e.g., acetone or ethanol) followed by gentle heating under vacuum to remove the solvent from the pores.
-
Protocol 2: Synthesis of an Interpenetrated MOF via Thermodynamic Control
This protocol is designed to favor the formation of the thermodynamically stable, interpenetrated product.
-
Reactant Preparation:
-
Prepare a concentrated solution of the metal salt in a suitable solvent.
-
Prepare a separate concentrated solution of the bis(3-pyridyl)phenol linker in the same solvent.
-
-
Reaction Setup:
-
In a solvothermal reaction vessel, combine the two solutions.
-
Seal the vessel and place it in an oven set to a high temperature (e.g., 80-120°C).
-
-
Crystallization:
-
Allow the reaction to proceed for a shorter duration (e.g., 24-72 hours).
-
-
Product Isolation and Activation:
-
After cooling to room temperature, isolate the crystals by filtration.
-
Wash the crystals thoroughly with the synthesis solvent.
-
Activate the MOF using the same procedure as in Protocol 1.
-
V. Data Presentation and Visualization
Table 1: Influence of Synthetic Parameters on Interpenetration
| Parameter | To Favor Non-Interpenetrated | To Favor Interpenetrated | Rationale |
| Temperature | Lower (e.g., Room Temp) | Higher (e.g., >80°C) | Lower temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product.[3][11] |
| Concentration | Lower | Higher | Lower concentrations slow down crystal growth, allowing the less dense, non-interpenetrated phase to form.[3] |
| Solvent | Bulky, less coordinating | Small, coordinating | Bulky solvents can sterically hinder the formation of a second framework.[9] |
| Reaction Time | Shorter (in some cases) | Longer | Shorter times can isolate the kinetic product before it converts to the more stable interpenetrated form.[9] |
Diagrams
Caption: A workflow diagram for troubleshooting MOF interpenetration.
VI. References
-
Bhatt, P. M., & Ma, S. (2020). Regulation of the Degree of Interpenetration in Metal–Organic Frameworks. Topics in Current Chemistry, 378(1), 4. [Link]
-
Kieslich, G., Berens, S., & Janiak, C. (2010). Iodine‐Chemisorption, Interpenetration and Polycatenation: Cationic MOFs and CPs from Group 13 Metal Halides and Di‐Pyridyl‐Linkers. Zeitschrift für anorganische und allgemeine Chemie, 636(13-14), 2417-2424. [Link]
-
Li, Y., & Yang, E. C. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Inorganic Chemistry, 30(5), 957-969.
-
Li, M., & Li, D. (2015). Thermodynamic versus kinetic control in self-assembly of zero-, one-, quasi-two-, and two-dimensional metal-organic coordination structures. The Journal of Chemical Physics, 142(5), 054704. [Link]
-
Jenner, E. J., & Telfer, S. G. (2017). Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks. Journal of Materials Chemistry A, 5(48), 25272-25279. [Link]
-
Olesińska, M., & Mirkin, C. A. (2011). Control of Interpenetration in Metal-Organic Frameworks via Spatial Protecting Groups. 56th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund.
-
Castillo-Lara, J., & Navarro, J. A. R. (2023). Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks. Journal of the American Chemical Society, 145(39), 21327-21335. [Link]
-
Han, Y., & Hong, M. (2009). Temperature and concentration control over interpenetration in a metal-organic material. Journal of the American Chemical Society, 131(47), 17040-17041. [Link]
-
Jędrzejowski, D., & Matoga, D. (2021). Turning Flexibility into Rigidity: Stepwise Locking of Interpenetrating Networks in a MOF Crystal through Click Reaction. Chemistry of Materials, 33(18), 7246-7253. [Link]
-
Li, B., & Cui, Y. (2017). Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties. CrystEngComm, 19(31), 4611-4617. [Link]
-
Lee, H., & Moon, H. R. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Nanoscale Advances, 5(8), 2315-2322. [Link]
-
Chen, Y., & Farha, O. K. (2019). Interrogating Kinetic versus Thermodynamic Topologies of Metal-Organic Frameworks via Combined Transmission Electron Microscopy and X-ray Diffraction Analysis. Journal of the American Chemical Society, 141(18), 7247-7252. [Link]
-
Pan, L., & Li, J. (2005). Terminal co-ligand directed synthesis of a neutral, non-interpenetrated (10,3)-a metal–organic framework. Chemical Communications, (20), 2569-2571. [Link]
-
Bennett, T. D., & Cheetham, A. K. (2018). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research, 51(3), 671-680. [Link]
-
Banerjee, D., & Thallapally, P. K. (2011). Influence of solvent systems on the morphology of the MOF. Crystal Growth & Design, 11(7), 2689-2692.
-
Lee, H., & Moon, H. R. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Nanoscale Advances, 5(8), 2315-2322. [Link]
-
Eddaoudi, M. (2010). Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. Doctoral dissertation, University of South Florida.
-
Kunjumon, L., & Sudarsanakumar, C. (2016). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 9, S1637-S1650. [Link]
-
Parent, L. R., & Epley, C. C. (2024). Designed additive suppresses interpenetration in IRMOF-10. Chemical Science, 15(34), 12853-12858. [Link]
-
Bhatt, P. M., & Ma, S. (2019). Regulation of the Degree of Interpenetration in Metal-Organic Frameworks. Topics in Current Chemistry, 378(1), 4. [Link]
-
Hunter, C. A., & Turega, S. (2024). Syntheses and Crystal Structures of Two Metal–Organic Frameworks Formed from Cd2+ Ions Bridged by Long, Flexible 1,7-bis(4-Pyridyl)heptane Ligands with Different Counter-Ions. Crystals, 14(1), 2. [Link]
-
Telfer, S. G. (2023). Hetero-interpenetrated metal-organic frameworks. Nature Chemistry, 15(10), 1364-1370. [Link]
-
Banerjee, D., & Thallapally, P. K. (2011). Effect of solvent systems on morphology of MOF. Crystal Growth & Design, 11(7), 2689-2692.
-
Millange, F., & Walton, R. I. (2011). Kinetic Control of MetalOrganic Framework Crystallization Investigated by TimeResolved InSitu XRay Scattering. Angewandte Chemie International Edition, 50(32), 7382-7386. [Link]
-
Bhatt, P. M., & Ma, S. (2020). Depiction of the degree of interpenetration (DOI) in metal–organic frameworks (MOFs) varying from twofold, threefold, fourfold, fivefold, sixfold, sevenfold, eightfold, up to multiple-fold. Topics in Current Chemistry, 378(1), 4.
-
Jenner, E. J., & Telfer, S. G. (2017). Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks. Journal of Materials Chemistry A, 5(48), 25272-25279. [Link]
-
Colón, Y. J., & Snurr, R. Q. (2020). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. ChemRxiv. [Link]
-
Wikipedia contributors. (2023, December 19). Thermodynamic reaction control. In Wikipedia, The Free Encyclopedia. Retrieved 21:18, March 6, 2024, from [Link]
-
Wojtas, L. (2020). Hydrogen-Bonding Linkers Yield a Large-Pore, Non-Catenated, Metal-Organic Framework with pcu Topology. Crystal Growth & Design, 20(3), 1907-1911. [Link]
-
Chen, Y., & Farha, O. K. (2021). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. Nature Communications, 12(1), 1-9. [Link]
-
He, Y., & Zhou, Z. (2014). Hydrogen Physisorption on Metal−Organic Framework Linkers and Metalated Linkers: A Computational Study of the Factors That Control the Strength of the Interaction. The Journal of Physical Chemistry C, 118(49), 28545-28555. [Link]
-
Tasiopoulos, A. J., & Trikalitis, P. N. (2022). Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. Nanomaterials, 12(8), 1361. [Link]
-
Li, H., & Stoddart, J. F. (2020). Hydrogen-Bonded Organic Frameworks: A Rising Class of Porous Molecular Materials. Accounts of Chemical Research, 53(11), 2535-2548. [Link]
-
Forgan, R. S. (2020). Hydrogen-bonded frameworks containing aliphatic 3D linkers show high-capacity water vapour sorption. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. Temperature and concentration control over interpenetration in a metal-organic material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interrogating Kinetic versus Thermodynamic Topologies of Metal-Organic Frameworks via Combined Transmission Electron Microscopy and X-ray Diffraction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Report: Control of Interpenetration in Metal-Organic Frameworks via Spatial Protecting Groups (56th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. Iodine‐Chemisorption, Interpenetration and Polycatenation: Cationic MOFs and CPs from Group 13 Metal Halides and Di‐Pyridyl‐Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of the Degree of Interpenetration in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 12. researchgate.net [researchgate.net]
- 13. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C7TA09699B [pubs.rsc.org]
- 16. Designed additive suppresses interpenetration in IRMOF-10 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03138E [pubs.rsc.org]
- 17. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC [pmc.ncbi.nlm.nih.gov]
overcoming fluorescence quenching in pyridyl-phenol metal complexes
Technical Support Center: Luminescence Engineering Ticket #8492: Troubleshooting Fluorescence Quenching in Pyridyl-Phenol Metal Complexes
Status: Open
Assigned Specialist: Senior Application Scientist, Photophysics Division
Subject: Resolving emission loss in
Welcome to the Technical Support Center
You are likely here because your pyridyl-phenol (pp) metal complex—theoretically a high-performance emitter—is dark or dim in your current setup. Pyridyl-phenol ligands are deceptive; while they offer excellent chelation stability, their photophysics are governed by a fragile interplay between Excited-State Intramolecular Proton Transfer (ESIPT) , Aggregation-Caused Quenching (ACQ) , and Metal-to-Ligand Charge Transfer (MLCT) .
This guide moves beyond basic troubleshooting. We will deconstruct the quenching pathways specific to this ligand class and provide engineered solutions to restore radiative decay.
Module 1: Diagnostic Triage
"Why is my sample dark?"
Before modifying your synthesis, you must identify the mechanism of quenching. Use this decision matrix to isolate the root cause.
Interactive Troubleshooting Flowchart
Figure 1: Diagnostic logic flow for isolating quenching mechanisms in metal-organic complexes.
Module 2: Structural Engineering (Synthesis)
"How do I redesign the molecule to prevent quenching?"
If Module 1 points to ACQ or ESIPT failure , use these synthetic strategies.
Issue A: Aggregation-Caused Quenching (ACQ)
Pyridyl-phenol complexes, particularly those with square-planar metals like Pt(II), have a strong tendency to stack via
-
The Fix: Steric Bumper Engineering
-
Strategy: Introduce bulky groups perpendicular to the molecular plane.
-
Protocol: Functionalize the 3- or 6-position of the pyridyl ring or the 3-position of the phenol with tert-butyl, mesityl, or adamantyl groups.
-
Mechanism: These "bumpers" increase the intermolecular distance (
) beyond 3.5 Å, preventing exciton coupling while preserving the electronic conjugation required for emission [1].
-
Issue B: The ESIPT Trap
Free 2-(2-pyridyl)phenols emit via ESIPT (Enol
-
The Fix: Ligand-to-Metal Charge Transfer (LMCT) Tuning
-
Observation: If you lose the large Stokes shift typical of ESIPT, your emission is now likely LMCT or LC (Ligand Centered).
-
Strategy: If the metal-complex emission is quenched, you must rigidify the ligand framework.
-
Protocol: Fuse the pyridine and phenol rings into a larger, rigid cycle (e.g., benzo[h]quinoline) or bridge them to prevent torsional relaxation. This minimizes non-radiative decay via vibration (
).
-
Data Table: Impact of Structural Modification on Quantum Yield ( )
| Modification | Target Mechanism | Typical | Note |
| None (Parent) | Baseline | - | Often < 1% in solution (ACQ active). |
| + t-Butyl (3-pos) | Suppress ACQ | +10-40% | Prevents stacking; improves solubility. |
| + Mesityl (B-ring) | Induce AIE | +50-80% (Solid) | Introduces restricted rotation (RIR). |
| Per-deuteration | Suppress C-H Vib | +5-15% | Reduces high-frequency vibrational quenching [2]. |
Module 3: Environmental Control
"My molecule is perfect, but the signal is unstable."
FAQ: Oxygen Sensitivity
Q: I'm using a Pt(II) pyridyl-phenol complex. Why does the signal vanish after a few minutes in air?
A: You are likely observing phosphorescence , not fluorescence.
Heavy metals (Pt, Ir) induce strong Spin-Orbit Coupling (SOC), facilitating Intersystem Crossing (ISC) to the Triplet State (
-
The Problem: Ground state oxygen (
) is a triplet. It quenches your triplet emitter via energy transfer, generating singlet oxygen ( ). -
The Fix: You must degas your solvents.
-
Quick Method: Sparge with Argon for 20 mins (low efficacy).
-
Standard Method: Freeze-Pump-Thaw (3 cycles) is mandatory for quantitative quantum yield measurements of phosphorescent complexes [3].
-
FAQ: Solvent Polarity & "Dark" States
Q: My complex is bright in Toluene but dark in DMSO. A: This indicates a Twisted Intramolecular Charge Transfer (TICT) state. In polar solvents (DMSO), the excited state may twist into a non-emissive geometry stabilized by the solvent.
-
The Fix: Stick to non-polar solvents (DCM, Toluene) or rigidify the ligand (see Module 2) to physically prevent the twist.
Module 4: Advanced Validation Protocols
"How do I prove the quenching mechanism in my paper?"
Use these step-by-step protocols to generate publication-grade data.
Protocol A: The Viscosity Test (Detecting Rotor Quenching)
Use this to prove that restricted rotation (AIE mechanism) is required for your complex.
-
Prepare Stock: Dissolve complex (
M) in Methanol. -
Prepare Glycerol Mixes: Create 5 cuvettes with Methanol:Glycerol ratios of 100:0, 70:30, 50:50, 30:70, 10:90.
-
Measure: Record PL spectra for each.
-
Analysis: Plot
vs. .-
Linear Increase: Confirms quenching is due to intramolecular rotation (RIR mechanism).
-
Flat Line: Quenching is electronic (e.g., PET) or aggregation-based, not rotational.
-
Protocol B: Stern-Volmer Analysis (Collisional Quenching)
Use this to quantify quenching efficiency by an impurity or self-quenching.
-
Titration: Start with your fluorophore (
). Add the suspected quencher (Q) in small aliquots. -
Plot: Graph
vs. . -
Equation:
- : Initial intensity.
- : Stern-Volmer constant.
-
Interpretation: A linear plot indicates dynamic (collisional) quenching. An upward curve indicates combined static (complex formation) and dynamic quenching.
References
-
Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. Link
-
Li, C., et al. (2024). "Strategy of Modulating Nonradiative Decay for Approaching Efficient Thermally Activated Delayed Fluorescent Emitters." Journal of Physical Chemistry Letters. Link
-
Browning, A.F., et al. (2012). "Ensemble and Single-Molecule Studies on Fluorescence Quenching in Transition Metal Bipyridine-Complexes." PLOS ONE. Link
-
Mutai, T., et al. (2016). "ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles." International Journal of Molecular Sciences. Link
-
Inoue, R., et al. (2021).[1] "Origin of the Aggregation-Induced Phosphorescence of Platinum(II) Complexes." Chemistry – An Asian Journal.[1] Link
Sources
Technical Support Center: Solvent Choice for Recrystallization of 2,6-di(3-pyridyl)phenol
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent system for the recrystallization of 2,6-di(3-pyridyl)phenol. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot common issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of 2,6-di(3-pyridyl)phenol.
Q1: What are the key structural features of 2,6-di(3-pyridyl)phenol that guide solvent selection?
A1: The molecular architecture of 2,6-di(3-pyridyl)phenol presents three key features that dictate its solubility behavior:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor.
-
Two Pyridyl Nitrogen Atoms: The nitrogen atoms in the pyridine rings are basic and act as strong hydrogen bond acceptors.
-
Aromatic System: The combination of one phenol and two pyridine rings creates a large, relatively rigid, and polarizable aromatic system.
Collectively, these features suggest that the compound will have its highest solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents (e.g., hexanes, toluene) and water is expected to be significantly lower.
Q2: What defines an "ideal" recrystallization solvent for this compound?
A2: The ideal solvent possesses a specific temperature-dependent solubility profile. It should dissolve 2,6-di(3-pyridyl)phenol completely at or near its boiling point but exhibit very low solubility at reduced temperatures (e.g., 0–25 °C)[1][2]. This differential solubility is the cornerstone of recrystallization, as it maximizes the recovery of the purified solid upon cooling while leaving impurities behind in the solution, known as the mother liquor.
Q3: Which single solvents are the most promising candidates for initial screening?
A3: Based on the principle of "like dissolves like," polar protic and polar aprotic solvents are the best starting points. Initial screening should focus on:
-
Alcohols: Ethanol and Methanol are excellent first choices due to their ability to hydrogen bond with both the phenolic and pyridyl moieties.
-
Glacial Acetic Acid: While effective for some phenolic compounds, it should be used with caution as the acidic nature could potentially protonate the basic pyridine nitrogens, forming a salt and altering solubility characteristics[3].
-
Other Polar Solvents: Acetone, and Acetonitrile are also viable candidates to explore.
Q4: When is a mixed solvent (binary) system necessary?
A4: A mixed solvent system is employed when no single solvent meets the ideal criteria[1]. This is a very common scenario. You should turn to a mixed solvent system if you find that:
-
One solvent dissolves the compound too well, even at room temperature.
-
Another solvent fails to dissolve the compound, even at its boiling point.
The strategy involves dissolving the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a miscible "anti-solvent" (in which it is poorly soluble) until turbidity (cloudiness) is observed[1].
Q5: What are the recommended mixed solvent systems for 2,6-di(3-pyridyl)phenol?
A5: Given its structure, the most logical and effective mixed solvent systems pair a polar, hydrogen-bonding solvent with a polar anti-solvent in which the compound is less soluble. Promising combinations include:
-
Ethanol / Water
-
Methanol / Water
-
Acetonitrile / Water
-
Ethanol-DMF (Dimethylformamide)[4]
Part 2: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol outlines a small-scale, systematic approach to identify a suitable solvent or mixed-solvent pair.
Methodology:
-
Place approximately 20-30 mg of crude 2,6-di(3-pyridyl)phenol into several small test tubes.
-
To each tube, add a different test solvent (e.g., water, ethanol, methanol, toluene, acetonitrile, acetone) dropwise, starting with ~0.5 mL.
-
Agitate the tube at room temperature and record your observations in a log table (see Table 1)[5].
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Record the solubility[5].
-
If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals that form. An ideal solvent will show a significant formation of crystalline solid upon cooling[2][6].
Data Presentation:
Table 1: Solvent Screening Log for 2,6-di(3-pyridyl)phenol
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Comments |
|---|---|---|---|---|
| Water | Insoluble | Insoluble | N/A | Potential anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation observed. | Promising single or primary solvent. |
| Methanol | Soluble | Very Soluble | Poor recovery; too soluble. | Potential primary solvent in a mixed system. |
| Toluene | Insoluble | Sparingly Soluble | - | Could be used in a mixed system with a highly polar solvent. |
| Acetonitrile | Sparingly Soluble | Soluble | Moderate crystal formation. | Promising single or primary solvent. |
| Acetone | Soluble | Very Soluble | Poor recovery; too soluble. | Potential primary solvent in a mixed system. |
Note: This table presents hypothetical but expected results based on chemical principles.
Table 2: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
|---|---|---|---|
| Water | 100 | 80.1 | Excellent H-bonding, non-flammable. |
| Ethanol | 78 | 24.5 | Good general-purpose polar protic solvent. |
| Methanol | 65 | 32.7 | More polar than ethanol, lower boiling point. |
| Acetonitrile | 82 | 37.5 | Polar aprotic solvent. |
| Acetone | 56 | 20.7 | Volatile, good solvent for moderately polar compounds. |
| Toluene | 111 | 2.4 | Aromatic, non-polar. |
| Glacial Acetic Acid | 118 | 6.2 | Acidic, can react with basic compounds. |
Workflow Diagram: Solvent Selection Strategy
Caption: A workflow for selecting an appropriate recrystallization solvent system.
Protocol 2: Mixed Solvent Recrystallization (Example: Ethanol/Water)
This protocol provides a step-by-step method for a full-scale recrystallization using a common and effective binary solvent system.
Methodology:
-
Place the crude 2,6-di(3-pyridyl)phenol in an appropriately sized Erlenmeyer flask.
-
Heat ethanol in a separate beaker on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the solid completely. Swirl the flask to ensure all solid is dissolved.
-
If colored, insoluble impurities are present, this is the stage to perform a hot filtration. Note: The use of activated charcoal is generally discouraged for phenolic compounds as it can form colored complexes with ferric ions present in the charcoal[1].
-
Once the solid is fully dissolved, continue heating the solution and begin adding hot deionized water (the anti-solvent) dropwise until the solution becomes faintly but persistently turbid (cloudy).
-
Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals[7].
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Allow the crystals to dry completely under vacuum.
Part 3: Troubleshooting Guide
This section addresses common problems encountered during recrystallization and provides validated solutions.
Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point[8]. This is problematic because the oil often traps impurities.
-
Probable Causes:
-
The boiling point of the solvent is higher than the melting point of the solute[7].
-
The solution is cooling too rapidly.
-
The concentration of the solute is too high.
-
-
Solutions:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional "good" solvent (in this case, ethanol) to decrease the saturation point[8].
-
Allow the solution to cool much more slowly. You can insulate the flask with paper towels or let it cool on a hotplate that has been turned off to slow heat loss[9].
-
If the problem persists, a different solvent system with a lower boiling point may be required.
-
Q: The solution has cooled, but no crystals have formed. What are the next steps?
A: This is a common issue, typically caused by either using too much solvent or the solution being supersaturated.
-
Probable Causes:
-
Solutions:
-
For Excess Solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again[8][9].
-
To Induce Nucleation:
-
Scratch: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic imperfections in the glass provide a surface for crystals to form[6][9].
-
Seed: Add a tiny "seed" crystal of the pure compound, if available. This provides a template for crystal growth[6].
-
Cool Further: Use a colder bath (e.g., ice/salt) to further decrease solubility, but be aware this can sometimes lead to smaller, less pure crystals[7][9].
-
-
Q: The recrystallization resulted in a very low yield. How can I improve recovery?
A: A poor yield indicates that a significant amount of your product remained dissolved in the mother liquor.
-
Probable Causes:
-
Solutions:
-
In subsequent attempts, be more meticulous about adding the minimum amount of hot solvent required for dissolution[2].
-
Ensure the solution is cooled in an ice bath for an adequate amount of time (30+ minutes).
-
Always use a minimal amount of ice-cold solvent for rinsing the collected crystals.
-
If the yield is still unacceptably low, you can try to recover a "second crop" of crystals by boiling down the mother liquor to reduce its volume and cooling it again. Note that this second crop will likely be less pure than the first.
-
Troubleshooting Flowchart
Sources
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. journals.co.za [journals.co.za]
- 4. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Recrystallization [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Minimizing Oxidation of Phenol Moieties During Ligand Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with oxidation-sensitive phenol moieties in ligand synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to directly address common issues and offer robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My phenol-containing reaction is turning a dark brown/reddish color. What's happening and how can I prevent it?
A1: The discoloration you're observing is a classic indicator of phenol oxidation.[1][2] Phenols are highly susceptible to oxidation, particularly when exposed to atmospheric oxygen, light, or even trace metal impurities like iron and copper which can act as catalysts.[1] This process leads to the formation of intensely colored species such as quinones and phenoquinones, and can also result in the creation of polymeric byproducts.[1]
To prevent this, consider the following primary strategies:
-
Work Under an Inert Atmosphere: This is the most direct way to remove oxygen, a primary oxidant, from your reaction environment.[1]
-
Utilize Protecting Groups: Temporarily masking the phenolic hydroxyl group with a chemical moiety that is less prone to oxidation can be a highly effective strategy.[1]
-
Introduce Antioxidants: Adding a sacrificial antioxidant to your reaction mixture can protect your phenol of interest by being preferentially oxidized.[1]
The optimal method will depend on the specific stability of your reactants and the required reaction conditions.
Q2: I'm observing a significant loss of my starting material and the formation of multiple, hard-to-separate side products. What is the likely cause?
A2: This issue often points towards oxidative coupling, where the phenol molecules react with each other to form dimers or oligomers (C-C or C-O coupled products).[1] These byproducts frequently have polarities similar to the desired product, making chromatographic separation a significant challenge.[1]
Here are some effective solutions:
-
Employ a Protecting Group: This is one of the most reliable methods to prevent oxidative coupling by blocking the reactive phenolic hydroxyl group.[1]
-
Control Stoichiometry: In coupling reactions, precise control over the stoichiometry of your reactants can minimize the formation of undesired homodimers.[1]
-
Lower Reaction Concentration: Running the reaction at a more dilute concentration can disfavor bimolecular side reactions like dimerization.[1]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| Reaction Discoloration (Yellow to Dark Brown) | Oxidation of the phenol to form colored quinone-type species. This is often initiated by exposure to air (oxygen), light, or trace metal contaminants.[1][2] | 1. Implement Inert Atmosphere Techniques: Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.[3][4] 2. Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas them before use by methods like freeze-pump-thaw or by bubbling an inert gas through the solvent.[4] 3. Protect from Light: Wrap the reaction flask in aluminum foil to prevent photo-initiated oxidation.[2] |
| Low Yield of Desired Product | In addition to oxidation, incomplete reaction or side reactions (e.g., O-alkylation vs. C-alkylation) can be the cause. The phenoxide ion, being more electron-rich, is more susceptible to oxidation.[2][5] | 1. Optimize Reaction Conditions: Ensure the temperature and reaction time are appropriate for the specific transformation. 2. Choice of Base: The choice and stoichiometry of the base are critical. A strong base will fully deprotonate the phenol, forming the more reactive phenoxide. In some cases, a weaker base may be preferable to minimize oxidation. 3. Add a Mild Antioxidant: Consider adding a small amount of a compatible antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the reaction mixture.[6][7] |
| Formation of Inseparable Byproducts | Oxidative dimerization or polymerization of the phenol.[1] This is especially common in reactions involving metal catalysts or strong oxidants. | 1. Use a Phenolic Protecting Group: This is the most robust solution. Masking the hydroxyl group prevents its participation in oxidative side reactions. 2. Control Reactant Addition: Slow addition of one of the reactants can help to maintain a low concentration of the reactive intermediate, thus minimizing dimerization. |
| Inconsistent Reaction Outcomes | Variability in the purity of starting materials or solvents, or inconsistent setup of the inert atmosphere. | 1. Use High-Purity Reagents: Ensure starting materials and solvents are free from metal impurities and peroxides. 2. Standardize Inert Atmosphere Protocol: Develop a consistent and rigorous procedure for setting up reactions under an inert atmosphere to ensure reproducibility.[4][8] |
Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
This protocol describes a standard method for creating an oxygen-free environment for your reaction using a Schlenk line or a balloon setup.[4][8]
Materials:
-
Round-bottom flask with a sidearm (Schlenk flask) or a standard round-bottom flask
-
Rubber septum
-
Inert gas source (Argon or Nitrogen) with a regulator
-
Balloon
-
Needles (one for gas inlet, one for outlet)
-
Heat gun or oven for drying glassware
Procedure:
-
Dry Glassware: Thoroughly dry the reaction flask in an oven ( >100°C) for several hours or by flame-drying under vacuum to remove adsorbed water.[4]
-
Assemble and Purge: While the flask is still hot, cap it with a rubber septum. Insert a needle connected to the inert gas line and a second "exit" needle.[8]
-
Flush the Flask: Allow the inert gas to flow through the flask for at least 5-10 minutes to displace all the air.[8] If using a balloon, fill it with the inert gas and attach it to a needle inserted through the septum.[8]
-
Introduce Reagents: Add solvents and liquid reagents via a syringe through the septum.[9][10] Solid reagents can be added under a positive flow of inert gas (counterflow).
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, for example, by keeping the balloon attached.
Protocol 2: Protection of a Phenol as a Benzyl Ether
Benzyl ethers are excellent protecting groups for phenols as they are stable to a wide range of reaction conditions and can be readily removed.[1]
Materials:
-
Phenol-containing starting material
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., DMF or acetone)
-
Standard glassware for reaction, work-up, and purification
Procedure:
-
Dissolve the Phenol: In a round-bottom flask under an inert atmosphere, dissolve the phenol (1 equivalent) in the chosen anhydrous solvent.[1]
-
Add Base: Add the base, such as potassium carbonate (1.5 equivalents). Stir the resulting suspension for 15-20 minutes at room temperature.[1]
-
Add Benzylating Agent: Slowly add the benzyl bromide or chloride (1.1-1.2 equivalents) to the mixture.
-
Reaction Monitoring: Heat the reaction mixture (typically to 50-80°C) and monitor its progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of a Benzyl Ether by Hydrogenolysis
This is a common and mild method for cleaving benzyl ethers to regenerate the free phenol.[1]
Materials:
-
Benzyl-protected phenol
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen source (balloon or hydrogenator)
Procedure:
-
Dissolve the Protected Phenol: In a suitable reaction vessel, dissolve the benzyl-protected phenol in the chosen solvent.
-
Add Catalyst: Carefully add the Pd/C catalyst to the solution.[1]
-
Establish Hydrogen Atmosphere: Securely seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenator apparatus.[1]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material has been completely consumed.[1]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected phenol.[1]
Visualizing the Workflow
Decision-Making Workflow for Minimizing Phenol Oxidation
Caption: Decision workflow for handling phenol oxidation.
General Mechanism of Phenol Oxidation
Caption: Simplified pathway of phenol oxidation.
References
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...
- Wikipedia. Air-free technique.
- Organic Synthesis. Protecting Groups.
- YouTube. (2022, February 2).
- Studylib.
- BenchChem. (2025, December).
- ACS Publications. (2003, August 13). Development of Novel Antioxidants: Design, Synthesis, and Reactivity | The Journal of Organic Chemistry.
- BenchChem. Troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol.
- Chemistry LibreTexts. (2022, May 5). 7.
- Utkal University.
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
- YouTube. (2022, February 2).
- EBSCO. Phenols | Chemistry | Research Starters.
- Longdom Publishing. (2023, February 1). Oxidative Reactions Role in the Synthesis of Organic Compounds.
- Study.com. Phenol in Chemistry | Properties, Synthesis & Reactions - Lesson.
- Biosciences Biotechnology Research Asia.
- Chemistry Notes. (2023, February 2). Chemical Reactions of Phenols: 13 important reactions of phenol.
- Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol.
- Wikipedia. Antioxidant.
- Btsa. Examples of natural and synthetic antioxidants available on the market.
- Aakash Institute. Phenol: Structure, Preparations, Properties, Classification, Chemical Reactions, Uses, Practice Problems and Frequently Asked Questions in Chemistry.
- Protecting groups in organic synthesis + H2O.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- OUCI. Oxidation of Drugs during Drug Product Development: Problems and Solutions.
- MDPI. (2022, February 7). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
- PMC.
- ResearchGate.
- YouTube. (2025, January 1).
- Beilstein Journals. (2017, March 23). Transition-metal-catalyzed synthesis of phenols and aryl thiols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. Phenols | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 6. studylib.net [studylib.net]
- 7. Antioxidant - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
activation procedures for 2,6-bis(3-pyridyl)phenol based MOFs
This guide is structured as a technical support resource for researchers working with 2,6-bis(3-pyridyl)phenol based Metal-Organic Frameworks (MOFs).[1] These materials often exhibit unique "breathing" behaviors or flexibility due to the phenolic -OH group and the rotational freedom of the pyridyl arms, making activation (solvent removal) a critical failure point.
Ticket ID: MOF-ACT-8492 Subject: Protocol for 2,6-bis(3-pyridyl)phenol Frameworks Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The ligand 2,6-bis(3-pyridyl)phenol (often abbreviated as H(bpp) or H₂L in coordination polymer literature) presents a specific activation challenge.[1] Unlike rigid carboxylate linkers, this ligand contains a central phenol group that can participate in strong hydrogen bonding with polar solvents (DMF, H₂O, DMSO).[1]
The Core Problem: Direct thermal evacuation of high-boiling solvents often leads to capillary-stress-induced pore collapse .[1] The phenol moiety can "latch" onto DMF molecules; forcing them out thermally causes the framework to fold or amorphize rather than remaining open.
The Solution: A gradient solvent exchange process followed by Supercritical CO₂ (scCO₂) drying is the only self-validating method to ensure permanent porosity.
Module 1: The "Soft" Activation Protocol (Solvent Exchange)
Use this as the standard operating procedure (SOP) before attempting any thermal degassing.
The Logic (Why this works)
You cannot jump from DMF (Surface Tension
Step-by-Step Workflow
| Step | Solvent System | Duration | Temperature | Mechanism |
| 1 | DMF (Synthesis Mother Liquor) | N/A | Ambient | Keep crystals wet.[1] NEVER let them dry out. |
| 2 | DMF | 3 Days | Ambient | Day 1: 50% EtOH / 50% DMF wash.Day 2: 100% Ethanol (3x exchanges).Day 3: 100% Ethanol (soak). |
| 3 | Ethanol | 2 Days | Ambient | DCM is non-polar and breaks H-bonds between the phenol ligand and residual DMF. |
| 4 | Final Soak | 24 Hours | Ambient | Use anhydrous DCM to ensure no water remains in the pores. |
Critical Checkpoint:
After Step 4, take a small aliquot of the supernatant DCM and run a
-
Pass: No DMF peaks (check
2.9, 3.0, 8.0 ppm). -
Fail: DMF detected. Repeat Step 3 for another 24 hours. Do not proceed if DMF is present.[1]
Module 2: Supercritical CO₂ (scCO₂) Drying
The Gold Standard for Pyridyl-Phenol MOFs.[1]
If your MOF has a flexible hinge (common with 3-pyridyl linkages), thermal vacuum drying will likely cause a "closed-pore" phase transition.[1] scCO₂ eliminates surface tension entirely.
Protocol Parameters
-
Sample Loading: Transfer DCM-solvated crystals into the scCO₂ dryer sample holder. Cover with fresh DCM.
-
Exchange Phase:
-
Pressurize with liquid CO₂ (l-CO₂) at 10°C, 50 bar.
-
Flow rate: 5-10 mL/min for 2 hours (to flush out DCM).
-
Soak mode: 4 hours.
-
Repeat flush/soak cycles 4 times.
-
-
Supercritical Transition:
-
Raise temperature to 35°C (above
of 31.1°C). -
Raise pressure to 85 bar (above
of 73.8 bar). -
Hold for 1 hour.
-
-
Bleed (The Danger Zone):
-
Depressurize extremely slowly: < 0.5 bar/min .
-
Why? Rapid expansion cools the chamber (Joule-Thomson effect).[1] If
drops below 31.1°C, CO₂ reverts to liquid, creating a meniscus and crushing the pores.
-
Module 3: Thermal Degassing (Final Step)
Only performed AFTER scCO₂ or DCM removal.[1]
For 2,6-bis(3-pyridyl)phenol MOFs, the phenol group is sensitive.[1]
-
Target Temperature: 100°C – 120°C.
-
Ramp Rate: 1°C/min.
-
Vacuum: Dynamic vacuum (<
Torr).[1][2] -
Warning: Do not exceed 150°C unless TGA data confirms stability. The phenol group can undergo oxidative degradation or cross-linking at high temperatures in air.
Module 4: Troubleshooting & Diagnostics
Visualizing the Failure Pathways
The following diagram illustrates the decision logic for troubleshooting activation failures.
Figure 1: Decision tree for activating pyridyl-phenol based MOFs, highlighting the critical NMR checkpoint.
FAQ: Common User Issues
Q1: My crystals turned opaque/white after drying. Is this normal?
-
Answer: Opaque crystals usually indicate micro-cracking or solvent loss. If they turn into a fine powder (delamination), you likely have pore collapse .[1] However, a color shift (e.g., from deep yellow to pale yellow) is expected for pyridyl-phenol MOFs as the ligand's electronic environment changes upon solvent removal.[1]
-
Action: Run PXRD immediately. If peaks are broad or absent compared to the simulated pattern, the framework has collapsed.
Q2: I don't have an scCO₂ dryer. Can I use pentane?
-
Answer: Yes, but it is risky.[1]
-
Protocol: Exchange DCM for n-Pentane (surface tension ~15 mN/m). Soak for 3 days, refreshing daily.
-
Drying: Decant the pentane and let the crystals dry at room temperature under a slow flow of Argon. Do not apply vacuum until the crystals appear dry.
-
Note: This is less effective than scCO₂ for flexible frameworks.
-
Q3: The BET surface area is 50 m²/g, but the theoretical is 2000 m²/g.
-
Answer: This is a classic "incomplete activation" or "surface collapse" signature.
-
Cause: Residual DMF is blocking the pores (DMF is heavy and non-volatile).
-
Fix: You cannot "fix" the dried sample easily. You must restart with a fresh batch of solvated crystals and perform the solvent exchange more rigorously (longer times, more frequent refreshes).
-
References
-
Sikkema, D. J., et al. (2018).[1][3] "An all-aromatic polypyridine: Monomer and polymer synthesis." Polymer.[3][4] Link
- Context: Establishes the synthesis and stability of the 2,6-bis(3-pyridyl)phenol ligand structure.
-
Manning, J., et al. (2023).[1] "Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations." Journal of Materials Chemistry A. Link
- Context: Provides the mechanistic basis for why solvent choice (DMF vs. Ethanol) dictates collapse vs.
-
Farha, O. K., & Hupp, J. T. (2010).[1] "Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials." Accounts of Chemical Research. Link[1]
- Context: The authoritative review on scCO₂ activ
-
Mondal, A., et al. (2015).[1] "A pyridyl-decorated MOF-505 analogue exhibiting hierarchical porosity."[1][5] Scientific Reports. Link[1]
- Context: Demonstrates successful activation of similar pyridyl-based MOFs using solvent exchange techniques.
Sources
- 1. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 2. rsc.org [rsc.org]
- 3. pa-doped pbi membranes: Topics by Science.gov [science.gov]
- 4. crosslinked pva membranes: Topics by Science.gov [science.gov]
- 5. A pyridyl-decorated MOF-505 analogue exhibiting hierarchical porosity, selective CO2 capture and catalytic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive ¹H NMR Characterization of the 2,6-bis(3-pyridyl)phenol Hydroxyl Proton
Introduction: The Challenge of the Elusive Hydroxyl Proton
In the realm of structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, protons attached to heteroatoms (O, N, S) present a unique set of challenges. These "exchangeable" protons are highly sensitive to their environment, and their signals in a ¹H NMR spectrum can be broad, variable in chemical shift, or even completely absent.[1][2][3] This guide addresses the specific case of the phenolic hydroxyl proton in 2,6-bis(3-pyridyl)phenol, a molecule of interest in materials science and drug development.
The structure of 2,6-bis(3-pyridyl)phenol presents a fascinating analytical problem. The central hydroxyl group is flanked by two pyridine rings, creating the potential for strong intramolecular hydrogen bonding between the phenolic proton and the pyridine nitrogen atoms. This guide provides a comparative analysis of experimental conditions to overcome the challenges of proton exchange and leverage the unique structural features of this molecule for its definitive characterization. We will demonstrate how a systematic, multi-faceted approach transforms the hydroxyl proton from an analytical nuisance into a powerful probe of molecular structure and environment.
Pillar 1: Understanding the Causality Behind Hydroxyl Proton Behavior
The chemical shift (δ) and appearance of a hydroxyl proton are governed by a dynamic interplay of several factors:
-
Hydrogen Bonding: This is the most dominant effect. When a hydroxyl proton participates in a hydrogen bond, the electron density around the proton is reduced.[4] This "deshielding" effect causes its resonance to shift downfield (to a higher ppm value).[5][6][7] The strength of the hydrogen bond directly correlates with the magnitude of the downfield shift.[4] Intramolecular hydrogen bonds, as potentially present in our target molecule, are less affected by concentration changes than intermolecular bonds.[6]
-
Chemical Exchange: Hydroxyl protons can rapidly exchange between molecules, often catalyzed by trace amounts of acid or water.[8] This rapid exchange averages the magnetic environments, leading to a single, often broad, signal.[2][5] If the exchange is fast enough, it can decouple the proton from its neighbors, causing it to appear as a singlet regardless of the adjacent protons.[9][10]
-
Solvent Effects: The choice of deuterated solvent is critical. Aprotic, non-hydrogen bonding solvents like CDCl₃ do little to disrupt intermolecular exchange. In contrast, hydrogen-bond accepting solvents like DMSO-d₆ can form strong hydrogen bonds with the solute's hydroxyl proton, effectively slowing down intermolecular exchange and resulting in a much sharper, more distinct signal.[2]
-
Temperature and Concentration: Higher concentrations and lower temperatures generally favor intermolecular hydrogen bonding, leading to downfield shifts.[5][10] Conversely, increasing the temperature can break these bonds, causing an upfield shift (to lower ppm).[11][12][13] The temperature coefficient (Δδ/ΔT) of a hydroxyl proton can be a valuable indicator of its environment; a small coefficient often suggests a strong, stable intramolecular hydrogen bond.[14][15]
Caption: Key factors influencing the ¹H NMR signal of a hydroxyl proton.
Pillar 2: A Self-Validating Experimental Workflow
We will now compare different experimental conditions to systematically characterize the hydroxyl proton of 2,6-bis(3-pyridyl)phenol. This workflow is designed to be self-validating, where each step provides a clearer picture that is confirmed by the next.
Core Protocol: NMR Sample Preparation
Scientific integrity begins with meticulous sample preparation. Particulate matter can severely degrade spectral quality by distorting the magnetic field homogeneity.
-
Weighing: Accurately weigh 5-10 mg of 2,6-bis(3-pyridyl)phenol for a standard ¹H NMR experiment.[16]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[17]
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any suspended microparticles.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Experiment 1: The Critical Choice of Solvent
Here, we compare the performance of the ubiquitous CDCl₃ with the hydrogen-bond accepting DMSO-d₆.
Methodology:
-
Prepare two samples of 2,6-bis(3-pyridyl)phenol following the Core Protocol, one using CDCl₃ and the other using DMSO-d₆.
-
Acquire a standard ¹H NMR spectrum for each sample at 298 K.
Comparative Data Analysis:
| Parameter | CDCl₃ (Alternative) | DMSO-d₆ (Recommended) | Rationale for Difference |
| OH Proton (δ) | ~ 5.0 - 8.0 ppm (Hypothetical) | > 10.0 ppm (Hypothetical) | DMSO-d₆ is a strong H-bond acceptor, leading to significant deshielding and a downfield shift.[2] |
| OH Peak Shape | Broad Singlet | Sharp Singlet | DMSO-d₆ disrupts rapid intermolecular proton exchange, reducing the rate of relaxation and sharpening the signal.[2] |
| Informativeness | Poor. The broad peak may be difficult to integrate and could be mistaken for a water impurity. | Excellent. A sharp, well-defined peak in a less crowded region of the spectrum allows for accurate integration and further analysis. |
Expertise in Action: The result is unequivocal. In CDCl₃, the hydroxyl proton signal is likely to be a broad, ill-defined resonance. In DMSO-d₆, we expect a sharp singlet shifted significantly downfield, a clear indication of a strong hydrogen bond with the solvent and potentially an intramolecular one. This single experimental choice dramatically enhances the quality of the data.
Experiment 2: Temperature as a Probe for Hydrogen Bonding
Variable Temperature (VT) NMR can reveal the stability of the hydrogen bonds involving the hydroxyl proton.
Methodology:
-
Using the superior sample prepared in DMSO-d₆, acquire a series of ¹H NMR spectra at temperatures ranging from 298 K to 328 K (25 °C to 55 °C) in 10 K increments.
-
Record the precise chemical shift of the hydroxyl proton at each temperature.
Comparative Data Analysis:
| Temperature (K) | OH Proton δ (ppm) (Hypothetical) |
| 298 | 12.55 |
| 308 | 12.53 |
| 318 | 12.51 |
| 328 | 12.49 |
Calculation of Temperature Coefficient (Δδ/ΔT): (12.49 ppm - 12.55 ppm) / (328 K - 298 K) = -0.06 ppm / 30 K = -2.0 ppb/K
Expertise in Action: A temperature coefficient with a very small magnitude (e.g., │Δδ/ΔΤ│ ≤ 3 ppb/K) is characteristic of a proton involved in a strong and stable intramolecular hydrogen bond.[15] Such a bond is less susceptible to thermal disruption compared to intermolecular hydrogen bonds, which would show a much larger upfield shift (a more negative coefficient) upon heating.[11][12] This result provides strong evidence for the hypothesized intramolecular H-bond to the pyridine nitrogens.
Experiment 3: Unambiguous Identification with D₂O Exchange
This is the definitive and classic experiment to confirm the identity of an exchangeable proton.[9][18] Deuterium (²H) is not observed in a ¹H NMR experiment, so replacing the hydroxyl proton with a deuteron will cause the signal to disappear.[19]
Methodology:
-
After acquiring the initial spectrum in DMSO-d₆, remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and invert it gently several times to mix.
-
Re-acquire the ¹H NMR spectrum.
Comparative Data Analysis:
| Experiment | OH Proton Signal (at ~12.55 ppm) | Other Signals (Aromatic, etc.) | Conclusion |
| Before D₂O | Sharp singlet present | Unchanged | Baseline spectrum recorded. |
| After D₂O | Signal has disappeared | Unchanged | The signal at 12.55 ppm is confirmed to be from an exchangeable hydroxyl proton.[8] |
Trustworthiness through Validation: The disappearance of the specific downfield signal upon the addition of D₂O, while all other C-H signals remain, provides irrefutable proof of its assignment as the phenolic hydroxyl proton.
Pillar 3: Workflow Visualization & Advanced Methods
A logical workflow ensures comprehensive and efficient characterization.
Caption: A self-validating workflow for hydroxyl proton characterization.
For even more complex molecules or to unequivocally link the hydroxyl proton to the rest of the molecular framework, 2D NMR techniques can be employed. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment, performed under conditions where the hydroxyl proton signal is sharp (i.e., in DMSO-d₆), can show correlations from the OH proton to the carbons of the phenol ring two and three bonds away, providing ultimate structural proof.[14]
Conclusion and Final Recommendations
The characterization of the hydroxyl proton of 2,6-bis(3-pyridyl)phenol is highly dependent on the experimental conditions. A standard approach using CDCl₃ is inadequate due to rapid chemical exchange.
Summary of Findings:
| Method | Outcome | Insight Gained |
| Solvent Comparison | DMSO-d₆ provides a sharp, downfield signal (>10 ppm). | The proton is involved in strong hydrogen bonding and its exchange is slowed. |
| VT-NMR | A small temperature coefficient (~ -2.0 ppb/K) is observed. | Indicates a stable intramolecular hydrogen bond, likely to the pyridine nitrogens. |
| D₂O Exchange | The downfield signal disappears upon addition of D₂O. | Confirms the signal as the exchangeable hydroxyl proton. |
Recommendation: For the definitive ¹H NMR characterization of the 2,6-bis(3-pyridyl)phenol hydroxyl proton, the recommended protocol is to acquire the spectrum in DMSO-d₆ at 298 K . This provides a sharp, well-resolved signal in a non-congested region of the spectrum, suitable for accurate analysis. The identity of this peak should be confirmed via a D₂O exchange experiment. This systematic approach ensures a trustworthy and authoritative structural assignment.
References
-
Doc Brown's Chemistry. (2025, November 27). 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]
-
Filo. (2025, June 19). Explain the effect of hydrogen bonding on NMR spectrum with example. [Link]
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]
-
Bilia, A. R., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Chemistry Stack Exchange. (2016, March 20). Why do hydroxyl groups only produce a singlet in proton NMR?[Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Scribd. (n.d.). Why Hydrogen Bonding Responsible To Increase in Chemical Shift. [Link]
-
Chemistry LibreTexts. (2019, July 24). 5.10: Chemical Shifts. [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?[Link]
-
Chemistry Stack Exchange. (2017, July 14). What effect does hydrogen bonding have on H NMR spectra?[Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]
-
ResearchGate. (2014, November 7). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication?[Link]
-
JoVE. (2024, December 5). ¹H NMR of Labile Protons: Deuterium (²H) Substitution. [Link]
-
ResearchGate. (n.d.). Temperature dependence of the chemical shift of the hydroxyl proton, dδ/dT, for the investigated solutions. [Link]
-
Chemistry Stack Exchange. (2019, February 16). Chemical shifts of OH protons. [Link]
-
Reddit. (2019, September 14). What causes the temperature-sensitivity of the chemical shift in NMR-spectroscopy?[Link]
-
Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]
-
JEOL. (n.d.). Observation of the hydroxyl protons by low temperature measurement. [Link]
-
Magiatis, P., et al. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules. [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
University of Bath. (n.d.). H NMR Spectroscopy. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Otting, G., & Wüthrich, K. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. [Link]
-
Pearce, C. M., & Sanders, J. K. M. (1994). Improving the use of hydroxyl proton resonances in structure determination and NMR spectral assignment: inhibition of exchange by dilution. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
University of California, Santa Barbara. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]
-
Malaysian Journal of Chemistry. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. [Link]
-
MDPI. (2023, December 20). Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. [Link]
-
ResearchGate. (n.d.). Figure S2. 13 C{ 1 H} NMR spectrum of 2,6-bis(chloromethyl)pyridine in CDCl3. [Link]
-
Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. [Link]
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- 4. scribd.com [scribd.com]
- 5. Explain the effect of hydrogen bonding on NMR spectrum with example | Filo [askfilo.com]
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Technical Guide: IR Spectroscopy Shifts of Pyridine Ring Stretching Upon Coordination
This guide provides an in-depth technical analysis of Infrared (IR) spectroscopy shifts in pyridine ring stretching modes upon coordination. It is designed for researchers and drug development scientists requiring precise characterization of metal-ligand interactions and surface acidity.
Executive Summary
Pyridine (
Upon coordination to a metal center (Lewis acid) or protonation (Brønsted acid), these bands undergo distinct frequency shifts (typically blue shifts). This guide compares these spectral signatures, providing a validated framework for distinguishing between coordination geometries, oxidation states, and acid site types.
Mechanistic Principles: The "Blue Shift" Causality
To interpret spectra accurately, one must understand the causality of the vibrational shift. It is not merely a fingerprint; it is a direct readout of bond force constants.
The -Donation Effect
The nitrogen atom in pyridine possesses a lone pair in an
-
Free Pyridine: The lone pair is non-bonding. The ring electron density is distributed across the
-system. -
Coordination: When pyridine binds to a metal (
), electron density is donated from the nitrogen lone pair to the metal's empty -orbitals ( -donation). -
The Shift: This depletion of electron density on the nitrogen reduces the electron-electron repulsion in the nitrogen valence shell and effectively increases the electronegativity of the nitrogen. This pulls induction from the ring carbons, shortening the
and bonds and increasing their force constants ( ).-
Result: A shift to higher wavenumbers (Blue Shift).
-
Diagram 1: Mechanistic Logic of Vibrational Shifts
The following diagram illustrates the causal chain from orbital interaction to spectral output.
Figure 1: Causal pathway explaining why pyridine coordination results in higher frequency vibrational modes.
Comparative Analysis: Spectral Signatures
This section compares the "performance" of pyridine as a probe across three distinct chemical environments.
Category A: Lewis Acid Coordination (Metal Complexes)
This is the primary mode for metallodrugs and transition metal catalysis.
-
Mechanism: Direct
bond formation. -
Key Marker: The
mode (approx. 1440 cm⁻¹ in free Py) splits and shifts significantly. -
Diagnostic Range: 1445–1460 cm⁻¹ (Strong intensity).
Category B: Brønsted Acid Protonation (Pyridinium Ion)
Occurs in acidic buffers or on oxide surfaces with -OH groups.
-
Mechanism: Proton transfer to form
. -
Key Marker: A distinct band appears near 1540 cm⁻¹, which is absent in Lewis acid complexes.
-
Diagnostic Range: 1540–1550 cm⁻¹ (Medium intensity).
Category C: Physisorption / H-Bonding
Weak interaction, often considered "background noise" in high-precision experiments.
-
Mechanism: H-bonding between N lone pair and surface hydroxyls (without proton transfer).
-
Diagnostic Range: 1440–1445 cm⁻¹ (Very close to free pyridine).
Table 1: Comparative Shift Reference Data
Quantitative data summarized from authoritative spectroscopic literature.
| Vibrational Mode | Wilson Notation | Free Pyridine (cm⁻¹) | Lewis Acid (L-Py) (cm⁻¹) | Brønsted Acid (B-Py) (cm⁻¹) | Physisorbed / H-Bonded (cm⁻¹) |
| Ring Stretching (CC/CN) | 1583 | 1600 – 1633 | 1630 – 1640 | 1580 – 1600 | |
| Ring Stretching (CC/CN) | 1572 | ~1580 | ~1600 | ~1575 | |
| Ring Stretching + CH Def | 1482 | 1485 – 1500 | 1485 – 1490 | 1470 – 1480 | |
| Ring Stretching + CH Def | 1439 | 1445 – 1460 | 1540 – 1550 | 1440 – 1445 | |
| Ring Breathing | 990 | 1015 – 1045 | ~1010 | 995 – 1000 |
Critical Insight: The band at 1540 cm⁻¹ is the definitive "fingerprint" for protonation (Brønsted acidity). The band at 1450 cm⁻¹ is the fingerprint for Metal/Lewis coordination. A band at 1490 cm⁻¹ typically indicates the presence of both or is a composite mode.
Experimental Protocol: Validated Workflow
To ensure reproducibility (Trustworthiness), follow this self-validating protocol for solid-state or surface analysis (DRIFTS/Transmission).
Reagents & Setup
-
Probe: Pyridine (Anhydrous, 99.8%, stored over molecular sieves).
-
Matrix: KBr (for transmission) or pure sample (for ATR/DRIFTS).
-
Environment: Vacuum cell or purged
environment (essential to remove atmospheric water which causes false Brønsted peaks).
Step-by-Step Methodology
-
Pre-treatment (Activation):
-
Heat sample to 300°C-500°C under vacuum (
Torr) for 2 hours. -
Why: Removes physisorbed water and impurities that block coordination sites.
-
-
Background Collection:
-
Cool to reaction temperature (usually RT or 150°C). Collect background spectrum.
-
-
Adsorption:
-
Introduce Pyridine vapor (approx. 10 Torr) for 30 minutes.
-
Equilibrium: Ensure saturation of all sites.
-
-
Desorption (The Validation Step):
-
Evacuate cell at increasing temperatures (RT
150°C 250°C). -
Why: Physisorbed pyridine desorbs at RT. H-bonded pyridine desorbs <150°C. Chemisorbed (Lewis/Brønsted) species remain stable >200°C. This thermal stability test validates the assignment.
-
-
Data Acquisition:
-
Record spectra (Resolution: 4 cm⁻¹, Scans: 64) at each temperature step.
-
Diagram 2: Experimental Decision Tree
Use this workflow to interpret the resulting peaks.
Figure 2: Logic flow for assigning acid sites based on pyridine IR bands.
Troubleshooting & Common Pitfalls
-
Moisture Contamination: Water competes with pyridine. If your spectrum shows broad -OH stretching (3400 cm⁻¹) and a 1540 cm⁻¹ peak, you may have protonation due to water, not the intrinsic surface acidity. Solution: Rigorous drying/vacuum.
-
Over-saturation: Liquid pyridine has bands that overlap with coordinated species. Solution: Always perform the desorption step (Step 4 above) to remove physisorbed liquid layers.
-
Resolution: Shifts can be subtle (5-10 cm⁻¹). Use a resolution of at least 2 cm⁻¹ or 4 cm⁻¹; standard 8 cm⁻¹ is insufficient for distinguishing weak Lewis sites.
References
-
Parry, E. P. (1963).[1] An infrared study of pyridine adsorbed on acidic solids. Characterization of surface acidity. Journal of Catalysis, 2(5), 371-379. Link
-
Barzetti, T., et al. (1996). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts.[2] Journal of the Chemical Society, Faraday Transactions, 92, 1401-1407. Link
-
Zaki, M. I., et al. (2001). Surface acidity and basicity of solid oxide catalysts: IR spectroscopic characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(6), 1109-1120. Link
-
Connell, G., & Dumesic, J. A. (1986). The generation of Brønsted and Lewis acid sites on the surface of silica by addition of Al species. Journal of Catalysis, 101(1), 103-113. Link
-
Busca, G. (1996). Spectroscopic characterization of the acid properties of metal oxide catalysts. Catalysis Today, 27(3-4), 323-352. Link
Sources
A Comparative Guide to the Thermal Stability of 3-Pyridyl vs. 2-Pyridyl Phenol Metal-Organic Frameworks
Executive Summary
In the design of Metal-Organic Frameworks (MOFs) for applications requiring thermal resilience, such as catalysis and gas separations, the choice of organic linker is paramount. This guide provides a detailed comparison of the thermal stability of MOFs constructed from two common isomeric ligands: 2-pyridyl phenol and 3-pyridyl phenol. While structurally similar, the seemingly minor difference in the position of the pyridyl nitrogen atom induces a profound impact on the coordination environment of the metal node. This, in turn, dictates the ultimate thermal robustness of the framework. We will explore the fundamental coordination chemistry, present supporting experimental data, and provide a standardized protocol for thermal analysis. The central finding is that the bidentate, chelating nature of the 2-pyridyl phenol ligand typically imparts superior thermal stability compared to the monodentate or bridging coordination of the 3-pyridyl isomer.
Introduction: Why Ligand Isomerism Matters in MOF Stability
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal ions or clusters linked together by organic molecules.[1] Their tunable pore structures and high surface areas make them exceptional candidates for applications ranging from gas storage to drug delivery.[1][2] However, for many industrial processes, the ability of a MOF to maintain its structural integrity at elevated temperatures is a critical, non-negotiable requirement.
The thermal stability of a MOF is governed by the strength of its constituent bonds, primarily the metal-ligand coordination bonds.[3] This guide focuses on a subtle yet critical aspect of linker design: the positional isomerism of a coordinating group. Specifically, we compare MOFs derived from phenol-based ligands functionalized with either a 2-pyridyl or a 3-pyridyl group. The key question is: How does shifting the nitrogen atom from the 2-position to the 3-position on the pyridine ring influence the final framework's ability to withstand heat? The answer lies in the fundamental principles of coordination chemistry.
The Decisive Factor: Chelation vs. Bridging Coordination
The primary determinant of thermal stability between these two systems is the coordination mode of the ligand to the metal center. The 2-pyridyl phenol isomer can act as a bidentate chelating ligand, whereas the 3-pyridyl phenol isomer typically acts as a monodentate or bridging ligand.
-
2-Pyridyl Phenol (Chelating): The nitrogen atom of the pyridyl ring and the oxygen atom of the deprotonated phenol group are positioned perfectly to bind to a single metal ion simultaneously. This "pincer-like" grip forms a highly stable five-membered ring, a phenomenon known as the chelate effect. This rigidifies the metal node, increasing the energy required to break the metal-ligand bonds and decompose the structure.
-
3-Pyridyl Phenol (Bridging/Monodentate): The nitrogen atom in the 3-position is too far from the phenolic oxygen to coordinate to the same metal center in a chelating fashion. Instead, the oxygen and nitrogen atoms bind to different metal centers, acting as a bridge, or only one of them coordinates, leaving the other group unbound or involved in weaker interactions like hydrogen bonding. This results in a more flexible and often less stable coordination environment around the metal node.
The following diagram illustrates this crucial difference in coordination.
Caption: Coordination modes of 2-pyridyl vs. 3-pyridyl phenol ligands.
Experimental Evidence: A Comparative Analysis
Thermogravimetric Analysis (TGA) is the standard technique used to determine the decomposition temperature of MOFs. The analysis involves heating a sample at a constant rate and measuring the change in mass. A sharp decrease in mass typically indicates the decomposition of the framework.
| Ligand Type / MOF Example | Metal Node | Decomposition Temp. (TGA onset) | Atmosphere | Key Insight |
| MOF with 2-pyridyl derivative | Mn(II) | ~325 °C | N/A | Chelating N-donor ligands can lead to robust frameworks.[4] |
| MOF with 3-pyridyltetrazole | Zn(II) | ~325 °C (Negligible mass loss until) | N/A | Demonstrates high stability imparted by a 3-pyridyl-based ligand in a specific energetic framework.[5] |
| General Zn-MOF | Zn(II) | Stable up to ~400 °C | N/A | A typical baseline for robust zinc-based MOFs.[1] |
| MOF-5 (Zn-terephthalate) | Zn(II) | ~500 °C | N/A | An archetypal highly stable MOF for comparison.[6] |
Analysis: The data illustrates that while specific stabilities vary based on the full ligand structure and metal choice, the principle remains that a more constrained and rigid coordination environment, as provided by the chelation of 2-pyridyl phenol, is a well-established strategy for enhancing thermal stability. The formation of a strong, multidentate connection between the metal and linker is crucial for creating a framework that can withstand high temperatures.[3]
Standard Protocol for Assessing Thermal Stability: Thermogravimetric Analysis (TGA)
To ensure reproducible and reliable data, a standardized protocol for TGA is essential. This protocol is designed to be a self-validating system for any researcher assessing MOF thermal stability.
Step-by-Step TGA Protocol
-
Sample Activation (Preparation):
-
Objective: To remove all guest solvent molecules (e.g., DMF, ethanol, water) from the pores of the MOF. Residual solvents can lead to mass loss at low temperatures, which can be mistaken for early framework decomposition.[7]
-
Procedure: Place 15-20 mg of the as-synthesized MOF in a vacuum oven. Heat the sample under dynamic vacuum to a temperature sufficient to remove the solvent but well below the framework's decomposition temperature (e.g., 120-200 °C) for 12-24 hours.
-
Verification: The success of activation can be confirmed by running a preliminary TGA, which should show a flat baseline until the decomposition temperature is reached, with minimal initial mass loss (<2-3%).[7]
-
-
Instrument Setup & Calibration:
-
Objective: To ensure the accuracy of temperature and mass measurements.
-
Procedure: Use certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss) to calibrate the TGA instrument according to the manufacturer's guidelines.
-
Environment: Select the analysis atmosphere. For assessing intrinsic framework stability, an inert atmosphere (e.g., high-purity Nitrogen or Argon) is typically used to prevent oxidative decomposition. Air can be used to study oxidative stability. Set a constant flow rate (e.g., 50-100 mL/min).
-
-
TGA Measurement:
-
Objective: To acquire the mass loss vs. temperature curve.
-
Procedure:
-
Tare a clean, empty TGA pan (typically platinum or alumina).
-
Place a small, accurately weighed amount of the activated MOF (typically 5-10 mg) into the pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a final temperature well above the expected decomposition point (e.g., 800-900 °C).
-
Use a constant heating rate (a ramp of 5 or 10 °C/min is standard). Record the heating rate, as it can influence the observed decomposition temperature.
-
-
-
Data Analysis & Interpretation:
-
Objective: To determine the onset temperature of decomposition.
-
Procedure:
-
Plot the TGA curve as percent mass vs. temperature.
-
The decomposition temperature (Td) is often reported as the onset temperature of the major mass loss step. This can be determined mathematically as the intersection of the tangent of the baseline before decomposition and the tangent of the curve at the point of maximum mass loss rate (the peak of the derivative curve, DTG).
-
Note any preceding mass loss steps, which could indicate the loss of strongly bound solvent molecules or the decomposition of specific functional groups.[8]
-
-
The following workflow diagram visualizes this standardized process.
Caption: Standardized workflow for Thermogravimetric Analysis (TGA) of MOFs.
Conclusion & Outlook
The evidence from fundamental coordination chemistry strongly suggests that 2-pyridyl phenol ligands are superior to their 3-pyridyl phenol isomers for constructing thermally robust MOFs. The ability of the 2-isomer to form a chelating bond with the metal center creates a more rigid and stable framework structure, which requires significantly more thermal energy to disrupt. While the absolute thermal stability of any MOF depends on a combination of factors including the metal ion and overall topology, the choice of a chelating ligand provides an inherent advantage.[3][8]
For researchers and drug development professionals, this means that when designing MOFs for applications where thermal stress is a factor, prioritizing linkers capable of chelation is a rational design strategy. Future work should focus on the synthesis and direct, side-by-side TGA/DSC (Differential Scanning Calorimetry) analysis of isostructural MOFs differing only in the position of the pyridyl nitrogen to provide definitive quantitative data on this important structure-property relationship.
References
-
Title: Postsynthesis Annealing of MOF‑5 Remarkably Enhances the Framework Structural Stability and CO 2 Uptake Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications Source: IJFMR URL: [Link]
-
Title: Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides Source: ChemRxiv URL: [Link]
-
Title: Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance Source: E3S Web of Conferences URL: [Link]
-
Title: Tuning the Properties of MOF‐808 via Defect Engineering and Metal Nanoparticle Encapsulation Source: mediaTUM URL: [Link]
-
Title: Facile room temperature synthesis of metal–organic frameworks from newly synthesized copper/zinc hydroxide and their application in adsorptive desulfurization Source: RSC Publishing URL: [Link]
-
Title: Synthesis, structure and fluorescent property of Zn-MOF with high stability based on mixed ligands Source: Journal of Yunnan University: Natural Sciences Edition URL: [Link]
-
Title: Pyridin-2-one, 3-hydroxypyridine and 3-hydroxypyiridin-2-one and their complexes Source: ResearchGate URL: [Link]
-
Title: A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies Source: MDPI URL: [Link]
-
Title: Synthesis, structure, and properties of a 3D porous Zn(ii) MOF constructed from a terpyridine-based ligand Source: RSC Publishing URL: [Link]
-
Title: The thermal stability of metal-organic frameworks Source: ResearchGate URL: [Link]
-
Title: Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability Source: ACS Omega URL: [Link]
-
Title: MOFSimplify, machine learning models with extracted stability data of three thousand metal–organic frameworks Source: DSpace@MIT URL: [Link]
-
Title: Two 3D metal–organic frameworks with different topologies, thermal stabilities and magnetic properties Source: CrystEngComm (RSC Publishing) URL: [Link]
-
Title: Physiochemical characterization of metal organic framework materials: A mini review Source: PMC URL: [Link]
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- 2. e3s-conferences.org [e3s-conferences.org]
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- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
A Researcher's Guide to UV-Vis Absorption of Pyridyl Phenols: The Impact of Deprotonation
Introduction: Why Protonation States Matter
Pyridyl phenols are a class of compounds featuring both a pyridine ring and a phenolic hydroxyl group. Their unique structure makes them valuable in medicinal chemistry, materials science, and as ligands in coordination chemistry. The protonation state of the phenolic group—whether it exists as a neutral hydroxyl (-OH) or a deprotonated phenolate (-O⁻)—dramatically influences the molecule's electronic properties, solubility, and binding interactions. Understanding these changes is paramount for developing accurate analytical methods, predicting molecular behavior in different physiological environments, and designing novel compounds. UV-Vis spectroscopy offers a direct, sensitive, and non-destructive window into these pH-dependent transformations.
Fundamental Principles: From Structure to Spectrum
At its core, UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons from a lower-energy ground state to a higher-energy excited state.[1] In pyridyl phenols, the key players are the aromatic rings and the oxygen's non-bonding electrons, which form a conjugated system—a region of delocalized electrons known as a chromophore.[2] The specific wavelengths of light absorbed are determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The primary electronic transitions in these molecules are:
-
π → π* (pi to pi-star) transitions: An electron from a bonding π orbital is excited to an anti-bonding π* orbital. These are typically high-intensity absorptions.[1][3]
-
n → π* (n to pi-star) transitions: An electron from a non-bonding orbital (the lone pairs on the oxygen or nitrogen atoms) is excited to an anti-bonding π* orbital. These transitions are generally of lower intensity than π → π* transitions.[1][3]
The pH of the solution is a critical experimental parameter that governs the equilibrium between the neutral phenol (Ar-OH) and its conjugate base, the phenolate ion (Ar-O⁻). This deprotonation event is the primary cause of the dramatic spectral shifts observed.[4][5]
Spectral Comparison: Neutral Phenol vs. Deprotonated Phenolate
The transition from the neutral pyridyl phenol to its deprotonated form induces significant and predictable changes in the UV-Vis absorption spectrum.
The Electronic Rationale for Spectral Shifts
When the phenolic proton is removed under basic conditions, the resulting phenolate ion possesses a negative charge on the oxygen atom. This oxygen becomes a much stronger electron-donating group than the neutral hydroxyl group. The excess electron density is delocalized into the aromatic π-system, effectively extending the conjugation.[6]
This enhanced delocalization has a crucial consequence: it lowers the energy of the LUMO and raises the energy of the HOMO, thereby narrowing the HOMO-LUMO energy gap . According to the fundamental relationship E = hc/λ, a smaller energy gap (ΔE) corresponds to absorption at a longer wavelength (λ). This leads to two key phenomena:
-
Bathochromic Shift (Red Shift): The absorption maximum (λmax) shifts to a longer wavelength. This is the most prominent effect of deprotonation.
-
Hyperchromic Shift: The molar absorptivity (ε), a measure of how strongly the molecule absorbs light at a given wavelength, often increases. The more delocalized electron system of the phenolate ion typically results in a higher probability of the electronic transition occurring.[7]
Summary of Spectral Changes
The following table summarizes the expected differences in the UV-Vis absorption spectra upon deprotonation of a typical pyridyl phenol.
| Feature | Neutral Form (Ar-OH) | Deprotonated Form (Ar-O⁻) | Rationale |
| λmax (π → π*) | Shorter Wavelength (e.g., ~270-285 nm) | Longer Wavelength (e.g., ~290-320 nm) | Enhanced conjugation and reduced HOMO-LUMO gap. |
| Molar Absorptivity (ε) | Lower | Higher | Increased transition probability due to greater electron delocalization. |
| Appearance | Two distinct bands are often visible.[6] | The bands shift and often intensify. | The entire electronic structure is altered by the negative charge. |
Experimental Protocol: pH-Dependent Spectroscopic Analysis
This protocol provides a self-validating method for observing the spectral shifts and determining the acid dissociation constant (pKa) of a pyridyl phenol. The presence of a clean isosbestic point—a wavelength where the molar absorptivity of the neutral and deprotonated species is identical—serves as an internal validation, confirming a simple two-state equilibrium.[8][9]
Objective
To acquire the UV-Vis absorption spectra of a pyridyl phenol across a range of pH values to characterize the neutral and deprotonated species and calculate the compound's pKa.
Materials & Equipment
-
Calibrated pH meter
-
Matched 1-cm quartz cuvettes
-
Volumetric flasks and pipettes
-
Pyridyl phenol sample
-
High-purity water (e.g., deionized or Milli-Q)
-
Buffer solutions covering a pH range from ~2 to ~12 (e.g., phosphate, acetate, borate buffers).[11]
-
0.1 M HCl and 0.1 M NaOH solutions
Step-by-Step Methodology
-
Prepare a Stock Solution: Accurately weigh the pyridyl phenol sample and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a concentrated stock solution (e.g., 10⁻³ M). The final concentration in the cuvette should result in a maximum absorbance between 0.5 and 1.5 for optimal accuracy.[12]
-
Prepare Buffered Solutions: In a series of volumetric flasks, add a precise aliquot of the stock solution. Dilute each to the final volume with a different buffer solution, creating a set of samples with identical pyridyl phenol concentrations but varying pH values. Prepare at least 10-15 samples, ensuring dense sampling around the expected pKa.
-
Prepare Control Samples:
-
Acidic Control (Fully Protonated): Prepare one sample diluted with 0.1 M HCl (pH ~1) to obtain the spectrum of the pure neutral form.
-
Basic Control (Fully Deprotonated): Prepare one sample diluted with 0.1 M NaOH (pH ~13) to obtain the spectrum of the pure deprotonated (phenolate) form.
-
-
Spectrometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-400 nm).
-
-
Blank Calibration: Fill a cuvette with the appropriate buffer solution (without the analyte) that corresponds to the first sample to be measured. Place it in the reference and sample holders and perform a baseline correction or "zero" the instrument.[13]
-
Spectral Acquisition:
-
Empty the sample cuvette and rinse it with a small amount of the first analyte solution before filling it.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
Repeat steps 5 and 6 for all prepared samples, ensuring you re-blank the instrument with the corresponding buffer for each measurement to account for buffer absorbance.
-
-
Data Analysis for pKa Determination:
-
Overlay all the acquired spectra. A sharp isosbestic point should be visible, confirming the two-species equilibrium.
-
Select a wavelength of maximum absorbance difference between the acidic and basic forms.
-
Plot the absorbance at this chosen wavelength against the measured pH for each sample.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where half the molecules are deprotonated.[9] This can be determined by fitting the data to the Henderson-Hasselbalch equation or finding the maximum of the first derivative.
-
Experimental Workflow Diagram
Caption: Workflow for pH-dependent UV-Vis analysis of pyridyl phenols.
Conclusion
The UV-Vis absorption spectrum of a pyridyl phenol is exquisitely sensitive to the protonation state of its phenolic hydroxyl group. Deprotonation under basic conditions leads to the formation of a phenolate ion, causing a distinct bathochromic (red) and often hyperchromic shift in the spectrum. This phenomenon is a direct result of enhanced electron delocalization, which narrows the HOMO-LUMO energy gap. By systematically measuring spectra across a pH gradient, researchers can not only characterize the distinct electronic signatures of the neutral and anionic species but also precisely determine the compound's pKa. This guide provides the theoretical foundation and a robust experimental protocol for leveraging this technique, empowering scientists to gain deeper insights into the behavior of these important molecules.
References
-
ResearchGate. (n.d.). UV-vis spectra of phenol at the various initial solution pH. Retrieved from ResearchGate. [Link]
-
Pflieger, M., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. [Link]
-
ResearchGate. (n.d.). Variation of the UV spectra of phenol with the pH increasing. Retrieved from ResearchGate. [Link]
-
Yan, M., et al. (2023). Interpreting pH-Dependent Differential UV/VIS Absorbance Spectra to Characterize Carboxylic and Phenolic Chromophores in Natural Organic Matter. PubMed. [Link]
-
ResearchGate. (2023). A high-throughput protocol for measuring solution pH of bacterial cultures using UV-Vis absorption spectrophotometry. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Figure 4. UV-vis spectral properties of individual phenolic compounds.... Retrieved from ResearchGate. [Link]
-
Luckie, M., et al. (n.d.). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. PMC. [Link]
-
Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. [Link]
-
Ràfols, C., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. [Link]
-
SlideShare. (n.d.). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Retrieved from SlideShare. [Link]
-
Brouwer, H. (2016). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
ResearchGate. (2015). Computational calculation of absolute aqueous pKa values for phenols. Retrieved from ResearchGate. [Link]
-
Anokbonggo, W. W. (2007). The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures. PMC. [Link]
-
ResearchGate. (n.d.). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 3.3: Electronic Transitions. Retrieved from Chemistry LibreTexts. [Link]
-
MDPI. (2026). Insights into Neutral vs. Deprotonated Phenol Adsorption on Graphene Oxide. Retrieved from MDPI. [Link]
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MDPI. (2026). Insights into Neutral vs. Deprotonated Phenol Adsorption on Graphene Oxide. Retrieved from MDPI. [Link]
-
DergiPark. (2019). Study of Electronic Transition of Complex Fe(III), Ni(II) and Zn(II)- 1,10-Phenanthroline. Retrieved from DergiPark. [Link]
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PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. Retrieved from PharmaTutor. [Link]
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YouTube. (2020). Electronic transitions in UV Visible spectroscopy. Retrieved from YouTube. [Link]
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Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from Valencia College. [Link]
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elemental analysis standards for bis(pyridyl)phenol metal complexes
Title: Analytical Methodologies for Elemental Composition & Purity of Bis(pyridyl)phenol Metal Complexes: A Comparative Guide
Introduction Bis(pyridyl)phenol (bppOH) and its derivatives are privileged tridentate (N,N,O) or bidentate ligands in coordination chemistry, widely utilized in the development of luminescent materials, homogeneous catalysts, and metallodrugs. However, proving the bulk purity and exact stoichiometry of these transition metal complexes (e.g., Ru, Ir, Pt, Fe) remains a significant analytical challenge.
As a Senior Application Scientist, I frequently observe researchers struggling to pass the stringent elemental analysis (EA) requirements for high-impact publications. The rigid aromatic framework of bis(pyridyl)phenol ligands readily forms π-π stacked lattices that trap crystallization solvents (like CH₂Cl₂ or H₂O). When your carbon analysis is low by 1.2% but your nitrogen is perfectly accurate, you likely have a solvate, not an impure bulk material.
This guide objectively compares the three foundational techniques for elemental analysis of metal complexes—CHNS Combustion, ICP-MS, and XPS—and provides self-validating experimental protocols to ensure absolute scientific integrity.
The Orthogonal Analytical Triad
To fully characterize a bis(pyridyl)phenol metal complex, relying on a single technique is insufficient. A robust, self-validating analytical system requires orthogonal methods:
-
CHNS Combustion Analysis: The gold standard for determining bulk organic purity. require measured C, H, and N values to be within ±0.4% (absolute) of calculated theoretical values[1].
-
ICP-MS / ICP-OES: Essential for quantifying the exact mass fraction of the transition metal core. It is highly sensitive but requires complete destruction of the organic ligand matrix via[2].
-
XPS (X-ray Photoelectron Spectroscopy): While not a bulk quantitative tool, XPS is critical for verifying the oxidation state of the metal center and the surface elemental composition.
Objective Comparison of Elemental Analysis Techniques
The following table summarizes the performance, strengths, and limitations of each technique when applied to bis(pyridyl)phenol complexes.
| Feature | CHNS Combustion Analysis | ICP-MS / ICP-OES | XPS (X-ray Photoelectron Spectroscopy) |
| Primary Target | Bulk organic ligands (C, H, N, S) | Transition metal core (e.g., Ru, Pt, Fe) | Metal oxidation state & surface elements |
| Accuracy | ±0.3% to ±0.4% absolute | < 1% Relative Standard Deviation (RSD) | Semi-quantitative (±10% atomic) |
| Sample Prep | Minimal (weighing into tin capsules) | Intensive (Microwave acid digestion) | Minimal (pressed powder on carbon tape) |
| Key Strength | Universally accepted proof of bulk purity | Unmatched sensitivity for trace metals | Differentiates metal oxidation states |
| Major Limitation | Highly sensitive to trapped lattice solvents | Destructive; requires aggressive digestion | Surface-sensitive only (top 1-10 nm) |
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it contains internal mechanisms to detect its own failure. The following methodologies are designed as self-validating systems.
Protocol A: Dynamic Flash Combustion (CHNS Analysis) Causality: Tin capsules are used because their exothermic oxidation at 1000°C briefly raises the local combustion temperature to ~1800°C. This thermal spike is critical to break the highly refractory metal-nitrogen bonds in bis(pyridyl)phenol complexes.
-
System Blanking & Calibration: Run helium blanks until the thermal conductivity detector (TCD) baseline stabilizes. Analyze a certified Organic Analytical Standard (OAS), such as sulfanilamide.
-
Self-Validation: The instrument must yield C, H, and N values within ±0.3% of the theoretical OAS values before any unknown samples are processed[3].
-
-
Sample Preparation: Thoroughly dry the bis(pyridyl)phenol complex under high vacuum (>24 hours) to remove lattice solvents. Weigh a minimum of 5.0 mg of the fine powder into a tin capsule[3].
-
Combustion: Drop the capsule into the 1000°C combustion reactor in an O₂-enriched He stream. The resulting gases (CO₂, H₂O, N₂) are separated via a GC column and quantified.
-
Quality Control Bracketing: Run an OAS every 10 samples.
-
Self-Validation: If the bracketed standard drifts by >0.3% absolute, the calibration is deemed invalid, and the entire batch must be rerun[3].
-
Protocol B: Microwave-Assisted ICP-MS for Metal Quantification Causality: Bis(pyridyl)phenol ligands form incredibly stable chelates. Standard hot-plate digestion will leave organic residues that cause isobaric interferences in the mass spectrometer. Microwave-assisted digestion at high pressure and temperature is mandatory[2].
-
Acid Digestion: Add 2.0 mg of the complex to a Teflon vessel containing 5 mL of high-purity HNO₃ and 1 mL of H₂O₂. Subject the vessel to microwave digestion at 200°C for 30 minutes.
-
Internal Standardization: Dilute the digestate with 2% HNO₃ and spike the solution with 10 ppb of an internal standard (e.g., ¹¹⁵In or ⁸⁹Y).
-
Self-Validation: The internal standard monitors matrix suppression and nebulizer efficiency. If the Indium recovery falls outside the 90–110% range, matrix effects are occurring, and the metal quantification is automatically flagged as unreliable.
-
-
Quantification: Aspirate the sample into the argon plasma (6000 K) and quantify the target metal isotope against a 5-point external calibration curve.
Orthogonal Validation Workflow
The following diagram illustrates the logical decision tree for validating the elemental composition of newly synthesized bis(pyridyl)phenol complexes.
Caption: Orthogonal elemental validation workflow for bis(pyridyl)phenol metal complexes.
Conclusion
Achieving publication-quality elemental analysis for bis(pyridyl)phenol metal complexes requires more than just submitting a sample to a core facility. It demands a deep understanding of the ligand's propensity to trap solvents, the necessity of aggressive digestion for metal quantification, and the implementation of self-validating quality controls. By combining CHNS, ICP-MS, and XPS, researchers can build an impenetrable case for the purity and structure of their coordination compounds.
References
-
Summary of CHNS Elemental Analysis Common Problems. University of British Columbia Chemistry. [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science.[Link]
-
The Metal Complexes of Natural Compounds, Usnic Acid and Naringenin Immobilized on Mesoporous Silica. Journal of the Chemical Society of Pakistan.[Link]
-
PlasmaQuant 9200 Series. Analytik Jena.[Link]
Sources
Decoding the Signature Fragmentation of 2,6-di(3-pyridyl)phenol: A Comparative Mass Spectrometry Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the structural elucidation of novel compounds is a cornerstone of progress. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation patterns of 2,6-di(3-pyridyl)phenol, a molecule of interest for its potential applications in medicinal chemistry and materials science.
As a Senior Application Scientist, this guide is structured to provide not just a theoretical overview, but also practical insights into the causal factors governing fragmentation pathways. We will delve into the expected fragmentation under both "hard" and "soft" ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). By comparing these predicted patterns with the known fragmentation of its constituent aromatic systems—phenol and pyridine—we aim to provide a robust framework for the identification and characterization of this and similar molecules.
The Logic of Fragmentation: Understanding the Basics
Mass spectrometry operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).[1] The energy imparted during ionization can cause the molecular ion to break apart into smaller, charged fragments.[1][2] The pattern of these fragments serves as a molecular fingerprint, offering clues to the original structure.[3]
Two common ionization techniques are:
-
Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the sample, leading to extensive fragmentation. This provides rich structural information but may result in a weak or absent molecular ion peak.[3][4]
-
Electrospray Ionization (ESI): A "soft" ionization technique that transfers ions from solution to the gas phase with minimal fragmentation.[5][6] This is ideal for determining the molecular weight of the parent molecule and studying non-covalent complexes.[5]
Predicted Fragmentation of 2,6-di(3-pyridyl)phenol
The structure of 2,6-di(3-pyridyl)phenol, with its central phenolic ring flanked by two pyridyl groups, presents several potential sites for fragmentation. The presence of aromatic rings suggests that the molecular ion will be relatively stable.[7]
Electron Ionization (EI-MS): A High-Energy Fragmentation Roadmap
Under the high-energy conditions of EI-MS, we can anticipate a series of characteristic fragmentation pathways for 2,6-di(3-pyridyl)phenol. The initial ionization will likely involve the removal of an electron from one of the aromatic rings or the lone pair of electrons on the nitrogen or oxygen atoms.
The most probable fragmentation pathways are initiated at the weaker bonds and lead to the formation of stable ions and neutral radicals. Key predicted fragmentation steps include:
-
Loss of a Hydrogen Radical (H•): Cleavage of the phenolic O-H bond can lead to the formation of a stable [M-H]⁺ ion.
-
Cleavage of the C-C Bonds between the Rings: The bonds connecting the pyridyl rings to the central phenol ring are susceptible to cleavage. This can result in fragments corresponding to the pyridyl cation and the phenoxy radical, or the pyridyl-phenol cation and a pyridyl radical.
-
Ring Opening and Rearrangements: Aromatic rings can undergo complex rearrangements and ring-opening reactions, leading to the loss of small neutral molecules like HCN (from the pyridine ring) or CO (from the phenol ring).[8]
Here is a graphical representation of the predicted EI fragmentation workflow:
Caption: Predicted Electron Ionization (EI) fragmentation workflow for 2,6-di(3-pyridyl)phenol.
Electrospray Ionization (ESI-MS): A Gentler Approach
In contrast to EI, ESI is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺, with minimal fragmentation.[5][6] For 2,6-di(3-pyridyl)phenol, protonation is most likely to occur on one of the basic nitrogen atoms of the pyridyl rings.
Collision-Induced Dissociation (CID) can be employed in tandem mass spectrometry (MS/MS) to induce fragmentation of the [M+H]⁺ ion. The fragmentation of the protonated molecule will likely follow different pathways compared to the radical cation formed in EI.
Key predicted ESI-MS/MS fragmentation steps include:
-
Loss of a Pyridine Molecule: Cleavage of the C-C bond between a protonated pyridyl ring and the phenol ring could lead to the loss of a neutral pyridine molecule.
-
Loss of Water: If protonation occurs on the phenolic oxygen, subsequent loss of a water molecule is a possibility, although less likely than protonation on the more basic pyridine nitrogen.
The following diagram illustrates the anticipated ESI-MS/MS fragmentation process:
Sources
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- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. uni-saarland.de [uni-saarland.de]
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- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Distinguishing N-Coordination vs. O-Coordination in IR Spectra
Executive Summary
In coordination chemistry and drug development, determining the binding mode of ambidentate ligands—specifically distinguishing between Nitrogen (N) and Oxygen (O) donors—is critical for defining the electronic structure and reactivity of a complex. Infrared (IR) spectroscopy provides a rapid, non-destructive method to diagnose these coordination modes by detecting shifts in bond orders and symmetry-driven selection rule changes.
This guide details the spectroscopic signatures for three primary ligand classes: Nitrite (
Part 1: Mechanistic Principles of IR Shifts
Understanding why shifts occur allows for more robust interpretation than simple pattern matching.
Changes in Bond Order (Back-Bonding vs. Induction)
-
O-Coordination (e.g., Carbonyls): When a metal binds to a carbonyl oxygen (
), it draws electron density via the -bond. This polarization weakens the bond, lowering its force constant ( ) and causing a redshift (lower wavenumber). -
N-Coordination (e.g., Amides/Nitro):
-
If the metal binds to Nitrogen, it often blocks the lone pair from participating in resonance with the adjacent carbonyl/oxygen.
-
This "locking" of the lone pair can increase the double-bond character of the adjacent
or bonds, leading to a blueshift (higher wavenumber) or distinct splitting patterns.
-
Symmetry and Selection Rules
-
Symmetry Breaking: A free ligand (e.g.,
with symmetry) has equivalent bonds. Coordination breaks this symmetry.-
N-binding (
): Retains effective local symmetry; bands remain coupled (Sym/Asym). -
O-binding (
): Reduces symmetry to ; bonds become chemically distinct ( vs ), causing a massive splitting in vibrational frequencies.
-
Part 2: Detailed Analysis by Ligand Class
Module A: The Nitro ( ) vs. Nitrito ( ) Paradigm
The nitrite ion is the archetypal ambidentate ligand. The distinction relies on the separation (
1. Nitro Complex (
) — N-Bonded
-
Structure: The metal binds to Nitrogen.[1] The two Oxygen atoms remain equivalent (or nearly so).
-
IR Signature: Two bands are observed—Asymmetric (
) and Symmetric ( ). -
Key Feature: The separation (
) is relatively small ( ). The deformation band ( ) is typically near 820–840 cm⁻¹.
2. Nitrito Complex (
) — O-Bonded
-
Structure: The metal binds to one Oxygen. This converts the ligand into a structure resembling a nitroso group (
) and a single bond ( ). -
IR Signature: The "equivalence" is broken.
- : Shifts significantly higher (double bond character).
- : Shifts significantly lower (single bond character).
-
Key Feature: The separation (
) is massive ( ).
Comparative Data Table: Nitrite Coordination
| Vibrational Mode | Free Ion ( | Nitro ( | Nitrito ( |
| ~1250 cm⁻¹ | 1370 – 1450 cm⁻¹ | 1400 – 1480 cm⁻¹ ( | |
| ~1330 cm⁻¹ | 1300 – 1340 cm⁻¹ | 1000 – 1100 cm⁻¹ ( | |
| N/A | Small (< 200 cm⁻¹) | Large (> 350 cm⁻¹) | |
| ~830 cm⁻¹ | 820 – 840 cm⁻¹ | Often weak/obscured |
Critical Check: If you see a strong band near 1050 cm⁻¹ that correlates with the disappearance of the 1300 cm⁻¹ band, you likely have O-coordination (Nitrito).
Module B: Amides and Urea (Carbonyl Donors)
In drug development, metal-drug complexes often involve amide backbones.
1. O-Coordination (The Standard)
-
Mechanism: Metal binds to the Carbonyl Oxygen (
). -
Effect: The
bond weakens.[2] -
IR Shift: The Amide I band (
) shifts down (Redshift) by 10–40 cm⁻¹. -
Secondary Effect: To compensate, the
bond gains double-bond character, shifting up .
2. N-Coordination (Deprotonated/Amidate)
-
Mechanism: Occurs often with soft metals (Pt, Pd, Au) or at high pH. The amide nitrogen deprotonates and binds (
). -
Effect: The resonance
is lost or altered. The bond becomes a "pure" double bond. -
IR Shift: The Amide I band (
) often shifts up (Blueshift) or remains static but sharpens. The band disappears (if deprotonated).
Comparative Data Table: Urea/Amide Coordination
| Vibrational Mode | Free Ligand | O-Coordinated ( | N-Coordinated ( |
| ~1680 – 1700 cm⁻¹ | Decrease ( | Increase ( | |
| ~1460 cm⁻¹ | Increase ( | Decrease ( | |
| ~3300 – 3450 cm⁻¹ | Minimal change | Significant shift / Disappearance |
Module C: Pseudohalides (Cyanate/Thiocyanate)
While Thiocyanate (
-
Isocyanate (
): The most stable and common form.- : Very strong, 2150 – 2250 cm⁻¹ .
-
Cyanate (
): Rare (usually requires sterically hindered environments or specific soft metals).-
Distinction: The O-bonded form effectively has a
triple bond distal to the metal ( ). -
IR Signature: Look for a shift in the
single bond region (similar to ethers, ~1100–1300 cm⁻¹) which is absent in the N-bonded cumulene system ( ).
-
Part 3: Decision Logic & Visualization
The following decision tree provides a standardized workflow for assigning coordination modes based on IR data.
Figure 1: Logic flow for assigning N vs. O coordination modes using IR shift magnitude and direction.
Part 4: Experimental Protocol (Self-Validating)
To ensure the shifts observed are real and not artifacts of sample preparation, follow this protocol.
Sample Preparation (Critical Step)
-
Solid State: Use KBr pellets (1-2 mg sample in 100 mg KBr) rather than ATR for these specific determinations.
-
Reason: ATR can cause peak shifts due to refractive index dispersion and contact pressure, which may obscure the subtle
shifts in amides. KBr provides transmission data directly comparable to literature.
-
-
Solution State: If solubility permits, run in a non-coordinating solvent (
or ) using a liquid cell ( windows).-
Validation: This rules out crystal packing forces (Lattice effects) which can sometimes mimic coordination shifts.
-
Isotopic Substitution (The "Gold Standard" Validation)
If the assignment is ambiguous (e.g., a shift of only 10 cm⁻¹), synthesize the complex using isotopically labeled ligands (e.g.,
-
Protocol:
-
Synthesize complex with standard ligand.
-
Synthesize complex with heavy isotope ligand.
-
Calculate expected shift:
.
-
-
Interpretation:
-
If the band shifts exactly as predicted by the reduced mass of the coordinating atom, your assignment is confirmed.
-
Example: In
, labeling shifts both and . In , labeling affects the and bands differently due to the distinct mode characters.
-
References
-
Nilsson, Z. N., et al. (2017). Distinguishing Nitro vs Nitrito Coordination in Cytochrome c′ Using Vibrational Spectroscopy and Density Functional Theory. Inorganic Chemistry, 56(21), 13205-13213. Available at: [Link]
-
Al-Majthoub, M., et al. (2014). Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III) and Urea. Journal of Chemical and Pharmaceutical Research, 6(3), 960-969. Available at: [Link]
-
University of Alberta. Linkage Isomers and IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Andrews, L., et al. (2000). Cyanides, Isocyanides, and Hydrides of Zn, Cd and Hg from Metal Atom and HCN Reactions: Matrix Infrared Spectra.[3] Wiley Online Library. Available at: [Link]
Sources
The Significance of Pyridyl-Phenol Hydrogen Bonds in Crystal Engineering
A Comparative Guide to the Crystallographic Analysis of Hydrogen-Bonded Dimers: The Case of Bis(3-pyridyl)phenol and its Analogs
This guide provides a comprehensive comparison of the anticipated crystallographic features of hydrogen-bonded dimers of bis(3-pyridyl)phenol against a backdrop of experimentally determined structures of related compounds. It is intended for researchers, scientists, and drug development professionals working in the fields of crystal engineering, supramolecular chemistry, and materials science. By understanding the principles of hydrogen bonding in pyridyl-phenol systems and examining the crystal structures of analogous molecules, researchers can effectively design and synthesize novel co-crystals with desired structural motifs and properties.
The pyridine ring is a fundamental heterocyclic scaffold in both chemistry and biology, primarily due to the strong, directional hydrogen-bond accepting capability of its nitrogen atom.[1] When combined with a hydrogen-bond donor like a phenol, a robust and predictable O–H···N interaction is formed, which often dictates the supramolecular assembly in the solid state.[1][2] This interaction is a cornerstone of crystal engineering, enabling the rational design of co-crystals with specific packing arrangements and, consequently, tailored physical and chemical properties.
The strength and geometry of these hydrogen bonds are influenced by factors such as the pKa of the participating groups and the electronic effects of substituents on both the pyridine and phenol rings.[1][3] For instance, electron-withdrawing groups on the pyridine ring can weaken the hydrogen bond, while such groups on the phenol ring can strengthen it by increasing the acidity of the hydroxyl proton.
Anticipated Dimerization of Bis(3-pyridyl)phenol: A Hypothetical Model
Caption: Hypothetical R22(8) hydrogen-bonded dimer of bis(3-pyridyl)phenol.
Comparative Crystallographic Data from Structurally Related Molecules
To provide a robust comparison, we will examine the crystallographic data of several molecules that feature the key pyridyl and phenol functional groups and are known to form hydrogen-bonded dimers.
Table 1: Crystallographic Data of Selected Pyridyl-Phenol Compounds
| Compound | CCDC Number | Hydrogen Bond Type | Key Distances (Å) & Angles (°) | Supramolecular Motif | Reference |
| 3-(Pyridin-2-yl)phenol | 13417094 (PubChem CID) | O–H···N | O-H: ~0.8-1.0, H···N: ~1.8-2.0, O···N: ~2.6-2.8, O-H-N: ~160-180 | Catemer or Dimer | [4] |
| 3-(Pyridin-4-ylmethoxy)phenol | Not available | O–H···N | O1-H1A···N1 | C(11) chain | [5] |
| 4,4'-(1,4-Phenylene)dipyridine Co-crystal with a Dihydroxybenzene | Not available | O–H···N | - | - | [6] |
| 2,2'-Bipyridine-3,3'-diyl)bis(nitrilomethylidyne)]diphenol | Not available | O–H···N (intramolecular) | - | - | [7] |
Note: Specific CCDC numbers and detailed geometric parameters would be retrieved from the Cambridge Structural Database for a full analysis.
The data in Table 1 illustrates the prevalence of the O–H···N hydrogen bond in directing the crystal packing of pyridyl-phenol compounds. The observed distances and angles are consistent with strong hydrogen bonds. While some form simple dimers, others extend into chains or more complex networks. For example, 3-(Pyridin-4-ylmethoxy)phenol forms C(11) chains through intermolecular O-H···N hydrogen bonds.[5]
Experimental Protocols for Crystallographic Analysis
For researchers aiming to determine the crystal structure of bis(3-pyridyl)phenol dimers, the following experimental workflow is recommended.
Synthesis of Bis(3-pyridyl)phenol
A common route for the synthesis of bisphenols involves the acid-catalyzed condensation of a phenol with a ketone or aldehyde.[8] For bis(3-pyridyl)phenol, a potential synthetic route could involve the reaction of phenol with a suitable di-pyridyl ketone precursor.
Caption: General synthetic workflow for bis(3-pyridyl)phenol.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the di-pyridyl ketone precursor and an excess of phenol in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize the acid. Extract the product into an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Crystallization
The key to obtaining high-quality single crystals suitable for X-ray diffraction is to screen various crystallization conditions.
Caption: Workflow for obtaining single crystals.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the purified bis(3-pyridyl)phenol in a variety of solvents or solvent mixtures of varying polarity.
-
Slow Evaporation: Leave the solutions in loosely capped vials to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a less soluble "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Diffraction
-
Mounting: Mount a selected crystal on a goniometer head.
-
Data Collection: Place the goniometer on a single-crystal X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.[9]
Comparative Analysis and Performance Implications
Once the crystallographic data for bis(3-pyridyl)phenol is obtained, a detailed comparison with the alternatives in Table 1 can be performed.
-
Hydrogen Bond Geometry: Compare the O–H···N bond distances and angles. Shorter distances and angles closer to 180° indicate stronger hydrogen bonds. This can have implications for the thermal stability and solubility of the co-crystal.
-
Supramolecular Synthon: Determine if the predicted R22(8) dimer motif is formed. The reliability of this synthon is crucial for the rational design of more complex structures. Compare this with the catemeric or other motifs observed in related structures.
-
Crystal Packing: Analyze the overall crystal packing. Are there any other significant intermolecular interactions, such as π-π stacking or C-H···π interactions, that contribute to the stability of the crystal lattice?[10] The nature of the packing will influence the material's density, hardness, and optical properties.
Conclusion
While the specific crystallographic data for hydrogen-bonded dimers of bis(3-pyridyl)phenol remains to be experimentally determined, a comprehensive understanding of the hydrogen bonding principles in pyridyl-phenol systems, coupled with a comparative analysis of structurally related compounds, provides a strong foundation for future research. The experimental protocols outlined in this guide offer a clear pathway for obtaining this data. The subsequent comparative analysis will not only elucidate the supramolecular chemistry of this specific compound but also contribute to the broader field of crystal engineering, aiding in the design of new materials with tailored properties for applications in pharmaceuticals, electronics, and beyond.
References
- Wave, R. J. Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. Vertex AI Search.
- AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes. Vertex AI Search.
- ResearchGate. (2025, August 06).
- Semantic Scholar. (2008, October 01).
- NIH. (2021, December 14). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium)
- Google Patents. Process for the synthesis of bisphenol.
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- IUCr Journals. (2022, November 15). Crystal structure of bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II)
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- PubChem. 4,4'-(1,4-Phenylene)dipyridine.
- PubMed. (1978).
- NIH. Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl].
- MDPI. (2021, May 31).
-
ResearchGate. (2022, August 19). Bisiridium(III) hexafluoridophosphate.
- MDPI. (2023, January 09). 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one.
- SciSpace. (2023, April 13). 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile.
- NIH. Synthesis, crystal structure and Hirshfeld surface analysis of [bis(diphenylphosphanyl)methane-κP]chloridobis[2-(pyridin-2-yl)phenyl-κ2 N,C 1]iridium(III) - PMC.
- NIH. Crystal structure of 4,4′-bis(4-bromophenyl)
- Connect Journals. Synthesis, Characterization, and Crystal Structure of Hexavalent Bis (2-Pyridyl)/2-Pyridyl Aryl Selenones.
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NIH. Bisiridium(III) hexafluoridophosphate - PMC.
- ResearchGate. (2024, September 04). (PDF) Bis [4,4′-(1,3-Phenylenebis(azanylylidene))-bis(3,6-di-tert-butyl-2-oxycyclohexa-2,5-dien-1-one)-bis(dimethylsulfoxide)nickel(II)].
- European Journal of Chemistry. (2022, March 15). Synthesis, crystal structure, DFT studies, and Hirshfeld surface analysis of 2,2'-(((methylene-bis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol.
- CrystEngComm (RSC Publishing). OHphenol⋯OHalcohol hydrogen-bonding as the preferred hydrogen-bonded interaction in the crystal structures of three isomers of methylolphenol: analysis of hydrogen-bonding interactions in phenol and alcohol containing molecules.
- PubChem. 3-(Pyridin-2-yl)phenol.
- PubChem. Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis-.
- PubMed. (2009, August 29). 2,2'-Bipyridine-3,3'-di-yl)bis-(nitrilo-methyl-idyne)]diphenol.
- ePrints Soton. Stereochemically non-rigid transition metal complexes of 2,6-bis(phenyliminomethyl)pyridine and derivatives. Crystal structure of fac- ReBr(CO)(3)(PMTFA) (PMTFA=2,6-pyridylene-bis-(methylene-2-trifluoromethylaniline).
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A Comparative Guide to the Porosity of Metal-Organic Frameworks with Bis(pyridyl)phenol-Type Linkers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of Metal-Organic Frameworks (MOFs), the design and selection of organic linkers are paramount to tailoring the resulting material's properties for specific applications. Among the vast library of potential linkers, those incorporating both pyridyl and phenol functionalities offer intriguing possibilities for creating MOFs with unique chemical environments and structural features. This guide provides a comparative analysis of the porosity of MOFs constructed from such linkers, with a focus on the structural implications of the linker design.
The Influence of Linker Architecture on MOF Porosity: A Case Study
A pertinent example is the synthesis of two novel metal-organic frameworks using a rigid bipyridinyl-derived ligand, 2,6-bis((E)-4-(pyridine-3-yl)benzylidene)cyclohexanone, in conjunction with 5-methylisophthelic acid as a co-linker[2]. These MOFs, denoted as [Zn(L)(mipa)]n (1) and [Cd(L)(mipa)]n (2), where L is the bipyridinyl ligand and H2mipa is 5-methylisophthelic acid, were synthesized under solvothermal conditions[2].
Structural analysis revealed that these two compounds are isomorphous, featuring a 3,5-connected two-dimensional network with an unprecedented (42·67·8)(42·6) topology[2]. While specific porosity data such as BET surface area were not reported in this particular study, the detailed structural information allows for a qualitative assessment of their potential for porosity. The formation of a 2D network, as opposed to a more open 3D framework, can sometimes lead to lower porosity, as the layers may stack in a way that limits accessible void space. The use of auxiliary linkers, such as the carboxylate in this case, can also enrich the connectivity of the secondary building units (SBUs) and increase the complexity of the topology, which may negatively impact the material's porosity[3].
This case highlights a critical aspect of MOF design: the final structure and its resulting porosity are a complex interplay between the primary linker, any co-linkers, the metal ion, and the synthesis conditions. The elongation of a linker is one method that can be employed to create larger pores within a MOF[1].
Key Factors Influencing Porosity in MOFs
The porosity of a MOF is not solely determined by the length of its organic linker. Several other factors play a crucial role in the development of a porous framework:
-
Metal Cluster Connectivity: The coordination geometry of the metal-based secondary building unit (SBU) dictates the overall topology of the framework and, consequently, the size and shape of the pores.
-
Linker Rigidity and Shape: Rigid linkers tend to produce more ordered and porous structures compared to flexible linkers, which can lead to interpenetration or the collapse of the framework upon solvent removal. The angular nature of the pyridyl groups in the 2,6-bis(3-pyridyl)phenol linker would be expected to influence the directionality of the coordination bonds and the resulting framework geometry.
-
Interpenetration: This phenomenon, where two or more independent frameworks grow through each other, can significantly reduce the accessible pore volume of a MOF. The choice of solvent and the length and shape of the linker can influence the degree of interpenetration.
-
Functionalization: The addition of functional groups to the linker can impact the porosity by altering the packing of the linkers within the framework or by introducing specific interactions that can influence the adsorption of guest molecules[4]. Functional groups can be introduced either before synthesis by modifying the linker molecule or after synthesis through post-synthetic modification[5].
Experimental Protocols
General Synthesis of a Pyridyl-Phenol Based MOF
The following is a generalized solvothermal synthesis protocol that can be adapted for the synthesis of MOFs using bis(pyridyl)phenol-type linkers. The specific conditions, such as temperature, time, and solvent ratios, will need to be optimized for each specific linker-metal combination.
Materials:
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
2,6-bis(3-pyridyl)phenol or a similar derivative
-
Co-linker (optional, e.g., a dicarboxylic acid)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Modulator (optional, e.g., acetic acid, formic acid)
Procedure:
-
In a glass vial, dissolve the metal salt in the chosen solvent.
-
In a separate vial, dissolve the bis(pyridyl)phenol linker and any co-linker in the same solvent.
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
If using a modulator, add it to the reaction mixture. Modulators can influence crystal growth and morphology[1].
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired temperature (typically between 80-150 °C) for a specified period (typically 12-72 hours).
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
The resulting crystals are collected by filtration or decantation.
-
The crystals are then washed several times with a fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
To activate the MOF and remove the solvent molecules from the pores, the crystals are typically solvent-exchanged with a more volatile solvent (e.g., acetone or chloroform) and then heated under vacuum.
Porosity Measurement: Nitrogen Adsorption-Desorption Analysis
The porosity of a MOF is typically characterized by gas adsorption measurements, most commonly using nitrogen at 77 K.
Instrumentation:
-
Volumetric gas adsorption analyzer
Procedure:
-
A known mass of the activated MOF sample is placed in a sample tube.
-
The sample is further degassed in situ by the analyzer under vacuum and at an elevated temperature to ensure the removal of any residual solvent or adsorbed atmospheric gases.
-
The sample tube is then cooled to 77 K using a liquid nitrogen bath.
-
Nitrogen gas is incrementally introduced into the sample tube, and the pressure is allowed to equilibrate at each step.
-
The amount of gas adsorbed by the sample is measured at each pressure point, generating an adsorption isotherm.
-
After reaching a saturation pressure, the pressure is incrementally decreased, and the amount of gas desorbed is measured to generate a desorption isotherm.
-
The Brunauer-Emmett-Teller (BET) theory is then applied to the adsorption data in a specific relative pressure range to calculate the specific surface area of the material.
-
The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity.
-
The pore size distribution can be calculated from the isotherm data using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).
Comparative Data Summary
As mentioned, specific porosity data for MOFs with the 2,6-bis(3-pyridyl)phenol linker are not available in the reviewed literature. However, for the purpose of illustrating how such data would be presented, a hypothetical comparative table is provided below. This table structure can be used to compare the porosity of different MOFs as data becomes available.
| MOF Designation | Metal Ion | Linker(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| Hypothetical MOF-A | Zn(II) | 2,6-bis(3-pyridyl)phenol | Data Not Available | Data Not Available | Data Not Available | N/A |
| Hypothetical MOF-B | Cu(II) | 2,6-bis(3-pyridyl)phenol | Data Not Available | Data Not Available | Data Not Available | N/A |
| [Zn(L)(mipa)]n | Zn(II) | L¹, mipa² | Not Reported | Not Reported | Not Reported | [2] |
| [Cd(L)(mipa)]n | Cd(II) | L¹, mipa² | Not Reported | Not Reported | Not Reported | [2] |
¹ L = 2,6-bis((E)-4-(pyridine-3-yl)benzylidene)cyclohexanone ² mipa = 5-methylisophthelic acid
Conclusion and Future Outlook
The rational design of MOFs with tailored porosity is a cornerstone of materials science. While the specific linker 2,6-bis(3-pyridyl)phenol remains an underexplored component in the vast landscape of MOF chemistry, the principles outlined in this guide provide a solid foundation for predicting and understanding the porosity of new materials synthesized with this or similar linkers. The interplay between the linker's geometry, the choice of the metal node, and the synthesis conditions is a critical consideration in the pursuit of MOFs with desired porous properties. Future research focused on the synthesis and characterization of MOFs with the 2,6-bis(3-pyridyl)phenol linker is needed to fully elucidate its potential in creating novel porous materials for applications in drug delivery, catalysis, and gas separation.
References
[6] Construction of hierarchically porous metal–organic frameworks through linker labilization. (2017). PMC. [Link] [3] A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. (2023). MDPI. [Link] [1] An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. (2022). PMC. [Link] [7] Progress in the synthesis of ultrahigh-porosity MOFs. BET surface areas... ResearchGate. [Link] [8] A series of bis-pyridyl-bis-amide-modulated metal–organic frameworks: formation, transformation and selectivity for the efficient detection of multiple analytes. CrystEngComm (RSC Publishing). [Link] [9] B.E.T. surface area and total pore volume of synthesized MOFs. ResearchGate. [Link] [10] A new metal–organic framework with ultra-high surface area. RSC Publishing. [Link] [4] Analysis and Refinement of Host–Guest Interactions in Metal–Organic Frameworks. (2023). Accounts of Chemical Research - ACS Publications. [Link] [2] Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. New Journal of Chemistry (RSC Publishing). [Link] [11] Synthesis of BODIPY@MOFs as Hybrid Materials for Emerging Applications: A Review. (2025). MDPI. [Link] [12] Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2012). PMC - NIH. [Link] [13] US20240228471A1 - Mof, mof linkers and manufacturing method thereof. Google Patents. [14] Metal–Organic Frameworks as Fillers in Porous Organic Polymer-Based Hybrid Materials: Innovations in Composition, Processing, and Applications. (2025). MDPI. [Link] [15] Sabine Plummer: Synthesis and Characterization of MOF UPC-68. (2021). YouTube. [Link] [16] Opportunities from Metal Organic Frameworks to Develop Porous Carbons Catalysts Involved in Fine Chemical Synthesis. (2023). MDPI. [Link] [17] Physical properties of porphyrin-based crystalline metal‒organic frameworks. SciSpace. [Link] [18] Creating hierarchical pores in metal-organic frameworks via postsynthetic reactions. (2022). Nature Protocols. [Link] [5] Pore Chemistry of Metal–Organic Frameworks. (2020). Omar Yaghi - University of California, Berkeley. [Link] [19] Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. (2025). MDPI. [Link] [20] Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2025). ResearchGate. [Link] [21] Synthesis, Characterization, and Utilization of Metal-Organic Frameworks (MOFs) and Their Pyrolyzed Functional Carbons. (2016). University of Notre Dame - Figshare. [Link] [22] Metal-Organic Frameworks. (2021). Encyclopedia.pub. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe and Compliant Disposal of 2,6-Bis(3-pyridyl)phenol
For the diligent researcher, scientist, and drug development professional, the commitment to scientific advancement is intrinsically linked to a steadfast dedication to safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 2,6-Bis(3-pyridyl)phenol, are not merely procedural afterthoughts but integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2,6-Bis(3-pyridyl)phenol, grounded in established safety protocols and an understanding of the compound's chemical nature.
Understanding the Hazard Profile of 2,6-Bis(3-pyridyl)phenol
Before initiating any disposal protocol, a thorough understanding of the compound's inherent hazards is paramount. 2,6-Bis(3-pyridyl)phenol is a heterocyclic compound containing both a phenol group and two pyridine rings. This unique structure informs its reactivity and toxicological profile.
According to its Safety Data Sheet (SDS), 2,6-Bis(3-pyridyl)phenol presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
The phenolic and pyridinic moieties also warrant consideration. Phenolic compounds are generally classified as hazardous waste, and pyridine derivatives can be toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, the disposal of 2,6-Bis(3-pyridyl)phenol must be managed in a way that mitigates these risks to human health and the environment.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1] |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1] |
The Core Directive: Professional Disposal is Non-Negotiable
The primary and unequivocal directive for the disposal of 2,6-Bis(3-pyridyl)phenol, as stated in its SDS, is to:
"Dispose of contents/container to an approved waste disposal plant."[1]
This means that under no circumstances should 2,6-Bis(3-pyridyl)phenol or its residues be disposed of in the general trash or flushed down the sanitary sewer. The responsibility for the waste, from its generation to its final disposal (often termed "cradle-to-grave"), lies with the generator—the researcher and their institution.
The following sections will detail the operational steps to ensure this core directive is met safely and efficiently.
Step-by-Step Disposal Protocol for 2,6-Bis(3-pyridyl)phenol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of laboratory safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing 2,6-Bis(3-pyridyl)phenol, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling the chemical.[1]
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[1]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[5][6][7][8] Incompatible chemicals, when mixed, can result in dangerous reactions such as the generation of toxic gases, fire, or explosions.
dot
Caption: Waste segregation workflow for 2,6-Bis(3-pyridyl)phenol.
-
Action: Designate a specific, clearly labeled container for "Solid Chemical Waste." This container should be used exclusively for 2,6-Bis(3-pyridyl)phenol residues and any labware (e.g., weigh boats, contaminated pipette tips, gloves) that has come into direct contact with it.
-
Rationale: This prevents the accidental mixing of 2,6-Bis(3-pyridyl)phenol with other chemical waste streams, such as strong acids, bases, or oxidizing agents, with which its compatibility may be unknown.
Step 3: Waste Collection and Container Management
The container used for waste collection must be appropriate for the type of waste and in good condition.[5][9]
-
Container Selection: Use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) jar). The container should be robust and leak-proof.
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label should be clear, legible, and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2,6-Bis(3-pyridyl)phenol"
-
The approximate quantity of waste
-
The date of initial waste accumulation
-
The name and contact information of the generating researcher or lab
-
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general traffic and in a location that minimizes the risk of spills. The container should be kept closed at all times except when adding waste.
Step 4: Arranging for Disposal
Once the waste container is full (typically around 80% capacity to prevent overfilling and spills), or if the research project is complete, it is time to arrange for its removal and disposal.
dot
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Personal Protective Equipment & Handling Guide: 2,6-Bis(3-pyridyl)phenol
[1]
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat safety checklists as administrative hurdles. However, when handling 2,6-Bis(3-pyridyl)phenol , a rigid-rod polymer monomer, safety is a matter of chemical intuition.[1] This molecule combines two distinct hazard classes: the phenolic hydroxyl group (acidic, potential for protein denaturation/chemical burns) and the pyridine rings (basic, potential for respiratory irritation and neurological effects).
Unlike simple solvents, this compound is often handled as a fine powder during the synthesis of high-performance proton-conducting membranes (e.g., for fuel cells).[1] The primary risks are inhalation of dust during weighing and dermal absorption if solubilized in polar aprotic solvents (like NMP or DMAc). This guide replaces generic advice with specific, field-proven strategies.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound is not universally listed in standard public GHS databases with a unique CAS for the parent structure in all regions, but its hazard profile is reliably derived from its functional moieties and analogous structures (e.g., 2-phenylphenol, pyridine derivatives).
| Hazard Class | Source Moiety | Physiological Impact | Critical Control Point |
| Skin Corrosion/Irritation | Phenol Group | Potential for chemical burns; protein denaturation; defatting of skin.[1] | Glove Selection |
| Respiratory Irritation | Pyridine Rings | Irritation of mucous membranes; coughing; potential CNS effects if high exposure. | Engineering Controls |
| Serious Eye Damage | Combined | High risk of corneal damage due to basicity of pyridine + acidity of phenol. | Eye Protection |
| Acute Toxicity (Oral/Dermal) | Combined | Harmful if swallowed or absorbed through skin.[2] | Hygiene Practices |
PPE Selection Matrix
Your PPE must adapt to the state of the matter. A static glove recommendation fails when the compound moves from a dry powder to a hot solution.
Hand Protection: The "Double-Barrier" Standard
Recommendation: Double-gloving is mandatory when handling solutions.[1]
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1] Acts as a second skin and visual indicator for breaches.
-
Outer Layer:
Respiratory & Eye Protection[3]
-
Eyes: Chemical Splash Goggles (Indirect Vent) are required. Safety glasses with side shields are insufficient due to the fine particle size of the powder, which can drift around shields.
-
Lungs:
Decision Logic Visualization
The following diagram illustrates the decision process for selecting PPE based on the experimental phase.
Figure 1: PPE Decision Tree adapting protection levels to the physical state of the chemical.
Operational Protocols: From Weighing to Waste[1][2]
Protocol A: Safe Weighing of Fine Powder
The monomer is often a fluffy, electrostatic solid.
-
Preparation: Place the analytical balance inside a balance enclosure or a low-turbulence fume hood.[1]
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. This prevents the "jumping powder" phenomenon common with pyridyl-phenols.[1]
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination of other reagents.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/ethanol mix) to capture invisible dust.
Protocol B: Reaction Setup (Polymerization)
When synthesizing poly(pyridinium) salts or rigid-rod polymers:
-
Solvent Addition: Add solvent (e.g., Polyphosphoric acid or NMP) slowly. The heat of solution can be significant (exothermic protonation of pyridine rings).
-
Heating: Ensure the system is under a slight positive pressure of Nitrogen or Argon.
-
Spill Response (Solution):
-
Do not wipe immediately.[1]
-
Cover spill with Vermiculite or Sand .
-
Scoop into a hazardous waste container labeled "Toxic/Corrosive Organic Solid."
-
Wash surface with dilute acetic acid (if basic residues persist) followed by soap and water.
-
Emergency Response Workflow
Figure 2: Immediate response actions for accidental exposure.[1]
Disposal & Waste Management
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste: Toxic Organic Solid."
-
Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless chlorinated solvents were used).
-
Do NOT mix with strong oxidizing agents (e.g., Nitric Acid) in the waste stream, as pyridine rings can form unstable N-oxides or nitrates under specific conditions.[1]
References
-
Sikkema, D. J., Versteegen, R. M., et al. (2018).[3][4] An all-aromatic polypyridine: Monomer and polymer synthesis; Film formation and crosslinking; A candidate fuel cell membrane.[1][3][4] Journal of Power Sources.[5]
-
National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Pyridine Safety Data.
-
Fisher Scientific. Safety Data Sheet: Phenol Derivatives (General Hazard Class).[1][1]
-
PubChem. Compound Summary: 2-(2-Pyridyl)phenol (Analogous Structure Safety).[1][1]
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